Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H35F3N8O9S |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
2-[(2S,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H34N8O7S.C2HF3O2/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14;3-2(4,5)1(6)7/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27);(H,6,7)/t14-,15+,16-,17-;/m0./s1 |
InChI Key |
CXHGNOQJFDRALD-ZSXFUQLHSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Cyclo(Arg-Gly-Asp-D-Phe-Cys): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Arg-Gly-Asp-D-Phe-Cys), a cyclic pentapeptide containing the well-characterized Arg-Gly-Asp (RGD) motif, has emerged as a significant molecule in biomedical research and drug development. Its constrained cyclic structure enhances its stability and binding affinity for a specific class of cell surface receptors known as integrins. This technical guide provides a comprehensive overview of the mechanism of action of Cyclo(Arg-Gly-Asp-D-Phe-Cys), detailing its molecular targets, the downstream signaling cascades it modulates, and its ultimate effects on cellular behavior. This document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and includes visualizations of the critical signaling pathways and experimental workflows.
Introduction
Integrins are a family of heterodimeric transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cellular adhesion, migration, proliferation, differentiation, and survival.[1][2] The RGD tripeptide sequence is a primary recognition motif for many integrins, and its presentation in a cyclic scaffold, as in Cyclo(Arg-Gly-Asp-D-Phe-Cys) (also abbreviated as Cyclo(RGDfC)), significantly enhances its selectivity and potency, particularly for the αvβ3 integrin.[3][4] This enhanced affinity and selectivity make Cyclo(RGDfC) a valuable tool for both basic research and as a potential therapeutic agent, particularly in oncology where αvβ3 integrin is often overexpressed on tumor cells and angiogenic endothelial cells.[1]
Molecular Target: Integrin Receptors
The primary molecular targets of Cyclo(RGDfC) are the integrin receptors. By mimicking the natural RGD-containing ligands of integrins, such as fibronectin and vitronectin, Cyclo(RGDfC) acts as a competitive antagonist, blocking the binding of these natural ligands and thereby disrupting integrin-mediated cellular functions.
Binding Affinity and Selectivity
The cyclic nature of Cyclo(RGDfC) constrains the peptide backbone, presenting the RGD motif in a conformation that is optimal for binding to the ligand-binding pocket of specific integrin subtypes. This results in a higher binding affinity and selectivity compared to its linear counterparts. The binding affinity of RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand.
| Integrin Subtype | Peptide | IC50 (nM) | Reference |
| αvβ3 | Generic Cyclic RGD Peptides | 7 - 40 | |
| αvβ5 | Generic Cyclic RGD Peptides | 600 - 4,000 | |
| αIIbβ3 | Generic Cyclic RGD Peptides | 700 - 5,000 | |
| αvβ3 | cyclo(-RGDfK-) | 41.70 | |
| αvβ3 | RAFT-(c(-RGDfK-))4 | 3.87 | |
| αvβ3 | c(RGDfV) | 12 - 89 (range for linear) | |
| αvβ5 | c(RGDfV) | 167 - 580 (range for linear) | |
| α5β1 | c(RGDfV) | 34 - 335 (range for linear) |
Note: The IC50 values can vary depending on the specific experimental conditions, including the cell line and the competing ligand used.
Downstream Signaling Pathways
The binding of Cyclo(RGDfC) to integrins, particularly αvβ3, initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. Key among these are the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Focal Adhesion Kinase (FAK) Pathway
FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Tyr397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.
The binding of Src to phosphorylated FAK leads to the subsequent phosphorylation of other tyrosine residues on FAK, further propagating the signal. Cyclo(RGDfC), by preventing integrin-ligand binding, is expected to inhibit the initial autophosphorylation of FAK at Tyr397, thereby blocking the downstream signaling cascade.
References
- 1. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Nexus of Cyclic RGD Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. These conformationally constrained molecules have emerged as pivotal tools in biomedical research and therapeutic development due to their high affinity and selectivity for integrin receptors, which are crucial mediators of cell-matrix and cell-cell interactions. This document delves into their mechanism of action, quantitative binding affinities, detailed experimental protocols for their characterization, and their applications in oncology, drug delivery, and molecular imaging.
Core Principles of Cyclic RGD Peptide Function
The biological activity of cyclic RGD peptides stems from their ability to mimic the RGD motif present in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin.[1][2] This allows them to bind to and modulate the function of integrins, a family of heterodimeric transmembrane receptors.
Mechanism of Action: Integrin Antagonism
Cyclic RGD peptides primarily function as antagonists of specific integrin subtypes, most notably αvβ3, αvβ5, and α5β1.[2][3] These integrins are often overexpressed on the surface of tumor cells and activated endothelial cells during angiogenesis, making them attractive targets for cancer therapy.[1] By competitively binding to the RGD-binding pocket on these integrins, cyclic RGD peptides block the natural interaction with ECM proteins. This disruption of integrin-ligand binding inhibits downstream signaling pathways that are critical for cell survival, proliferation, migration, and invasion.
The cyclization of the RGD sequence is a key structural feature that enhances its biological activity. Compared to their linear counterparts, cyclic RGD peptides exhibit increased metabolic stability, higher receptor binding affinity, and improved selectivity for specific integrin subtypes. This is attributed to the rigid conformational constraint imposed by cyclization, which pre-organizes the peptide into a bioactive conformation that fits optimally into the integrin binding site.
Structure-Activity Relationship
The affinity and selectivity of cyclic RGD peptides for different integrin subtypes are influenced by several factors, including the size of the cyclic ring, the amino acids flanking the RGD motif, and the stereochemistry of the constituent amino acids. For instance, the incorporation of a D-amino acid, such as in the widely studied cilengitide [cyclo(RGDf(NMe)V)], can significantly enhance binding affinity for αvβ3 and αvβ5 integrins. Furthermore, N-methylation of the peptide backbone has been shown to improve selectivity.
Quantitative Analysis of Integrin Binding Affinity
The binding affinity of cyclic RGD peptides to various integrin subtypes is a critical parameter for their development as therapeutic or diagnostic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the integrin receptor.
Binding Affinities of Monomeric Cyclic RGD Peptides
The following table summarizes the IC50 values for several well-characterized monomeric cyclic RGD peptides, highlighting their varying affinities for different integrin subtypes. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell line and the competing ligand used.
| Peptide | Integrin Subtype | IC50 (nM) | Cell Line / Assay Condition | Reference |
| c(RGDfV) | αvβ3 | 0.61 | Solid-phase binding assay | |
| αvβ5 | 8.4 | Solid-phase binding assay | ||
| α5β1 | 14.9 | Solid-phase binding assay | ||
| αIIbβ3 | >1000 | Platelet aggregation assay | ||
| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | 0.54 | Solid-phase binding assay | |
| αvβ5 | 8.0 | Solid-phase binding assay | ||
| α5β1 | 15.4 | Solid-phase binding assay | ||
| c(RGDyK) | αvβ3 | 10.3 (Kd) | MicroScale Thermophoresis | |
| c(RGDfK) | αvβ3 | 38.5 ± 4.5 | U87MG cells, vs. 125I-c(RGDyK) |
Enhanced Affinity through Multimerization
To improve binding avidity and tumor targeting, multimeric RGD peptides (dimers, tetramers, and even octamers) have been developed. These constructs can simultaneously bind to multiple integrin receptors, leading to a significant increase in binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Cell Line / Assay Condition | Reference |
| E[c(RGDfK)]2 (Dimer) | αvβ3 | 8.0 ± 2.8 | U87MG cells, vs. 125I-c(RGDyK) | |
| DOTA-3G-RGD2 (Dimer) | αvβ3 | 1.1 ± 0.2 | U87MG cells, vs. 125I-c(RGDyK) | |
| DOTA-3P-RGD2 (Dimer) | αvβ3 | 1.3 ± 0.3 | U87MG cells, vs. 125I-c(RGDyK) | |
| DOTA-RGD4 (Tetramer) | αvβ3 | 1.3 ± 0.3 | U87MG cells, vs. 125I-c(RGDyK) | |
| HYNIC-RGD4 (Tetramer) | αvβ3 | 7 ± 2 | U87MG cells, vs. 125I-echistatin |
Key Experimental Protocols
The characterization and evaluation of cyclic RGD peptides involve a series of standardized in vitro and in vivo assays. This section provides detailed methodologies for some of the most critical experiments.
Solid-Phase Synthesis of Cyclic RGD Peptides
Objective: To chemically synthesize cyclic RGD peptides.
Methodology:
-
Linear Peptide Assembly: The linear peptide is assembled on a solid-phase resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
-
Orthogonal Protection: Amino acids with side chains that will be involved in cyclization are protected with orthogonal protecting groups (e.g., Alloc for lysine and an allyl ester for glutamic acid).
-
Selective Deprotection: The orthogonal protecting groups are selectively removed while the peptide remains attached to the resin. For example, the Alloc group is removed using Pd(PPh3)4/PhSiH3, and the allyl ester is removed using Pd(PPh3)4/N,N'-dimethylbarbituric acid.
-
On-Resin Cyclization: The deprotected side chains are then coupled to form a lactam bridge. This is typically achieved using a coupling reagent such as HATU or HBTU in the presence of a base like DIEA.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
-
Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Solid-Phase Receptor Binding Assay (Competitive ELISA)
Objective: To determine the IC50 value of a cyclic RGD peptide for a specific integrin.
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with an ECM protein (e.g., vitronectin for αvβ3/αvβ5, fibronectin for α5β1) overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Competition: A constant concentration of purified, soluble integrin receptor is added to the wells along with serial dilutions of the cyclic RGD peptide.
-
Incubation: The plate is incubated to allow for competitive binding between the peptide and the coated ECM protein for the integrin receptor.
-
Detection: The amount of bound integrin is detected using a primary antibody specific for the integrin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
Objective: To assess the ability of a cyclic RGD peptide to inhibit cell adhesion to an ECM-coated surface.
Methodology:
-
Plate Coating and Blocking: 96-well plates are coated with an ECM protein and blocked as described in the receptor binding assay.
-
Cell Preparation: Cells known to express the target integrin (e.g., U87MG glioblastoma cells for αvβ3) are harvested and resuspended in serum-free media.
-
Inhibition: The cells are pre-incubated with various concentrations of the cyclic RGD peptide.
-
Seeding: The cell-peptide mixture is added to the ECM-coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by using a fluorescent cell viability reagent.
-
Data Analysis: The percentage of cell adhesion inhibition is calculated relative to a control without the peptide, and the IC50 value is determined.
In Vivo Imaging with Radiolabeled Cyclic RGD Peptides
Objective: To visualize the biodistribution and tumor-targeting efficacy of a radiolabeled cyclic RGD peptide in a preclinical animal model.
Methodology:
-
Radiolabeling: The cyclic RGD peptide is conjugated with a chelator (e.g., DOTA, NOTA) and then radiolabeled with a positron-emitting (e.g., 68Ga, 18F, 64Cu) or gamma-emitting (e.g., 99mTc, 111In) radionuclide.
-
Animal Model: Tumor-bearing animals are generated by subcutaneously or orthotopically implanting cancer cells that overexpress the target integrin into immunocompromised mice or rats.
-
Radiotracer Administration: The radiolabeled peptide is administered to the animals, typically via intravenous injection.
-
Imaging: At various time points post-injection, the animals are anesthetized and imaged using a preclinical PET or SPECT scanner.
-
Biodistribution Study (Optional but Recommended): After the final imaging session, animals are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Data Analysis: The images are reconstructed and analyzed to visualize the accumulation of the radiotracer in the tumor and other organs. The tumor-to-background ratios are calculated to assess the targeting efficacy.
Visualizing the Biological Landscape of Cyclic RGD Peptides
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the function and study of cyclic RGD peptides.
Figure 1: A simplified diagram of the integrin-mediated signaling pathway and its inhibition by cyclic RGD peptides. Binding of ECM proteins to integrins activates downstream signaling cascades, including the FAK/Src, PI3K/Akt, and MAPK/ERK pathways, which regulate key cellular processes. Cyclic RGD peptides act as antagonists, blocking these signaling events.
Figure 2: A flowchart illustrating the typical experimental workflow for the development and evaluation of cyclic RGD peptides, from initial design and synthesis to preclinical in vivo studies.
Applications in Research and Drug Development
The unique properties of cyclic RGD peptides have led to their widespread use in various fields of biomedical research and are being actively pursued for clinical applications.
Oncology
The overexpression of αvβ3 and αvβ5 integrins in various cancers makes them prime targets for cyclic RGD-based therapies. These peptides can inhibit tumor growth and metastasis by:
-
Inducing Apoptosis (Anoikis): By blocking the survival signals from the ECM, cyclic RGD peptides can induce a form of programmed cell death known as anoikis in tumor cells.
-
Inhibiting Angiogenesis: They can prevent the formation of new blood vessels that supply nutrients to the tumor by targeting integrins on activated endothelial cells.
-
Blocking Metastasis: By interfering with cell migration and invasion, they can inhibit the spread of cancer cells to distant organs.
Cilengitide is one of the most clinically advanced cyclic RGD peptides and has been investigated in numerous clinical trials for various cancers, including glioblastoma.
Targeted Drug Delivery
Cyclic RGD peptides are extensively used as targeting ligands to deliver therapeutic agents specifically to tumor tissues. By conjugating cytotoxic drugs, nanoparticles, or liposomes to cyclic RGD peptides, the therapeutic payload can be selectively delivered to cancer cells that overexpress the target integrins, thereby increasing efficacy and reducing off-target toxicity.
Molecular Imaging
Radiolabeled cyclic RGD peptides are valuable probes for the non-invasive imaging of integrin expression in vivo using PET and SPECT. These imaging agents can be used for:
-
Early Cancer Detection: Identifying tumors based on their integrin expression profile.
-
Staging and Monitoring Disease Progression: Assessing the extent of tumor spread and its evolution over time.
-
Predicting and Monitoring Response to Therapy: Evaluating the efficacy of anti-angiogenic and other cancer therapies by monitoring changes in integrin expression. Several 18F and 68Ga-labeled RGD peptides have been successfully translated into clinical studies for imaging various cancers.
Conclusion
Cyclic RGD peptides represent a powerful and versatile class of molecules with significant potential in both basic research and clinical applications. Their ability to selectively target and antagonize specific integrins has opened up new avenues for the development of targeted therapies for cancer and other diseases characterized by aberrant cell adhesion and signaling. The continued exploration of their structure-activity relationships, the development of novel multimeric and conjugated forms, and their application in advanced imaging and therapeutic strategies promise to further expand their impact on human health. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and leverage the profound biological functions of cyclic RGD peptides.
References
Cyclo(Arg-Gly-Asp-D-Phe-Cys): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Cys), a synthetic peptidomimetic that has garnered significant interest in the field of drug development, particularly in oncology. The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrin receptors, and its cyclic conformation in this peptide enhances its stability and binding affinity, primarily for the αvβ3 integrin. This document details the discovery of this class of compounds, provides a meticulous guide to its chemical synthesis and purification, presents quantitative data on its biological activity, and elucidates the key signaling pathways it modulates. The information is intended to serve as a valuable resource for researchers engaged in the study and application of integrin-targeting therapeutics.
Discovery and Rationale
The discovery of Cyclo(Arg-Gly-Asp-D-Phe-Cys) is rooted in the seminal finding that the tripeptide sequence Arg-Gly-Asp (RGD) is a primary recognition site for integrin receptors on the cell surface[1]. Integrins are a family of heterodimeric transmembrane glycoproteins that mediate cell-cell and cell-extracellular matrix (ECM) adhesion, playing a crucial role in cellular processes such as migration, proliferation, and survival[1][2]. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells and various tumor cells, making it a prime target for anti-cancer and anti-angiogenic therapies[2][3].
Linear RGD peptides, while demonstrating integrin binding, suffer from low receptor affinity and rapid degradation in vivo. To overcome these limitations, researchers developed cyclic RGD peptides. Cyclization confers conformational rigidity to the peptide backbone, which can pre-organize the pharmacophore in a bioactive conformation, leading to enhanced receptor affinity and selectivity, as well as increased stability against enzymatic degradation. The inclusion of a D-amino acid, D-Phenylalanine in this case, further contributes to proteolytic resistance. The cysteine residue allows for disulfide bridge formation, creating a stable cyclic structure.
Biological Activity and Therapeutic Potential
Cyclo(Arg-Gly-Asp-D-Phe-Cys) functions as a competitive inhibitor of αvβ3 integrin. By mimicking the natural ECM ligands, it binds to the receptor and blocks its interaction with proteins like vitronectin and fibronectin. This interference with integrin signaling has several therapeutic implications:
-
Anti-Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. By binding to αvβ3 integrin on endothelial cells, Cyclo(Arg-Gly-Asp-D-Phe-Cys) inhibits angiogenesis, effectively cutting off the tumor's nutrient and oxygen supply.
-
Anti-Tumor Activity: Beyond its anti-angiogenic effects, the peptide can directly inhibit tumor cell proliferation and induce apoptosis by disrupting cell-matrix interactions that are essential for tumor cell survival and growth.
-
Targeted Drug Delivery: The high affinity and selectivity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) for αvβ3 integrin make it an ideal targeting moiety for the delivery of cytotoxic agents, radiotherapeutics, and imaging agents directly to the tumor site, thereby enhancing efficacy and reducing off-target toxicity.
Quantitative Biological Data
The binding affinity of cyclic RGD peptides to integrin receptors is a critical determinant of their biological activity. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this affinity. The following table summarizes reported IC50 values for Cyclo(Arg-Gly-Asp-D-Phe-Cys) and related compounds against various integrins.
| Compound | Integrin Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) | αvβ3 | Data not found | - | - |
| A related cyclic RGD peptide | αvβ3 | 7 - 40 | Selective inhibition of binding | |
| A related cyclic RGD peptide | αvβ5 | 600 - 4,000 | Selective inhibition of binding | |
| A related cyclic RGD peptide | αIIbβ3 | 700 - 5,000 | Selective inhibition of binding |
Note: Specific IC50 values for Cyclo(Arg-Gly-Asp-D-Phe-Cys) were not explicitly found in the provided search results. The data presented is for closely related cyclic RGD peptides to provide a comparative context for binding affinity and selectivity.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Linear Precursor
This protocol outlines the manual synthesis of the linear peptide precursor H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Cys(Trt)-OH using Fmoc-based solid-phase peptide synthesis on 2-chlorotrityl chloride resin.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
Fmoc-Cys(Trt)-OH
-
Fmoc-D-Phe-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Gly-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
Protocol:
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Loading of the First Amino Acid (Fmoc-Cys(Trt)-OH):
-
Dissolve Fmoc-Cys(Trt)-OH (1.5 eq) and DIPEA (3.0 eq) in DCM.
-
Drain the DCM from the swollen resin and add the amino acid solution.
-
Agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add methanol and agitate for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (Fmoc-D-Phe-OH):
-
Dissolve Fmoc-D-Phe-OH (3.0 eq), HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 3 and 4 for the remaining amino acids in the sequence: Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 3).
-
Cleavage of the Linear Peptide from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Cyclization of the Peptide
Protocol:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Add a suitable oxidizing agent, such as hydrogen peroxide or iodine, dropwise while stirring to facilitate the formation of the disulfide bond between the cysteine residues.
-
Monitor the reaction by HPLC until the linear peptide is consumed.
-
Quench the reaction (e.g., with sodium thiosulfate for iodine).
-
Remove the solvent under reduced pressure.
Purification and Characterization
Protocol:
-
Purification by Preparative RP-HPLC:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using a preparative reverse-phase C18 column.
-
Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 10-60% acetonitrile over 30 minutes.
-
Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the molecular weight.
-
Signaling Pathways and Mechanism of Action
The binding of Cyclo(Arg-Gly-Asp-D-Phe-Cys) to αvβ3 integrin competitively inhibits the binding of natural ECM ligands, thereby disrupting the downstream signaling cascades that promote cell survival, proliferation, and migration.
Caption: Integrin αvβ3 signaling pathway and its inhibition by Cyclo(RGDfC).
The binding of ECM proteins to αvβ3 integrin leads to receptor clustering and the recruitment of focal adhesion kinase (FAK) to the cytoplasmic domain of the β-subunit. This results in the autophosphorylation of FAK, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates a number of downstream targets, activating key signaling pathways including:
-
The PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
The Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell proliferation, differentiation, and migration.
By blocking the initial ligand-integrin interaction, Cyclo(Arg-Gly-Asp-D-Phe-Cys) effectively abrogates these downstream signals, leading to the observed anti-tumor and anti-angiogenic effects.
Caption: Experimental workflow for the synthesis of Cyclo(RGDfC).
Conclusion
Cyclo(Arg-Gly-Asp-D-Phe-Cys) represents a significant advancement in the development of targeted therapeutics. Its enhanced stability and high affinity for αvβ3 integrin, coupled with its potent anti-angiogenic and anti-tumor activities, underscore its potential as a valuable tool in cancer therapy and other diseases characterized by pathological angiogenesis. The detailed synthetic and purification protocols provided in this guide, along with the elucidation of its mechanism of action, offer a solid foundation for further research and development of this promising class of molecules. Continued investigation into its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies will be crucial in translating its preclinical promise into clinical reality.
References
The Pharmacokinetic Profile of Cyclo(Arg-Gly-Asp-D-Phe-Cys): An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cyclo(Arg-Gly-Asp-D-Phe-Cys), a cyclic pentapeptide of significant interest in targeted therapeutics and diagnostics. This document details the absorption, distribution, metabolism, and excretion (ADME) of this peptide, presents relevant experimental protocols, and visualizes its primary signaling pathway.
Executive Summary
Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a synthetic peptide that mimics the RGD motif found in extracellular matrix proteins.[1] This motif is a primary recognition site for integrins, a family of transmembrane receptors crucial for cell adhesion, migration, and signaling.[1] The αvβ3 integrin subtype, in particular, is overexpressed on various tumor cells and the endothelium of newly forming blood vessels, making c(RGDfC) and its derivatives promising candidates for targeted cancer therapy and imaging.[2][3] The cyclic structure of c(RGDfC) enhances its stability and binding affinity compared to its linear counterparts.[1] Understanding the pharmacokinetic properties of this peptide is paramount for its clinical translation. This guide synthesizes the current knowledge on its ADME profile, offering a foundational resource for researchers in the field.
Absorption
The oral bioavailability of small cyclic peptides like c(RGDfC) is generally low. Hydrophilic peptides are primarily absorbed through the paracellular pathway in the intestine, a route that restricts the extent of their absorption.
A study on a similar cyclic RGD hexapeptide demonstrated an oral bioavailability of a mere 0.58 ± 0.11%. However, a lipophilic prodrug charge masking (LPCM) approach, which temporarily neutralizes the charged residues of the peptide, was shown to dramatically increase the oral bioavailability to 43.8 ± 14.9% in rats. This enhancement is attributed to a shift from paracellular to transcellular absorption.
For most research and clinical applications, c(RGDfC) and its derivatives are administered intravenously to ensure complete bioavailability.
Distribution
Following systemic administration, c(RGDfC) and its conjugates exhibit rapid distribution. The primary determinant of their distribution is their high affinity for αvβ3 integrins.
Key Distribution Characteristics:
-
Tumor Targeting: Radiolabeled c(RGDfC) derivatives have consistently shown significant accumulation in tumors that overexpress αvβ3 integrins.
-
Rapid Blood Clearance: The peptide is cleared quickly from the bloodstream. For instance, a study with 99mTc-labeled RGD peptide in rats showed a blood half-life of less than 10 minutes.
-
Renal Accumulation: A significant portion of the injected dose accumulates in the kidneys, which is a primary route of excretion.
The volume of distribution at steady state (Vss) for Cilengitide, a closely related cyclic RGD peptide (c(RGDfV)), has been reported to be between 9 and 12 L/m² in humans, suggesting distribution outside the vascular space.
Metabolism
The metabolic stability of cyclic peptides is generally higher than that of their linear counterparts due to the reduced susceptibility to exopeptidases.
-
In Vitro Stability: A study on a peptide-drug conjugate of c(RGDfC) demonstrated high stability in plasma.
-
Systemic Metabolism: The metabolism of the core c(RGDfC) peptide has not been extensively detailed in the literature. However, studies on Cilengitide have shown that it is not metabolized systemically in humans. This suggests that c(RGDfC) may also exhibit high metabolic stability.
-
Metabolite Identification: While specific metabolites for c(RGDfC) are not well-documented, in vitro studies using liver microsomes can be employed to investigate its metabolic fate. Such studies would typically involve incubating the peptide with liver microsomes and analyzing the resulting mixture by liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.
Excretion
The primary route of excretion for c(RGDfC) and its derivatives is through the kidneys.
-
Renal Clearance: Studies with radiolabeled RGD peptides consistently demonstrate rapid and predominant renal excretion. This is evidenced by high concentrations of radioactivity observed in the bladder in PET imaging studies.
-
Hepatobiliary Excretion: While renal excretion is dominant, some studies suggest a minor role for hepatobiliary clearance, particularly for multimeric RGD peptides.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for cyclic RGD peptides. Data for Cilengitide, a well-studied clinical-stage analog, is provided as a reference.
Table 1: Pharmacokinetic Parameters of Cilengitide in Humans
| Parameter | Value | Species | Reference |
| Clearance (CL) | 2.79 L/h/m² | Human | |
| Volume of Distribution (Vd) | Central: 6.75 L/m², Peripheral: 3.85 L/m² | Human | |
| Half-life (t½) | α-phase: 0.9 h, β-phase: 3.8 h | Human |
Table 2: Biodistribution of Radiolabeled RGD Peptides in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Organ | ¹⁸F-Galacto-RGD (60 min p.i.) | ⁶⁸Ga-NODAGA-RGD₂ (60 min p.i.) |
| Tumor | 2.4 ± 0.7 | 3.5 ± 0.9 |
| Blood | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Liver | 0.5 ± 0.1 | 0.4 ± 0.1 |
| Kidneys | 2.1 ± 0.6 | 4.5 ± 1.5 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.1 |
Data adapted from preclinical imaging studies and presented as mean ± standard deviation.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of c(RGDfC).
Materials:
-
c(RGDfC) peptide
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of c(RGDfC) in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of the liver microsomes and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the c(RGDfC) solution to the pre-warmed microsome mixture. The final peptide concentration is typically around 1 µM.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent peptide.
-
Calculate the percentage of the parent peptide remaining at each time point and determine the in vitro half-life.
In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines a typical procedure for evaluating the tissue distribution of a radiolabeled c(RGDfC) analog.
Materials:
-
Radiolabeled c(RGDfC)
-
Tumor-bearing mice (e.g., nude mice with U87MG xenografts)
-
Saline for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
Procedure:
-
Prepare the radiolabeled c(RGDfC) in a sterile saline solution for intravenous injection.
-
Anesthetize the tumor-bearing mice.
-
Administer a known amount of the radiolabeled peptide via tail vein injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a cohort of mice.
-
Collect blood via cardiac puncture.
-
Dissect key organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, heart, lungs).
-
Rinse the tissues with saline, blot dry, and weigh them.
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Signaling Pathway and Visualization
Binding of c(RGDfC) to αvβ3 integrin triggers a cascade of intracellular signaling events that are central to cell adhesion, migration, and survival. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src.
Pathway Description:
-
Integrin Clustering and Activation: The binding of c(RGDfC) to the extracellular domain of αvβ3 integrin induces a conformational change and clustering of integrin receptors.
-
FAK Recruitment and Autophosphorylation: Activated integrins recruit FAK to the cell membrane. This proximity facilitates the autophosphorylation of FAK at tyrosine residue 397 (Y397).
-
Src Kinase Binding and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src kinase. The binding of Src to FAK leads to the full activation of both kinases.
-
Downstream Signaling: The activated FAK-Src complex phosphorylates a number of downstream substrates, including paxillin and p130Cas. This phosphorylation cascade activates further signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which ultimately regulate cellular processes like migration, proliferation, and survival.
Caption: c(RGDfC)-mediated integrin signaling cascade.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to c(RGDfC) TFA Salt: Properties, Handling, and Experimental Considerations
Introduction
Cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-cysteinyl), or c(RGDfC), is a cyclic pentapeptide that has garnered significant attention in biomedical research and drug development. Its structure incorporates the well-known Arginine-Glycine-Aspartate (RGD) sequence, a key recognition motif for a class of cell surface receptors known as integrins.[1][2] Specifically, c(RGDfC) exhibits a high affinity for αvβ3 integrin, which is often overexpressed on activated endothelial cells and various tumor cells, but minimally expressed in quiescent cells and normal tissues.[3] This differential expression makes c(RGDfC) and its conjugates highly valuable tools for targeted drug delivery, in vivo imaging, and cancer therapy research. The trifluoroacetate (TFA) salt form enhances the peptide's stability and biocompatibility.
This guide provides a comprehensive overview of the technical properties of c(RGDfC) TFA salt, detailed handling procedures, and generalized protocols for its application in key experimental settings.
Core Properties of c(RGDfC) TFA Salt
The physicochemical properties of c(RGDfC) TFA salt are fundamental to its use in experimental and developmental contexts. These properties are summarized below.
Physicochemical Data
Quantitative data for c(RGDfC) TFA salt has been compiled from various suppliers and is presented for easy comparison.
| Property | Value | Source(s) |
| Formal Name | cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-cysteinyl), trifluoroacetate salt | |
| Synonyms | c(RGDfC), cyclo(Arg-Gly-Asp-D-Phe-Cys) | |
| Molecular Formula | C₂₄H₃₄N₈O₇S • XCF₃COOH | |
| Formula Weight | 578.6 g/mol (peptide); TFA salt weight varies | |
| Purity | Typically ≥90% to ≥98% | |
| Formulation | Solid / Crystalline Solid | |
| Solubility | Soluble in Water and Ethanol. Soluble in DMSO (e.g., 50 mg/mL). | |
| Appearance | White to off-white solid | N/A |
| λmax | 204 nm |
Biological Activity
c(RGDfC) functions as a competitive antagonist for RGD-binding integrins, primarily αvβ3. The cyclic structure and the inclusion of a D-amino acid (D-Phe) provide enhanced stability against enzymatic degradation compared to linear RGD peptides. This property is critical for both in vitro and in vivo applications. By binding to integrins, c(RGDfC) can disrupt cell-matrix interactions, thereby inhibiting cell adhesion, migration, and downstream signaling pathways that are crucial for angiogenesis and tumor progression.
Signaling Pathways and Mechanism of Action
c(RGDfC) exerts its biological effects by targeting integrin receptors, which are transmembrane proteins that mediate cell adhesion and transduce signals from the extracellular matrix (ECM) into the cell.
Upon binding of c(RGDfC) to αvβ3 integrin, the receptor clusters and initiates a cascade of intracellular signaling events. This process, often referred to as "outside-in signaling," can modulate several key cellular functions. A central mediator in this pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that becomes activated upon integrin ligation. Activated FAK can then trigger multiple downstream pathways, including the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation. By competitively blocking the natural ligand binding to the integrin, c(RGDfC) can inhibit these survival signals.
Experimental Protocols and Workflows
c(RGDfC) TFA salt is utilized in various assays to probe biological systems. Below are detailed, generalized methodologies for common experiments.
In Vitro Cell Adhesion Assay
This assay measures the ability of c(RGDfC) to inhibit cell attachment to a substrate coated with an integrin ligand, such as vitronectin or fibronectin.
Methodology:
-
Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS). Incubate overnight at 4°C.
-
Blocking: Wash wells with PBS and block with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1-2 hours at 37°C to prevent non-specific binding.
-
Cell Preparation: Harvest cells (e.g., U87MG glioblastoma, which express αvβ3) and resuspend in a serum-free medium.
-
Inhibition Step: Pre-incubate the cells with varying concentrations of c(RGDfC) TFA salt for 30 minutes at 37°C. Include a negative control (no peptide) and a positive control (e.g., a known integrin-blocking antibody).
-
Cell Seeding: Add the cell-peptide suspension to the coated and blocked wells.
-
Incubation: Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the remaining adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Calcein-AM).
-
Analysis: Calculate the percentage of adhesion relative to the negative control and determine the IC₅₀ value of c(RGDfC).
Competitive Receptor Binding Assay
This assay determines the binding affinity of c(RGDfC) by measuring its ability to compete with a labeled ligand for binding to integrin receptors on cells or purified receptors.
Methodology:
-
Reagent Preparation:
-
Cells/Receptor: Prepare whole cells expressing the target integrin or purified integrin receptor.
-
Labeled Ligand: Use a radiolabeled or fluorescently labeled RGD peptide with known affinity (e.g., ¹²⁵I-echistatin).
-
Competitor: Prepare serial dilutions of c(RGDfC) TFA salt.
-
-
Binding Reaction: In a microplate or microcentrifuge tubes, combine the cells/receptor, a fixed concentration of the labeled ligand, and varying concentrations of c(RGDfC).
-
Incubation: Incubate the mixture at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 1-3 hours).
-
Separation: Separate the bound from the free labeled ligand. For whole cells, this can be done by centrifugation and washing. For purified receptors, a filter-binding assay (e.g., using a glass fiber filter) is common.
-
Detection: Measure the amount of bound labeled ligand using a suitable instrument (e.g., gamma counter for radiolabels, fluorescence plate reader for fluorophores).
-
Analysis: Plot the percentage of bound labeled ligand against the concentration of c(RGDfC). Fit the data to a competition binding curve to determine the IC₅₀, which can then be used to calculate the inhibition constant (Ki).
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and activity of c(RGDfC) TFA salt.
Storage and Stability
| Parameter | Recommendation | Source(s) |
| Storage Temperature (Solid) | -20°C is standard. Some suppliers state 4°C is also acceptable. | |
| Long-Term Stability (Solid) | ≥ 4 years at -20°C. | |
| Shipping Condition | Typically shipped at room temperature (for continental US) or with blue ice. | |
| Stock Solution Storage | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | |
| Aqueous Solution Stability | It is not recommended to store aqueous solutions for more than one day. |
Note: When preparing stock solutions in DMSO, be aware that DMSO is hygroscopic. Use freshly opened DMSO for best results. For aqueous solutions intended for cell culture, sterile filtration through a 0.22 µm filter is recommended after dilution.
Safety and Handling
c(RGDfC) TFA salt should be handled according to standard laboratory safety procedures for chemical compounds.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.
-
First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes.
-
First Aid (Skin): In case of skin contact, wash thoroughly with soap and water.
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations for chemical waste.
This technical guide provides a foundational understanding of c(RGDfC) TFA salt for its effective and safe use in a research and development setting. For specific applications, further optimization of protocols will be necessary.
References
role of D-phenylalanine in cyclic RGD peptide stability
An In-depth Technical Guide on the Core Role of D-phenylalanine in Cyclic RGD Peptide Stability
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a pivotal recognition motif for integrin receptors, which are central to cell adhesion, signaling, and angiogenesis. While linear RGD peptides exhibit biological activity, their therapeutic potential is severely limited by low receptor affinity, lack of selectivity, and rapid degradation in vivo. Cyclization of the peptide backbone is a well-established strategy to overcome these limitations. The incorporation of a D-phenylalanine residue into the cyclic structure, creating peptides like cyclo(Arg-Gly-Asp-D-Phe-Val) or c(RGDfV), is a critical design element that imparts profound effects on both stability and biological function. This technical guide provides a detailed examination of the multifaceted role of D-phenylalanine in enhancing the stability of cyclic RGD peptides, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Fundamental Role of D-Phenylalanine in Peptide Stability
The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence is a cornerstone strategy for enhancing its stability, primarily through two mechanisms: conferring proteolytic resistance and inducing a constrained, bioactive conformation.
Proteolytic Resistance
Peptidases and proteases, the enzymes responsible for peptide degradation, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The presence of a D-phenylalanine residue disrupts the L-configuration of the peptide backbone, rendering the adjacent peptide bonds resistant to enzymatic cleavage. This steric hindrance significantly prolongs the peptide's half-life in biological fluids like plasma and serum, a critical requirement for therapeutic efficacy. Chemical modifications, such as D-amino acid substitution, can help increase resistance to enzymatic cleavage without compromising receptor affinity[1].
Conformational Stabilization
Beyond resisting enzymatic action, the inclusion of D-phenylalanine imposes significant conformational constraints on the cyclic peptide. It promotes the formation of a rigid, well-defined β-turn structure in the peptide backbone. This structural rigidity is thermodynamically favorable for several reasons:
-
Reduced Flexibility: A less flexible molecule is a poorer substrate for proteases, which often require a certain degree of conformational freedom in their substrates to bind effectively.
-
Prevention of Chemical Degradation: The constrained structure helps prevent intramolecular degradation pathways. For instance, it hinders the side-chain carboxylic acid of the aspartic acid residue from attacking the peptide backbone, a common route of chemical degradation in flexible peptides[2][3]. Studies have shown that cyclic RGD peptides can be up to 30-fold more stable in solution at neutral pH than their linear counterparts due to this rigidity[2][3].
-
Enhanced Receptor Binding: The conformation stabilized by D-phenylalanine pre-organizes the critical Arg and Asp side chains into an optimal spatial orientation for high-affinity binding to the target integrin, particularly αvβ3. This lock-and-key fit enhances binding affinity and selectivity over other integrins like αIIbβ3. Extensive structure-activity relationship (SAR) studies have confirmed that a D-configured aromatic amino acid at this position is essential for high αvβ3-binding affinity.
Quantitative Analysis of Stability and Affinity
The incorporation of D-phenylalanine has a quantifiable impact on both the stability and the integrin-binding affinity of cyclic RGD peptides. The data below, compiled from various studies, illustrates these effects.
Table 1: Integrin αvβ3 Binding Affinity (IC50) of RGD Peptides
| Peptide Compound | Description | Integrin Target | IC50 (nM) | Reference |
| c(RGDfK) | Cyclic pentapeptide with D-Phe | αvβ3 | 49.9 ± 5.5 | |
| DOTA-P-RGD | Monomeric c(RGDfK) conjugated to DOTA | αvβ3 | 44.3 ± 3.5 | |
| [64Cu]Cu-DOTA-E[c(RGDfK)]2 | Dimeric c(RGDfK) conjugate | αvβ3 | 48.4 ± 2.8 | |
| [64Cu]Cu-DOTA-E{E[c(RGDfK)]2}2 | Tetrameric c(RGDfK) conjugate | αvβ3 | 16.6 ± 1.3 | |
| GRGDSPK | Linear heptapeptide | αvβ3 | 12.2 | |
| RGD | Linear tripeptide | αvβ3 | 89 | |
| Cilengitide (c(RGDf(NMe)V)) | N-methylated cyclic pentapeptide with D-Phe | αvβ3 | 0.61 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a peptide required to inhibit 50% of the binding of a reference ligand to the receptor. Lower values indicate higher binding affinity.
Table 2: In Vitro and In Vivo Stability Data
| Peptide Compound | Condition | Stability Metric | Result | Reference |
| Cyclic RGD Peptide (General) | Solution at pH 7 | Half-life | 30-fold more stable than linear RGD peptide | |
| c(RGD-ACP-K)-DOTA-(64)Cu | Human and Mouse Serum | Stability Duration | Stable for 24 hours | |
| c(RGD-ACH-K)-DOTA-(64)Cu | Human and Mouse Serum | Stability Duration | Stable for 24 hours | |
| Linear Peptides (N-terminal amines) | Cell Culture | Degradation Time | Almost entirely degraded by 48 hours |
Experimental Protocols
Reproducible and accurate assessment of peptide stability and function relies on standardized experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of c(RGDfK)
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin to allow for cleavage of the protected peptide, keeping the side chains protected for solution-phase cyclization.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH) using a coupling agent like TBTU/HOBt in the presence of a base such as DIEA in DMF.
-
Fmoc Deprotection: After each coupling, remove the N-terminal Fmoc group with a solution of 20% piperidine in DMF to allow for the next amino acid to be coupled.
-
Cleavage from Resin: Once the linear sequence is assembled, cleave the peptide from the resin using a mild acid solution (e.g., acetic acid/TFE/DCM) that preserves the side-chain protecting groups.
-
Cyclization: Perform the head-to-tail cyclization in a highly dilute solution of DMF/DCM using a cyclization reagent such as DPPA or TBTU to favor intramolecular reaction over polymerization.
-
Final Deprotection & Purification: Remove all side-chain protecting groups using a strong acid cocktail (e.g., 95% TFA with scavengers like water and TIS). Purify the final cyclic peptide using preparative reverse-phase HPLC (RP-HPLC). Characterize by mass spectrometry.
Peptide Stability Assay in Human Serum
This workflow outlines the process for determining the half-life of a peptide in a biologically relevant matrix.
Competitive Integrin Binding Assay (IC50 Determination)
-
Cell Culture: Culture cells that overexpress the target integrin (e.g., U87MG human glioblastoma cells for αvβ3) in appropriate media.
-
Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.
-
Competitive Binding: Add a constant, known concentration of a radiolabeled competitor ligand (e.g., 125I-echistatin) to each well.
-
Test Peptide Addition: Add the cyclic RGD test peptide in a range of increasing concentrations to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand and test peptide.
-
Quantification: Lyse the cells and measure the remaining cell-bound radioactivity using a gamma counter.
-
Data Analysis: Plot the bound radioactivity against the logarithm of the test peptide concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
RGD-Integrin Signaling and Therapeutic Implications
Cyclic RGD peptides containing D-phenylalanine, such as c(RGDfV), act as potent antagonists of αvβ3 integrin. By blocking the binding of natural extracellular matrix (ECM) ligands like vitronectin, these peptides can inhibit downstream signaling pathways crucial for tumor growth and survival.
By competitively inhibiting the αvβ3 integrin, these stabilized peptides can induce apoptosis in angiogenic vascular cells and prevent the proliferation and migration of tumor cells, making them valuable candidates for both cancer therapy and diagnostic imaging.
Conclusion
The incorporation of D-phenylalanine into cyclic RGD peptides is a critical, multi-functional design choice. It serves not only as a passive shield against proteolytic degradation but also as an active conformational linchpin. By inducing a rigid β-turn structure, D-phenylalanine enhances chemical stability and pre-organizes the peptide into its most bioactive conformation. This leads to a significant increase in binding affinity and selectivity for target integrins like αvβ3. The resulting stabilized, high-affinity ligands have become invaluable tools in the development of targeted diagnostics and therapeutics for oncology and other diseases characterized by aberrant angiogenesis.
References
- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclo(Arg-Gly-Asp-D-Phe-Cys): A Technical Guide to a Potent Ligand for αvβ3 Integrin Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic pentapeptide Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a high-affinity ligand for the αvβ3 integrin receptor. Integrins are a family of transmembrane glycoproteins that mediate cell-cell and cell-matrix interactions, playing a crucial role in cellular processes such as adhesion, migration, proliferation, and survival. The αvβ3 integrin is of particular interest in drug development as it is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, while its expression on quiescent endothelial cells and most normal tissues is low.[1][2][3] This differential expression makes αvβ3 an attractive target for the selective delivery of therapeutic and diagnostic agents to tumors. This technical guide provides an in-depth overview of c(RGDfC), including its synthesis, binding characteristics, relevant experimental protocols, and the signaling pathways it modulates.
Synthesis of Cyclo(Arg-Gly-Asp-D-Phe-Cys)
The synthesis of c(RGDfC) is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for preparing peptides.[4][5] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Synthesis of c(RGDfC)
This protocol outlines the key steps in the solid-phase synthesis of c(RGDfC).
-
Resin Selection and Preparation: A suitable resin, such as a 2-chlorotrityl chloride resin, is chosen to anchor the first amino acid. The resin is swelled in a suitable solvent like dichloromethane (DCM) prior to use.
-
Linear Peptide Assembly: The protected linear peptide (e.g., H-Arg(Pbf)-Gly-Asp(OtBu)-D-Phe-Cys(Trt)-OH) is synthesized on the resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each cycle of amino acid addition involves:
-
Fmoc deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of piperidine in dimethylformamide (DMF).
-
Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, COMU) and subsequent reaction with the deprotected N-terminus of the resin-bound peptide. Microwave heating can be employed to accelerate the coupling reactions.
-
-
On-Resin Cyclization: After the assembly of the linear peptide, the side-chain protecting groups of the amino acids at the ends of the sequence intended for cyclization are selectively removed. For c(RGDfC), this typically involves the formation of a disulfide bond between the cysteine residue and another cysteine or a thiol-containing linker. Alternatively, head-to-tail cyclization can be performed. The cyclization is often carried out while the peptide is still attached to the resin.
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously. This is typically achieved using a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), along with scavengers to protect sensitive amino acid residues.
-
Purification and Characterization: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Binding Affinity and Specificity
The constrained conformation of cyclic RGD peptides, including c(RGDfC), enhances their binding affinity and selectivity for the αvβ3 integrin compared to their linear counterparts.
Quantitative Binding Data
The binding affinity of c(RGDfC) and related cyclic RGD peptides is often determined by competitive binding assays, where the peptide competes with a radiolabeled ligand (e.g., ¹²⁵I-echistatin) for binding to purified integrin receptors or integrin-expressing cells. The half-maximal inhibitory concentration (IC50) is a common measure of binding affinity.
| Peptide | Integrin Target | IC50 (nM) | Reference |
| c(RGDfC) | αvβ3 | ~1.5 - 6 | |
| c(RGDfV) | αvβ3 | < 1.5 | |
| c(RGDfK) | αvβ3 | ~1.5 - 6 | |
| c(RGDyK) | αvβ3 | ~1.5 - 6 | |
| c(RGDfC) | αvβ5 | ~250 - 503 | |
| c(RGDfC) | α5β1 | ~141 - 236 | |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.54 | |
| Cilengitide (c(RGDf(NMe)V)) | αvβ5 | 8 | |
| Cilengitide (c(RGDf(NMe)V)) | α5β1 | 15.4 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin) that is a natural ligand for the integrin of interest.
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking agent like bovine serum albumin (BSA).
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-echistatin) and varying concentrations of the competitor peptide (e.g., c(RGDfC)) are added to the wells containing purified integrin receptors.
-
Washing: Unbound ligands are removed by washing the wells.
-
Detection: The amount of bound radioligand is quantified using a gamma counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of radioligand binding against the logarithm of the competitor peptide concentration.
In Vitro and In Vivo Evaluation
The biological activity of c(RGDfC) is assessed through a series of in vitro and in vivo experiments to evaluate its potential as a targeting agent.
In Vitro Assays
This assay measures the ability of c(RGDfC) to inhibit the adhesion of integrin-expressing cells to an extracellular matrix substrate.
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin).
-
Cell Seeding: Integrin-expressing cells (e.g., U87MG glioblastoma cells) are seeded into the wells in the presence of varying concentrations of c(RGDfC).
-
Incubation: The plate is incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The number of adherent cells is quantified, for example, by using a colorimetric assay (e.g., crystal violet staining).
The mechanism by which c(RGDfC)-conjugated molecules are taken up by cells is crucial for their efficacy as drug delivery agents. Studies have shown that while monomeric RGD peptides can be taken up by unspecific fluid-phase endocytosis, multimeric RGD peptides are often internalized via integrin-mediated endocytosis.
-
Labeling: c(RGDfC) is conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).
-
Incubation: Integrin-expressing cells are incubated with the fluorescently labeled c(RGDfC) at 37°C (permissive for endocytosis) and 4°C (inhibitory for endocytosis).
-
Analysis: Cellular uptake is quantified by flow cytometry, and the intracellular localization is visualized by fluorescence microscopy.
In Vivo Tumor Targeting
The ability of c(RGDfC) to target tumors in a living organism is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts. For in vivo imaging and biodistribution studies, c(RGDfC) is often radiolabeled with a positron-emitting (e.g., ¹⁸F, ⁶⁴Cu, ⁶⁸Ga) or gamma-emitting (e.g., ⁹⁹mTc, ¹¹¹In) radionuclide.
These studies quantify the accumulation of the radiolabeled c(RGDfC) in the tumor and various organs at different time points after administration.
-
Radiolabeling: c(RGDfC) is conjugated to a chelator (e.g., DOTA, NOTA) and radiolabeled with a suitable radionuclide.
-
Administration: The radiolabeled peptide is administered to tumor-bearing mice, typically via intravenous injection.
-
Tissue Harvesting: At predetermined time points, the animals are euthanized, and the tumor and major organs are harvested and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The tissue uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 1h p.i.) | Reference |
| ⁹⁹mTc-IDA-D-[c(RGDfK)₂] | U87MG | 12.3 ± 5.15 | |
| ¹⁸⁸Re-IDA-D-[c(RGDfK)₂] | U87MG | 11.5 ± 1.41 | |
| ¹¹¹In-DOTA-3PRGD₂ | U87MG | ~6.13 ± 0.82 (at 4h p.i.) | |
| ¹⁷⁷Lu-DOTA-RGD | U87MG | 6.03 ± 0.65 | |
| ⁶⁴Cu-DOTA-E{E[c(RGDfK)]₂}₂ | U87MG | ~9.93 ± 1.05 (at 0.5h p.i.) | |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 27.12 ± 2.70 |
Note: p.i. = post-injection. Data is for various cyclic RGD peptides and derivatives, highlighting typical tumor uptake values.
Signaling Pathways
Binding of c(RGDfC) to αvβ3 integrin triggers intracellular signaling cascades that can influence cell behavior.
Key Signaling Nodes
-
Focal Adhesion Kinase (FAK): Upon integrin ligation, FAK is recruited to focal adhesions and autophosphorylated, creating docking sites for other signaling proteins.
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation and can be activated downstream of FAK.
-
Nuclear Factor-kappa B (NF-κB): αvβ3 integrin ligation can lead to the activation of the transcription factor NF-κB, which is involved in inflammatory responses and cell survival.
-
Crosstalk with other Receptors: The αvβ3 integrin signaling pathway can interact with other signaling pathways, such as those initiated by growth factor receptors (e.g., PDGF receptor) and Toll-like receptors (TLRs).
Visualizing the αvβ3 Integrin Signaling Pathway
Caption: Simplified signaling pathway initiated by c(RGDfC) binding to αvβ3 integrin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of c(RGDfC) as a tumor-targeting agent.
Caption: A typical experimental workflow for the development and evaluation of c(RGDfC).
Conclusion
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a potent and selective ligand for the αvβ3 integrin. Its robust synthesis, high binding affinity, and favorable in vivo tumor-targeting properties make it a valuable tool in the development of targeted diagnostics and therapeutics for cancer and other diseases characterized by angiogenesis and cellular proliferation. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry and chemical biology.
References
- 1. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 99mTc-Regioselectively addressable functionalized template-[cyclo-(Arg-Gly-Asp-d-Phe-Lys)]4 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [99mTc-Gly-Gly-Cys]-Ornithine-ornithine-ornithine-cyclo(Arg-Gly-Asp-d-Phe-Lys) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of cyclic RGD-furanoid sugar amino acid peptides as integrin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Cysteine Residue and Disulfide Bridge Potential of c(RGDfC)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Cys), or c(RGDfC), is a synthetic ligand of significant interest in biomedical research and drug development due to its high affinity and selectivity for αvβ3 integrins, which are often overexpressed in tumor vasculature and on the surface of various cancer cells. A key structural feature of this peptide is its single cysteine residue. While the peptide's cyclization is typically achieved through a stable amide bond, the cysteine's free sulfhydryl (thiol) group is a focal point of its chemical reactivity and utility. This reactive group allows for the formation of intermolecular disulfide bridges, leading to dimerization, and serves as a critical handle for bioconjugation. This technical guide elucidates the structure of c(RGDfC), details the chemistry of its cysteine residue, provides experimental protocols for its synthesis and characterization, explores its role in integrin-mediated signaling, and discusses its applications in drug development, with a specific focus on the formation and analysis of the disulfide bridge.
The Core Structure of c(RGDfC)
The c(RGDfC) peptide is a cyclic molecule composed of five amino acids: Arginine (Arg), Glycine (Gly), Aspartic acid (Asp), D-Phenylalanine (D-Phe or 'f'), and Cysteine (Cys). Contrary to what might be assumed from other cyclic peptides, the ring structure of c(RGDfC) is typically formed by a stable peptide (amide) bond between the N-terminal amine group of Arginine and the C-terminal carboxyl group of Cysteine. This arrangement provides conformational rigidity, which is crucial for its high-affinity binding to integrin receptors.[1][2]
The most significant consequence of this structural arrangement is the presence of a free and reactive sulfhydryl (-SH) group on the side chain of the cysteine residue. This thiol group is the primary site for the redox chemistry and bioconjugation strategies discussed in this guide.
Figure 1: Schematic of the c(RGDfC) peptide, highlighting the cyclic amide backbone and the reactive thiol group.
The Disulfide Bridge: Redox Chemistry and Dimerization
The thiol group of cysteine is redox-active. Under oxidizing conditions, two thiol groups can couple to form a disulfide bond (-S-S-), a process that is reversible with the addition of reducing agents. In the context of c(RGDfC), this reactivity allows two monomeric peptides to link, forming a homodimer connected by a single disulfide bridge. This dimerization can potentially alter the peptide's biological activity, solubility, and pharmacokinetic profile. The stability and formation of this bridge are critical considerations during synthesis, purification, storage, and in vivo application.
Data Presentation: Physicochemical Properties
The formation of a stable disulfide bond is governed by specific geometric and energetic parameters.
| Parameter | Typical Value | Significance |
| S-S Bond Length | ~2.05 Å | Defines the distance between the two sulfur atoms. |
| C-S-S Bond Angle | ~103° | Influences the local geometry around the disulfide bond. |
| C-S-S-C Dihedral Angle | ~ ±90° | The torsional angle that determines the chirality of the disulfide bridge and significantly impacts the overall conformation of the dimer.[3] |
| Redox Potential (Cys-Cys) | -220 mV (at pH 7) | Indicates the tendency of the thiol group to be oxidized. |
Experimental Protocols
Precise experimental control is necessary to synthesize c(RGDfC) and to control the state of its cysteine residue.
Synthesis and Cyclization of Monomeric c(RGDfC)
The synthesis involves two main stages: solid-phase peptide synthesis (SPPS) of the linear precursor, followed by solution-phase cyclization.
-
Linear Peptide Synthesis (SPPS):
-
Resin: 2-Chlorotrityl chloride resin is commonly used to allow for mild cleavage conditions that preserve acid-labile side-chain protecting groups.
-
Amino Acids: Fmoc-protected amino acids are used (e.g., Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH). The trityl (Trt) group on cysteine is crucial for preventing premature oxidation.
-
Coupling: Standard coupling reagents like HBTU/HOBt or HATU in the presence of a base such as DIPEA are used to sequentially add amino acids to the growing peptide chain on the resin.
-
Cleavage: The linear peptide is cleaved from the resin using a mild acidic cocktail (e.g., 1-5% TFA in DCM), which leaves the side-chain protecting groups intact.
-
-
Solution-Phase Cyclization:
-
The protected linear peptide is dissolved at a high dilution in an organic solvent (e.g., DMF) to favor intramolecular cyclization over intermolecular polymerization.
-
A cyclization reagent (e.g., DPPA, HBTU) and a base (e.g., DIPEA, sodium bicarbonate) are added to catalyze the formation of the amide bond between the N- and C-termini.
-
The reaction is monitored by HPLC until completion.
-
Finally, all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The product is purified by reverse-phase HPLC.
-
Disulfide Dimer Formation and Characterization
The controlled formation and verification of the disulfide bridge are critical for studying the dimer's properties.
Figure 2: Experimental workflow for the synthesis and characterization of c(RGDfC) monomer and its disulfide-linked dimer.
Experimental Protocols for Characterization:
-
Reverse-Phase HPLC (RP-HPLC):
-
Purpose: To purify the peptide and separate the monomer from the dimer.
-
Method: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. The dimer, being larger and slightly more hydrophobic, will generally have a longer retention time than the monomer. This method can also be used to monitor the progress of the oxidation reaction.[4]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight (MW) of the monomer and dimer.
-
Method: ESI-MS or MALDI-TOF can be used. The expected MW of the monomer is ~603.7 Da. The dimer will have a MW of ~1205.4 Da (2 * Monomer MW - 2 Da for the two hydrogens lost during disulfide formation).
-
Confirmation: To confirm the presence of a disulfide bond, the dimer sample can be treated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyzed.[4] The spectrum should show the disappearance of the dimer peak and the appearance of the monomer peak.
-
-
NMR Spectroscopy:
-
Purpose: To provide detailed structural information and definitively determine the oxidation state of the cysteine.
-
Method: 1D and 2D NMR experiments (COSY, TOCSY, NOESY) in a solvent like DMSO-d6 or H₂O/D₂O are used for full structural elucidation.
-
Disulfide Confirmation: ¹³C NMR is a powerful tool for confirming disulfide bond formation. The chemical shift of the cysteine β-carbon (Cβ) is highly sensitive to the redox state. In the reduced thiol form, the Cβ shift is typically around 28 ppm. In the oxidized disulfide form, the shift moves downfield to approximately 41 ppm.
-
Biological Activity and Signaling Pathways
c(RGDfC) exerts its biological effects primarily by binding to integrins on the cell surface, acting as a competitive antagonist to natural ligands like fibronectin and vitronectin. This binding can disrupt cell adhesion, inhibit cell migration, and induce apoptosis, making it a promising strategy for anti-angiogenic and anti-cancer therapies.
The primary target is the αvβ3 integrin. Binding of c(RGDfC) can block the "outside-in" signaling cascade that is critical for cell survival and proliferation. One of the key pathways affected is the PI3K/Akt/mTOR pathway.
Data Presentation: Integrin Binding Affinity
The affinity of RGD peptides for their integrin targets is often measured as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand.
| Peptide | Target Integrin | IC₅₀ (nM) | Notes |
| c(RGDfC) | αvβ3 | ~10-100 | High affinity and selectivity. |
| Linear RGD | αvβ3 | >1000 | Cyclization significantly enhances binding affinity. |
| c(RGDfV) (Cilengitide) | αvβ3 | <10 | A well-studied clinical analog. |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Figure 3: c(RGDfC) competitively blocks ECM ligand binding to integrin αvβ3, inhibiting the FAK/PI3K/Akt/mTOR pro-survival pathway.
Applications in Drug Development
The true power of the cysteine in c(RGDfC) lies in its utility as a chemical handle for conjugation. The thiol group can be selectively targeted to attach various payloads, transforming the peptide into a sophisticated delivery vehicle.
-
Peptide-Drug Conjugates (PDCs): The thiol group can be linked to cytotoxic drugs (e.g., camptothecin, paclitaxel) via disulfide or other stable linkers. This allows for the targeted delivery of chemotherapy directly to tumor cells, potentially reducing systemic toxicity.
-
Imaging Agents: Chelators for radionuclides (for PET/SPECT imaging) or fluorescent dyes can be attached to the cysteine, enabling non-invasive imaging of integrin expression in vivo.
-
Biomaterials: c(RGDfC) can be immobilized onto the surfaces of biomaterials and implants via thiol-click chemistry to promote specific cell adhesion and tissue integration.
Figure 4: General structure of a c(RGDfC)-based Peptide-Drug Conjugate (PDC).
Conclusion
The c(RGDfC) peptide is a powerful tool in chemical biology and oncology, not just for its ability to target integrins, but for the chemical versatility afforded by its cysteine residue. While the primary cyclic structure is formed by an amide bond, the free thiol group is a gateway to dimerization via a disulfide bridge and, more importantly, to the creation of advanced therapeutic and diagnostic agents through bioconjugation. A thorough understanding and precise control of the cysteine's redox state are paramount for the successful development of c(RGDfC)-based constructs. The experimental protocols for synthesis, oxidation, and characterization via HPLC, mass spectrometry, and NMR provide the necessary framework for researchers to harness the full potential of this remarkable peptide.
References
- 1. Immobilizing c(RGDfc) on the surface of metal-phenolic networks by thiol-click reaction for accelerating osteointegration of implant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR [frontiersin.org]
- 4. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclo(Arg-Gly-Asp-D-Phe-Cys) in Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Cyclo(Arg-Gly-Asp-D-Phe-Cys), commonly abbreviated as cRGDfC, is a synthetic ligand that exhibits high affinity and selectivity for αvβ3 integrin.[1] Integrins are a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and play a pivotal role in various physiological and pathological processes, including cell migration, proliferation, survival, and angiogenesis.[2] The Arg-Gly-Asp (RGD) sequence is a well-characterized cell adhesion motif found in many ECM proteins like fibronectin and vitronectin.[3] The cyclization of the RGD peptide, as in cRGDfC, enhances its stability and conformational rigidity, leading to improved receptor binding affinity and selectivity compared to its linear counterparts.[4][5]
These properties make cRGDfC an invaluable tool in cancer research, tissue engineering, and the development of targeted drug delivery systems. These application notes provide a detailed protocol for utilizing cRGDfC in cell adhesion assays, a fundamental technique to study cell-matrix interactions and the effects of potential therapeutic agents on these processes.
Principle of the Assay
The cell adhesion assay protocol described here is based on the immobilization of cRGDfC onto a tissue culture-treated multi-well plate. This creates a defined surface for cell attachment. Cells that express the corresponding integrin receptors (primarily αvβ3) will adhere to the peptide-coated surface. Non-adherent cells are subsequently washed away, and the remaining attached cells are fixed, stained with crystal violet, and quantified by measuring the absorbance of the solubilized dye. The intensity of the stain is directly proportional to the number of adherent cells.
Data Presentation
The binding affinity of RGD peptides to integrins is a critical parameter. The following table summarizes key quantitative data for cRGDfC and related compounds.
| Peptide/Compound | Ligand/Receptor System | Parameter | Value | Reference |
| RAFT-c(RGDfK)₄ (tetrameric) | Integrin αvβ3 | Kd | 3.87 nmol/l | |
| cyclo(-RGDfK-) | Integrin αvβ3 | K_d | 41.70 nmol/l | |
| DOTA-6P-RGD₄ (tetrameric) | Integrin αvβ3 | IC50 | 0.3 ± 0.1 nM | |
| DOTA-2P4G-RGD₄ (tetrameric) | Integrin αvβ3 | IC50 | 0.2 ± 0.1 nM | |
| DOTA-3P-RGD₂ (dimeric) | Integrin αvβ3 | IC50 | 1.5 ± 0.2 nM | |
| DOTA-P-RGD₂ (dimeric) | Integrin αvβ3 | IC50 | 5.0 ± 1.0 nM | |
| DOTA-P-RGD (monomeric) | Integrin αvβ3 | IC50 | 44.3 ± 3.5 nM | |
| c(RGDfK) | Integrin αvβ3 | IC50 | 49.9 ± 5.5 nM |
Signaling Pathway and Experimental Workflow
cRGDfC-Mediated Integrin Signaling
The binding of cRGDfC to αvβ3 integrin on the cell surface initiates a cascade of intracellular signaling events. This process, known as outside-in signaling, leads to the clustering of integrins and the recruitment of various signaling and adaptor proteins to form focal adhesions. Key events include the autophosphorylation of Focal Adhesion Kinase (FAK), which in turn activates downstream pathways involving Src kinase, promoting actin cytoskeleton reorganization, cell spreading, and migration.
Caption: cRGDfC binding to αvβ3 integrin triggers focal adhesion formation.
Experimental Workflow for Cell Adhesion Assay
The following diagram outlines the major steps involved in the cRGDfC cell adhesion assay.
Caption: Workflow for cRGDfC cell adhesion assay from coating to quantification.
Experimental Protocols
Materials and Reagents
-
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (cRGDfC) peptide
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile deionized water (dH₂O)
-
Bovine Serum Albumin (BSA), heat-denatured
-
96-well tissue culture-treated plates
-
Cells of interest (e.g., U-87 MG glioblastoma, MDA-MB-231 breast cancer cells, which have high αvβ3 expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% (w/v) crystal violet in 20% methanol
-
Solubilization solution: 10% acetic acid
-
Plate reader capable of measuring absorbance at 570 nm
Protocol 1: Coating of 96-well Plates with cRGDfC
This protocol describes how to coat a 96-well plate with cRGDfC. All steps should be performed in a sterile cell culture hood.
-
Peptide Reconstitution: Prepare a stock solution of cRGDfC by dissolving the lyophilized peptide in sterile PBS or serum-free medium to a concentration of 1 mg/mL. Vortex briefly to ensure complete dissolution.
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration. A typical range to test is 0.1 to 10 µg/mL. The optimal concentration should be determined empirically for your specific cell line and experimental conditions.
-
Coating: Add 100 µL of the diluted cRGDfC solution to each well of a 96-well plate.
-
Controls:
-
Negative Control: Add 100 µL of a 10 mg/mL heat-denatured BSA solution in PBS to several wells. This will be used to measure non-specific cell binding.
-
Blank: Add 100 µL of PBS alone to several wells to serve as a blank for absorbance readings.
-
-
Incubation: Cover the plate and incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspiration and Washing: Carefully aspirate the coating solution from the wells. Wash each well twice with 200 µL of sterile PBS to remove any unbound peptide.
-
Blocking: Add 200 µL of 10 mg/mL heat-denatured BSA in PBS to all coated wells (including the cRGDfC wells) to block any remaining non-specific binding sites on the plastic.
-
Final Wash: Incubate for 30-60 minutes at 37°C. Aspirate the blocking solution and wash the wells once more with 200 µL of PBS. The plate is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay and Quantification
-
Cell Preparation: Culture cells to 70-80% confluency. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. It is important to handle the cells gently to avoid damaging cell surface receptors.
-
Cell Seeding: Resuspend the cells in serum-free medium to a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each of the coated, control, and blank wells. This corresponds to 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Adhesion Incubation: Incubate the plate at 37°C in a CO₂ incubator for a predetermined time to allow for cell attachment. This time can range from 15 to 60 minutes, and should be optimized for the cell type being used.
-
Removal of Non-Adherent Cells: Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells. The washing step is critical and may need to be optimized to be gentle enough not to detach weakly adherent cells while still removing the non-adherent population.
-
Fixation: Add 100 µL of 4% PFA to each well and incubate for 15-20 minutes at room temperature to fix the adherent cells.
-
Staining: Aspirate the PFA and gently wash the wells once with dH₂O. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Thoroughly wash the wells with dH₂O to remove excess stain. This may require multiple washes until the washing water runs clear.
-
Drying: Invert the plate on a paper towel and allow it to air dry completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the bound crystal violet. Place the plate on an orbital shaker for 5-10 minutes to ensure the dye is fully dissolved.
-
Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
The absorbance values from the BSA-coated wells represent non-specific binding and can be subtracted from the cRGDfC-coated well readings to determine specific adhesion.
-
The absorbance is directly proportional to the number of adherent cells. Data can be presented as raw absorbance values or as a percentage of adhesion relative to a positive control (e.g., fibronectin-coated wells), if used.
Troubleshooting
-
High background adhesion: Ensure the blocking step is performed correctly and that the BSA solution is properly prepared. The washing steps may also need to be more stringent.
-
Low cell adhesion: The coating concentration of cRGDfC may be too low, or the incubation time for adhesion may be too short. Cell viability and the expression level of αvβ3 integrin on the cell line used should also be confirmed.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during the washing steps. Use a multi-channel pipette with care or a single-channel pipette for critical steps.
These protocols provide a robust framework for conducting cell adhesion assays using Cyclo(Arg-Gly-Asp-D-Phe-Cys). Researchers are encouraged to optimize the specific conditions for their experimental system to achieve the most reliable and reproducible results.
References
- 1. pnas.org [pnas.org]
- 2. escholarship.org [escholarship.org]
- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with c(RGDfC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the cyclic peptide c(RGDfC) and its analogs for in vivo imaging of cellular processes, particularly tumor angiogenesis and integrin expression. The protocols and data presented are compiled from various studies to assist in the successful design and execution of imaging experiments.
Introduction to c(RGDfC) for In Vivo Imaging
The cyclic pentapeptide c(RGDfC) (cyclo(Arg-Gly-Asp-D-Phe-Cys)) is a potent and selective ligand for integrin αvβ3.[1] Integrins are a family of transmembrane glycoprotein receptors that play a crucial role in cell adhesion, signaling, and migration.[2] The αvβ3 integrin, in particular, is overexpressed on activated endothelial cells during angiogenesis and on various tumor cells, making it an excellent biomarker for cancer imaging and therapy.[3][4]
By conjugating c(RGDfC) or its analogs to imaging agents such as near-infrared (NIR) fluorescent dyes or radionuclides for Positron Emission Tomography (PET), researchers can non-invasively visualize and quantify the expression of αvβ3 integrin in vivo.[5] This enables the study of tumor growth, metastasis, and the response to anti-angiogenic therapies. The cysteine residue in c(RGDfC) provides a convenient site for conjugation to imaging probes via a stable thiol-ether bond.
Signaling Pathway: c(RGDfC) and Integrin αvβ3
c(RGDfC) targets the αvβ3 integrin, which, upon binding to its ligands in the extracellular matrix (ECM) or to synthetic ligands like c(RGDfC), initiates a cascade of intracellular signals. This signaling is pivotal in processes like cell survival, proliferation, and migration. While the detailed downstream signaling can be complex and cell-type dependent, a generalized pathway is depicted below.
Figure 1: Simplified signaling pathway of c(RGDfC) interaction with integrin αvβ3.
Experimental Workflows for In Vivo Imaging
Successful in vivo imaging with c(RGDfC)-based probes involves several key steps, from probe synthesis to image acquisition and analysis. Below are generalized workflows for both fluorescence and PET imaging.
Near-Infrared Fluorescence (NIRF) Imaging Workflow
Figure 2: General workflow for in vivo NIRF imaging with a c(RGDfC)-dye conjugate.
Positron Emission Tomography (PET) Imaging Workflow
Figure 3: General workflow for in vivo PET imaging with a c(RGDfC)-radiotracer.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using c(RGDfC) analogs for in vivo imaging. This data can be used for comparison and to guide experimental design.
Table 1: Tumor Uptake of NIRF Probes
| Probe | Tumor Model | Time Post-Injection (h) | Tumor Uptake (Photons/pixel) | Reference |
| Cy5-cRGD | HEK293(β3) | 0.5 | 63,744 ± 3,031 | |
| Cy5-cRGD | HEK293(β3) | 4 | 28,349 ± 9,727 | |
| Cy5-RAFT-c(-RGDfK-)4 | HEK293(β3) | 0.5 | 65,472 ± 90 | |
| Cy5-RAFT-c(-RGDfK-)4 | HEK293(β3) | 4 | 61,875 ± 3,434 |
Table 2: Tumor Uptake of PET Radiotracers (% Injected Dose per Gram, %ID/g)
| Radiotracer | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference(s) |
| [¹⁸F]FPTA-RGD2 | U87MG | 1 | 2.7 ± 0.8 | |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ | MDA-MB-435 | 1 | ~3-4 | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ | U87MG | 0.5 | 9.93 ± 1.05 | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ | U87MG | 24 | 4.56 ± 0.51 | |
| [⁶⁸Ga]Ga-DFO-c(RGDyK) | U-87 MG | 1.5 | Not specified | |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 24 | 27.1 ± 2.7 | |
| ¹¹¹In-DOTA-EB-cRGDfK | U-87 MG | 48 | 25.5 ± 3.9 | |
| ⁶⁴Cu-NOTA-PEG₄-SAA₄-c(RGDfK) | U87MG | 0.5 | 2.50 ± 0.18 | |
| ⁶⁴Cu-NOTA-PEG₄-SAA₄-c(RGDfK) | U87MG | 4 | 1.67 ± 0.38 |
Table 3: In Vitro Binding Affinity (IC₅₀)
| Compound | Cell Line | IC₅₀ (nM) | Reference(s) |
| E[c(RGDyK)]₂ (RGD2) | U87MG | 79.2 ± 4.2 | |
| FPTA-RGD2 | U87MG | 144 ± 6.5 | |
| DOTA-cRGDfK | U-87 MG | 35.2 | |
| DOTA-EB-cRGDfK | U-87 MG | 71.7 | |
| NOTA-(PEG)₂-c(RGDfK) | U87MG | 444 ± 41 | |
| NOTA-PEG₄-SAA₄-c(RGDfK) | U87MG | 288 ± 66 | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ | Not specified | 16.6 ± 1.3 | |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ | Not specified | 48.4 ± 2.8 |
Detailed Experimental Protocols
Protocol for In Vivo Near-Infrared Fluorescence (NIRF) Imaging
This protocol is a generalized procedure based on studies using Cy7-labeled RGD peptides for imaging U87MG tumor xenografts.
Materials:
-
c(RGDfC) or analog (e.g., c(RGDyK))
-
NHS-ester of a near-infrared dye (e.g., Cy7-NHS)
-
Sodium borate buffer (0.1 M, pH 8.5)
-
HPLC system for purification
-
U87MG human glioblastoma cells
-
Athymic nude mice
-
Matrigel
-
Phosphate-buffered saline (PBS)
-
Anesthetics (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS™ 200)
Procedure:
-
Probe Synthesis and Purification:
-
Dissolve the c(RGD) peptide in 0.1 M sodium borate buffer (pH 8.5).
-
Add the NHS-ester of the NIR dye (e.g., Cy7-NHS) in a slight molar excess.
-
React at 4°C for a specified time.
-
Purify the resulting conjugate using reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.
-
-
Animal Model Preparation:
-
Culture U87MG cells in appropriate media.
-
Harvest and resuspend the cells in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of athymic nude mice.
-
Allow tumors to grow to a suitable size (e.g., 6-8 mm in diameter) for imaging experiments.
-
-
In Vivo Imaging:
-
Anesthetize the tumor-bearing mice.
-
Inject the purified c(RGD)-dye conjugate (e.g., 500 pmol per mouse) via the tail vein.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 min, 1, 2, 4, and 24 hours).
-
For specificity studies, co-inject a blocking dose of unconjugated c(RGD) peptide (e.g., 200 µ g/mouse ) with the fluorescent probe.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (liver, kidneys, muscle, etc.).
-
Image the dissected tissues using the fluorescence imaging system to confirm the source of the in vivo signal.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and other tissues in the acquired images.
-
Quantify the average fluorescence intensity within each ROI, typically expressed as photons/second/cm²/steradian (p/s/cm²/sr).
-
Protocol for In Vivo Positron Emission Tomography (PET) Imaging
This protocol is a generalized procedure based on studies using ⁶⁴Cu and ⁶⁸Ga-labeled RGD peptides.
Materials:
-
c(RGDfC)-chelator conjugate (e.g., DOTA-c(RGDfK))
-
PET radionuclide (e.g., ⁶⁴CuCl₂, ⁶⁸GaCl₃)
-
Reaction buffer (e.g., sodium acetate buffer, pH 4.5-5.5)
-
HPLC or solid-phase extraction (SPE) cartridges for purification/QC
-
Tumor-bearing mice (as described in 5.1)
-
PET/CT scanner
-
Anesthetics
Procedure:
-
Radiolabeling and Quality Control:
-
Add the PET radionuclide to the c(RGD)-chelator conjugate in the reaction buffer.
-
Incubate at an elevated temperature (e.g., 95°C) for a specified time (e.g., 10-30 minutes).
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is typically required.
-
-
Animal Model Preparation:
-
Prepare tumor-bearing mice as described in protocol 5.1.
-
-
In Vivo PET/CT Imaging:
-
Anesthetize the tumor-bearing mice and position them in the PET/CT scanner.
-
Inject the radiolabeled c(RGD) probe (e.g., 1.85 MBq) via the tail vein.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 0.5, 1, 2, 4, 24 hours).
-
A CT scan is typically acquired for anatomical co-registration and attenuation correction.
-
For blocking studies, co-inject an excess of non-radiolabeled c(RGD) peptide.
-
-
Ex Vivo Biodistribution:
-
Dissect the tumor and major organs.
-
Weigh the tissues and measure their radioactivity using a gamma counter.
-
Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis:
-
Reconstruct the PET images, applying corrections for attenuation and decay.
-
Draw regions of interest (ROIs) on the images, guided by the CT scan.
-
Quantify the radioactivity concentration in the ROIs to generate time-activity curves (TACs) and calculate %ID/g values.
-
Compare the imaging data with the ex vivo biodistribution data for validation.
-
Conclusion
c(RGDfC) and its analogs are versatile and powerful targeting vectors for the in vivo imaging of αvβ3 integrin expression. By conjugating these peptides to fluorescent dyes or radionuclides, researchers can effectively visualize and quantify angiogenesis and tumor progression in preclinical models. The choice of imaging modality and the specific experimental design will depend on the research question, but the protocols and data provided herein offer a solid foundation for developing robust and reproducible in vivo imaging studies.
References
- 1. Immobilizing c(RGDfc) on the surface of metal-phenolic networks by thiol-click reaction for accelerating osteointegration of implant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relationship between the cyclic-RGDfK ligand and αvβ3 integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Cyclic RGD Peptide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are of significant interest in biomedical research and drug development. They are potent and selective ligands for integrins, a family of transmembrane cell adhesion receptors that play crucial roles in various physiological and pathological processes, including cell adhesion, migration, proliferation, apoptosis, and angiogenesis. The cyclic conformation enhances their stability and binding affinity to specific integrin subtypes, such as αvβ3, αvβ5, and α5β1, which are often overexpressed in tumor cells and angiogenic blood vessels.[1][2]
These application notes provide detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of cyclic RGD peptides. The methodologies described herein are fundamental for researchers investigating the therapeutic potential of these compounds in areas such as oncology, ophthalmology, and tissue engineering.
I. In Vitro Efficacy Studies
Cell Adhesion Assay
Objective: To determine the ability of cyclic RGD peptides to inhibit cell adhesion to extracellular matrix (ECM) proteins or to quantify the adhesion of cells to surfaces coated with cyclic RGD peptides.
Protocol: Inhibition of Cell Adhesion
-
Plate Coating:
-
Coat 96-well microtiter plates with an ECM protein solution (e.g., 10 µg/mL fibronectin, vitronectin, or collagen in PBS) overnight at 4°C.
-
Wash the plates three times with sterile PBS to remove unbound protein.
-
Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Wash the plates three times with sterile PBS.
-
-
Cell Preparation:
-
Culture cells of interest (e.g., U87MG glioblastoma, M21 melanoma, or human umbilical vein endothelial cells - HUVECs) to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Wash the cells with serum-free medium and resuspend in serum-free medium containing 1% BSA to a final concentration of 2.5 x 10^5 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of the cyclic RGD peptide and a negative control peptide (e.g., a scrambled sequence or a cyclic RGE peptide) in serum-free medium with 1% BSA.
-
Add 50 µL of the peptide dilutions to the coated and blocked wells.
-
Add 50 µL of the cell suspension to each well.
-
Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Stain the cells with 0.5% crystal violet solution in 20% methanol for 20 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or a commercial solubilization buffer to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of adhesion inhibition relative to the control (no peptide). The IC50 value, the concentration of peptide that inhibits 50% of cell adhesion, can be determined by non-linear regression analysis.
-
Data Presentation: Cell Adhesion Inhibition
| Cyclic RGD Peptide | Integrin Target | Cell Line | IC50 (nM) | Reference |
| c(RGDfV) | αvβ3, αvβ5 | M21 melanoma | 1 | [3] |
| Cilengitide (c(RGDf(NMe)V)) | αvβ3, αvβ5 | U87MG glioblastoma | 1.2 | [1] |
| c(RGDyK) | αvβ3 | M21 melanoma | 10 | [3] |
| Bicyclic RGD (CT3HPQcT3RGDcT3) | αvβ3 | - | 30-42 | |
| Bicyclic RGD (CT3RGDcT3AWGCT3) | α5β1 | - | 90-173 |
Cell Migration Assays
Objective: To assess the effect of cyclic RGD peptides on cell migration, a critical process in tumor invasion and angiogenesis.
1.2.1 Wound Healing (Scratch) Assay
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate and grow to form a confluent monolayer.
-
Creating the "Wound":
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment:
-
Replace the medium with fresh culture medium containing the desired concentration of the cyclic RGD peptide or a control peptide.
-
Use serum-free or low-serum medium to minimize cell proliferation.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100
-
Compare the rate of wound closure between treated and control groups.
-
1.2.2 Transwell Migration (Boyden Chamber) Assay
Protocol:
-
Chamber Preparation:
-
Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.
-
The lower chamber contains culture medium with a chemoattractant (e.g., 10% FBS) or the experimental treatment.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the cells (e.g., 1 x 10^5 cells) in the upper chamber of the Transwell insert in serum-free medium containing the cyclic RGD peptide or control.
-
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours) at 37°C.
-
Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted with a solubilizing agent and the absorbance measured.
-
Data Presentation: Cell Migration
| Assay | Cyclic RGD Peptide | Cell Line | Concentration | Observation | Reference |
| Wound Healing | iRGD | 4T1 | 12.5 µg/mL | Reduced migration to 42% of control after irradiation | |
| Transwell | RGDS | HT-1080 | 1000 µM | Maximum migration observed |
Apoptosis Assay
Objective: To determine if cyclic RGD peptides induce programmed cell death (apoptosis) in target cells.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyclic RGD peptide or a control for a specified time (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle dissociation solution.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation: Apoptosis Induction
| Cyclic RGD Peptide Conjugate | Cell Line | Concentration | % Apoptotic Cells (Early + Late) | Reference |
| Doxorubicin-loaded | MDA-MB-231 | - | 43.2% (from 11.55% in control) | |
| Oxalicumone A | L-02 | 40 µM | ~20% (early apoptotic) |
II. In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and targeting ability of cyclic RGD peptides in a living organism.
Protocol: Xenograft Tumor Model
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice).
-
Allow the mice to acclimate for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to promote tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure the tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the cyclic RGD peptide, a control peptide, or a vehicle solution to the mice via a clinically relevant route (e.g., intravenous, intraperitoneal).
-
The dosing schedule will depend on the pharmacokinetic properties of the peptide.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) percentage: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] * 100
-
Tumors and major organs can be collected for further analysis (e.g., histology, immunohistochemistry).
-
Data Presentation: In Vivo Anti-Tumor Efficacy
| Cyclic RGD Peptide Conjugate | Tumor Model | Treatment Dose & Schedule | Tumor Growth Inhibition (%) | Reference |
| Doxorubicin-loaded polymers | Hepatocellular carcinoma | - | 56.64% | |
| iRGD + 5 Gy Irradiation | 4T1 breast cancer | iRGD i.v. | Significantly inhibited tumor growth | |
| Dimeric-cRGD | U-87 MG | - | 5.4-fold higher uptake than A549 tumors |
III. Visualization of Signaling Pathways and Workflows
Integrin-Mediated Signaling Pathway
Cyclic RGD peptides binding to integrins can trigger downstream signaling cascades that regulate cellular processes. A common pathway involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn can activate the PI3K/Akt and MAPK/ERK pathways.
References
Application Notes and Protocols for c(RGDfC) Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the conjugation of the cyclic peptide c(RGDfC) to various nanoparticles. The c(RGDfC) peptide is a well-characterized ligand that targets integrins, particularly αvβ3 and αvβ5, which are often overexpressed on tumor cells and neovasculature. Functionalizing nanoparticles with c(RGDfC) is a promising strategy for targeted drug delivery in cancer therapy. The following sections detail the most common conjugation chemistries, provide step-by-step experimental protocols, and summarize key quantitative data from published studies.
Introduction to c(RGDfC) Conjugation Chemistries
The conjugation of c(RGDfC) to nanoparticles primarily relies on the reactive thiol group of its cysteine (C) residue. Two predominant chemical strategies are employed:
-
Thiol-Maleimide "Click" Chemistry : This is a highly efficient and widely used method. It involves the reaction between the thiol group of the cysteine in c(RGDfC) and a maleimide group that has been pre-functionalized onto the nanoparticle surface. This forms a stable thioether bond.
-
Carbodiimide Chemistry (EDC/NHS) : This method is used to form an amide bond between a primary amine on the peptide (often a lysine residue, as in the related c(RGDfK) peptide) and a carboxyl group on the nanoparticle surface. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl groups. While c(RGDfC) itself doesn't have a primary amine in its cyclic structure (other than the N-terminus which is part of the ring), this chemistry is relevant for nanoparticles that are first modified with an amine-containing linker.
-
Direct Thiol-Gold Interaction : For gold nanoparticles, the thiol group of the cysteine residue in c(RGDfC) can directly and spontaneously form a strong covalent bond with the gold surface.
The choice of conjugation strategy depends on the type of nanoparticle, its surface functional groups, and the desired orientation of the peptide on the nanoparticle surface.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of c(RGDfC) to Polymeric Nanoparticles (e.g., PLGA)
This protocol is adapted from studies on PLGA nanoparticles and is broadly applicable to other nanoparticles that can be functionalized with maleimide groups.[1][2][3][4]
Materials:
-
Maleimide-functionalized nanoparticles (e.g., Maleimide-PEG-PLGA)
-
c(RGDfC) peptide
-
Reaction Buffer: 10 mM HEPES, pH 7.0[2] or PBS, pH 7.4
-
Quenching reagent (optional, e.g., β-mercaptoethanol)
-
Purification system (e.g., size exclusion chromatography or centrifugal filters)
Procedure:
-
Nanoparticle Suspension: Disperse the maleimide-functionalized nanoparticles in the reaction buffer to a known concentration.
-
Peptide Solution: Dissolve c(RGDfC) in the reaction buffer.
-
Conjugation Reaction: Add the c(RGDfC) solution to the nanoparticle suspension. A common molar ratio of maleimide to thiol (c(RGDfC)) is 2:1 to optimize conjugation efficiency.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring.
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent like β-mercaptoethanol can be added.
-
Purification: Remove unconjugated c(RGDfC) and other reactants from the c(RGDfC)-nanoparticle conjugates. This can be achieved through size exclusion chromatography or repeated washing and centrifugation using centrifugal filters.
-
Characterization: Characterize the resulting c(RGDfC)-nanoparticles for size, zeta potential, peptide conjugation efficiency, and in vitro/in vivo targeting efficacy.
Protocol 2: EDC/NHS Conjugation of c(RGDfK) to Carboxylated Nanoparticles
This protocol describes the conjugation of a related peptide, c(RGDfK), which has a primary amine on the lysine (K) residue, to nanoparticles with carboxyl surface groups. This method is applicable to a wide range of nanoparticles including nanostructured lipid carriers and quantum dots.
Materials:
-
Carboxylated nanoparticles
-
c(RGDfK) peptide
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: (e.g., Tris or glycine solution)
-
Purification system (e.g., dialysis or centrifugal filters)
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add the EDC and Sulfo-NHS solutions to the nanoparticle suspension. A typical molar ratio of DSPE–PEG2000–COOH:peptide:EDC:NHS is 1:1:2:2.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Removal of Excess Reagents: Pellet the activated nanoparticles by centrifugation and wash with Coupling Buffer to remove excess EDC and Sulfo-NHS.
-
Conjugation Reaction:
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
Dissolve c(RGDfK) in the Coupling Buffer and add it to the activated nanoparticle suspension.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to block any unreacted active esters on the nanoparticle surface.
-
Purification: Purify the c(RGDfK)-nanoparticles using dialysis against a suitable buffer or by centrifugal filtration to remove unconjugated peptide and byproducts.
-
Characterization: Analyze the final product for size, surface charge, amount of conjugated peptide, and biological activity.
Protocol 3: Direct Conjugation of c(RGDfC) to Gold Nanoparticles
This protocol leverages the strong affinity of the thiol group in cysteine for gold surfaces.
Materials:
-
Gold nanoparticle solution (e.g., 20 nm diameter)
-
c(RGDfC) peptide
-
Reaction Buffer: Citrate buffer (pH ~6) or PBS (pH 7.5)
-
Purification system (e.g., centrifugal filters)
Procedure:
-
Preparation: Degas the gold nanoparticle solution and a separately prepared c(RGDfC) solution for about 30 minutes.
-
Conjugation: Add the gold nanoparticle solution to the c(RGDfC) solution. The pH of the gold nanoparticle suspension should be close to the isoelectric point of the peptide for efficient binding.
-
Incubation: Stir the mixture for at least 16 hours at room temperature.
-
Purification: Purify the c(RGDfC)-gold nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unbound peptide.
-
Characterization: Confirm conjugation and assess the stability and properties of the functionalized nanoparticles using UV-Vis spectroscopy (to observe shifts in the surface plasmon resonance peak), dynamic light scattering (for size), and zeta potential measurements.
Data Presentation
The following tables summarize quantitative data from various studies on c(RGDfC) and related peptide conjugation to nanoparticles.
Table 1: Thiol-Maleimide Conjugation Parameters and Efficiency
| Nanoparticle Type | Peptide | Maleimide:Thiol Molar Ratio | Reaction Time | Reaction Buffer | Conjugation Efficiency (%) | Reference |
| PLGA | cRGDfK | 2:1 | 30 min | 10 mM HEPES, pH 7.0 | 84 ± 4 | |
| PLGA | 11A4 nanobody | 5:1 | 2 h | PBS, pH 7.4 | 58 ± 12 | |
| Liposomes | cRGDfC | Not Specified | 30 min | PBS, pH 7.4 | ~98 |
Table 2: Characterization of c(RGD)-Conjugated Nanoparticles
| Nanoparticle Type | Modification | Size (nm) | Zeta Potential (mV) | Reference |
| Liposomes | Unmodified | Not Specified | Not Specified | |
| Liposomes | cRGDfC-conjugated | 114.1 | -24.85 ± 8.55 | |
| Gold Nanoparticles | Unmodified | ~20 | -23.81 ± 8.43 | |
| Gold Nanoparticles | CRRRRRRRRGDS-conjugated | Aggregates observed | +8 | |
| Liposomes | Unmodified | 118.2 ± 0.2 | -36.4 ± 1.7 | |
| Liposomes | c(RGDfk)-conjugated | 118.4 ± 1.6 | -22.8 ± 0.4 |
Visualizations
Caption: Workflow for Thiol-Maleimide Conjugation of c(RGDfC).
Caption: Workflow for EDC/NHS Conjugation of c(RGDfK).
Caption: Workflow for Direct Thiol-Gold Conjugation of c(RGDfC).
References
Application Notes and Protocols for Labeling Cyclo(Arg-Gly-Asp-D-Phe-Cys) with Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide Cyclo(Arg-Gly-Asp-D-Phe-Cys), commonly referred to as c(RGDfC), is a potent and selective ligand for integrin αvβ3. This integrin is overexpressed on various cell types, including activated endothelial cells during angiogenesis and numerous cancer cells, making it a prime target for diagnostic imaging and targeted drug delivery. Fluorescent labeling of c(RGDfC) enables researchers to visualize and track integrin expression and dynamics in vitro and in vivo. These application notes provide detailed protocols for two primary methods of labeling c(RGDfC) with fluorophores: thiol-reactive labeling targeting the cysteine residue and amine-reactive labeling.
Labeling Strategies
The choice of labeling strategy for c(RGDfC) primarily depends on the reactive functional groups available on the peptide and the desired site of conjugation. For the specific sequence Cyclo(Arg-Gly-Asp-D-Phe-Cys), two main approaches can be considered:
-
Thiol-Reactive Labeling: This is the most direct and site-specific method for c(RGDfC) as it targets the free sulfhydryl (-SH) group of the cysteine residue. Maleimide-activated fluorophores are commonly used for this purpose, forming a stable thioether bond. This ensures a homogenous product with the fluorophore attached at a defined position.
-
Amine-Reactive Labeling: This method targets primary amines (-NH2). In the c(RGDfC) peptide, the N-terminal amine of arginine is a potential site. However, its reactivity can be influenced by the cyclic structure. For more controlled amine-reactive labeling, a lysine (K) residue is often incorporated into the peptide sequence, such as in c(RGDfK), to provide a specific labeling site on its side chain. N-hydroxysuccinimide (NHS) ester-activated fluorophores are frequently used for this type of conjugation, forming a stable amide bond.
Quantitative Data Summary
The following tables summarize key quantitative data for fluorophore-labeled cyclic RGD peptides based on published literature.
Table 1: Reaction Conditions and Yields for Fluorophore Conjugation
| Peptide Sequence | Fluorophore (Reactive Group) | Molar Ratio (Dye:Peptide) | Reaction Time | pH | Solvent | Yield (%) | Reference |
| c(RGDfK) | FITC (Isothiocyanate) | 1.5:1 | 18 h | 8.5-9.0 | Anhydrous DMF | 73 | [1] |
| c(RGDfK) | Alexa Fluor 488 (NHS Ester) | 1.5:1 | 18 h | 8.5-9.0 | Anhydrous DMF | 62 | [1] |
| Thiolated RGD peptides | Fluorescein-5-maleimide | 2:1 | 30 min | 7.0 | 10 mM HEPES | 84 ± 4 | |
| DOTA-PEG4-c(RGDfK) | DOTA-OSu (NHS Ester) | 1.3:1 | Overnight | 8.5-9.0 | Anhydrous DMF | ~40 | [2] |
| DOTA-PEG4-[c(RGDfK)]2 | DOTA-OSu (NHS Ester) | 3.8:1 | 2 h | 8.5-9.0 | DMF | ~41 | [2] |
Table 2: Binding Affinities of Fluorophore-Labeled RGD Peptides
| Labeled Peptide | Cell Line | Target Integrin | IC50 (nM) | Reference |
| FITC-Galacto-RGD2 | U87MG glioma | αvβ3/αvβ5 | 28 ± 8 | |
| FITC-3P-RGD2 | U87MG glioma | αvβ3/αvβ5 | 32 ± 7 | |
| FITC-RGD2 | U87MG glioma | αvβ3/αvβ5 | 89 ± 17 | |
| c(RGDfK) | U87MG glioma | αvβ3 | 49.9 ± 5.5 | [2] |
| DOTA-P-RGD | U87MG glioma | αvβ3 | 44.3 ± 3.5 |
Experimental Protocols
Protocol 1: Thiol-Reactive Labeling of c(RGDfC) with a Maleimide-Activated Fluorophore
This protocol describes the conjugation of a maleimide-activated fluorophore to the cysteine residue of c(RGDfC).
Materials:
-
Cyclo(Arg-Gly-Asp-D-Phe-Cys) peptide
-
Maleimide-activated fluorophore (e.g., Fluorescein-5-Maleimide, Cy5-Maleimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Dissolve c(RGDfC) in degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Optional: If the peptide has formed disulfide-linked dimers, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Fluorophore Preparation:
-
Dissolve the maleimide-activated fluorophore in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the fluorophore stock solution to the peptide solution to achieve a 1.5 to 5-fold molar excess of the fluorophore.
-
Mix gently and allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Purify the fluorescently labeled peptide from unreacted fluorophore and unlabeled peptide using RP-HPLC.
-
A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance wavelength of the peptide (e.g., 220 nm) and the fluorophore.
-
Collect the fractions corresponding to the labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Protocol 2: Amine-Reactive Labeling of a Lysine-Containing Cyclic RGD Peptide (e.g., c(RGDfK)) with an NHS Ester-Activated Fluorophore
This protocol is for labeling a cyclic RGD peptide containing a lysine residue with an NHS ester-activated fluorophore.
Materials:
-
Cyclic RGD peptide with a lysine residue (e.g., c(RGDfK))
-
NHS ester-activated fluorophore (e.g., FITC, Alexa Fluor 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free conjugation buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3-8.5)
-
Purification system (e.g., RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
-
Fluorophore Preparation:
-
Dissolve the NHS ester-activated fluorophore in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution immediately before use.
-
-
Conjugation Reaction:
-
Add the fluorophore stock solution to the peptide solution to achieve a 1.5 to 5-fold molar excess of the fluorophore.
-
Mix gently and allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled peptide using RP-HPLC as described in Protocol 1.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by mass spectrometry.
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized product at -20°C or -80°C, protected from light.
-
Visualizations
Experimental Workflow
Caption: Workflow for thiol-reactive labeling of c(RGDfC).
Integrin αvβ3 Signaling Pathway
Caption: Simplified integrin αvβ3 downstream signaling cascade.
References
Protocol for the Dissolution of Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA for Experimental Use
Application Notes
Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a cyclic pentapeptide that acts as a potent and selective ligand for αvβ3 integrins.[1][2][3] Its trifluoroacetate (TFA) salt is a common formulation for synthetic peptides, enhancing stability and aiding in purification.[4] Proper dissolution and handling of this peptide are critical for obtaining reliable and reproducible results in various experimental settings, including cell adhesion assays, in vivo imaging, and drug delivery studies.[3]
This document provides a detailed protocol for the dissolution of Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA, intended for researchers, scientists, and drug development professionals. The protocol covers the preparation of stock solutions and subsequent dilution to working concentrations for in vitro and in vivo experiments.
Key Considerations:
-
TFA Salt: The presence of trifluoroacetic acid can influence experimental results, particularly in cellular assays, by altering pH or exhibiting direct cellular effects at high concentrations. It is crucial to account for the TFA counterion when calculating the molecular weight for preparing solutions of a specific molarity.
-
Peptide Purity: The purity of the peptide can vary between suppliers. It is recommended to use a high-purity grade (>95%) for quantitative experiments.
-
Storage and Stability: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. Once dissolved, it is recommended to prepare aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the peptide. Stock solutions stored at -80°C are typically stable for up to 6 months.
-
Solubility: While soluble in water and ethanol, using a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) is a common practice to ensure complete dissolution before further dilution in aqueous buffers. For in vivo applications, more complex vehicle formulations may be necessary to ensure biocompatibility and solubility at higher concentrations.
Physicochemical and Solubility Data
| Property | Value | Source(s) |
| Synonyms | c(RGDfC) TFA, cyclo(RGDfC) TFA | |
| Molecular Formula | C₂₄H₃₄N₈O₇S · xCF₃COOH | |
| Molecular Weight (Peptide) | 578.6 g/mol | |
| Molecular Weight (as TFA salt) | ~692.66 g/mol (may vary depending on the number of TFA counterions) | |
| Appearance | Solid | |
| Purity | >90% or >95% depending on the supplier | |
| Storage Temperature | -20°C (solid), -20°C to -80°C (in solution) | |
| Solubility | Water, Ethanol, DMSO |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be used for most in vitro experiments by subsequent dilution in aqueous media.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the peptide.
-
Weighing: If not pre-aliquoted, carefully weigh the desired amount of the peptide in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Initial Dissolution: Add the required volume of DMSO to the peptide to achieve the desired stock solution concentration (e.g., 10 mM). To calculate the required mass for a 10 mM stock solution, use the molecular weight of the TFA salt if provided by the manufacturer; otherwise, use the peptide's molecular weight and be aware of the slight inaccuracy.
-
Vortexing: Vortex the solution gently for 1-2 minutes to ensure the peptide is completely dissolved.
-
Sonication (Optional): If the peptide does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in in vitro experiments.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), cell culture medium (e.g., DMEM, RPMI-1640), or other appropriate aqueous buffer
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Important: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Mixing: Gently mix the working solution by pipetting or brief vortexing.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately for optimal results.
Visualized Workflow and Signaling Pathway
Caption: Workflow for the dissolution and storage of this compound.
Caption: Simplified signaling pathway of RGD peptide interaction with αvβ3 integrin.
References
Application Notes and Protocols for Cyclo(Arg-Gly-Asp-D-Phe-Cys) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as c(RGDfC), is a synthetic cyclic pentapeptide renowned for its high affinity and selectivity for integrin receptors, particularly αvβ3.[1][2][3] The cyclic structure, stabilized by a disulfide bond between the cysteine and D-phenylalanine residues, confers enhanced enzymatic stability and a conformationally constrained RGD motif, leading to superior binding affinity compared to its linear counterparts.[1] Integrins are transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in numerous cellular processes including adhesion, migration, proliferation, and survival.[4] The αvβ3 integrin is of particular interest in cancer research as it is often overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis, while its expression is low in quiescent endothelial cells and most normal organs. This differential expression makes c(RGDfC) an invaluable tool for targeted cancer therapy, drug delivery, and in vitro studies of cancer cell biology.
These application notes provide detailed protocols for utilizing c(RGDfC) in key cell culture assays to study its effects on cell adhesion, migration, apoptosis, and angiogenesis.
Key Applications and Mechanisms
The primary mechanism of action of c(RGDfC) is its ability to act as a competitive antagonist of αvβ3 integrin. By mimicking the RGD-binding motif of natural ECM ligands like vitronectin and fibronectin, c(RGDfC) can block the interaction of cells with the ECM, thereby disrupting downstream signaling pathways. This disruption can lead to:
-
Inhibition of Cell Adhesion: Preventing cancer cells from adhering to the ECM, a crucial step for their survival and the formation of metastases.
-
Inhibition of Cell Migration and Invasion: Impeding the movement of cancer cells, which is essential for tumor invasion and metastasis.
-
Induction of Apoptosis (Anoikis): Triggering programmed cell death in anchorage-dependent cells by detaching them from the ECM.
-
Inhibition of Angiogenesis: Interfering with the proliferation and migration of endothelial cells, thereby preventing the formation of new blood vessels that supply tumors with nutrients.
-
Targeted Drug Delivery: Serving as a targeting ligand to deliver cytotoxic agents or imaging probes specifically to tumor cells and neovasculature that overexpress αvβ3 integrin.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of cyclic RGD peptides in various cell-based assays. It is important to note that IC50 values and the extent of inhibition can vary depending on the specific cell line, assay conditions, and the exact cyclic RGD analogue used.
Table 1: IC50 Values of Cyclic RGD Peptides on Cancer Cell Lines
| Cell Line | Cancer Type | Cyclic RGD Peptide | IC50 (µM) | Reference |
| U87MG | Glioblastoma | c(RGDfV) | ~1 | |
| M21 | Melanoma | c(RGDfV) | ~0.1 | |
| A375 | Melanoma | c(RGDfV) | ~0.5 | |
| PC-3 | Prostate Cancer | Compound 1 (cRGD derivative) | 10-50 | |
| HepG2 | Hepatocellular Carcinoma | Compound 1 (cRGD derivative) | 10-50 | |
| HTB-26 | Breast Cancer | Compound 1 (cRGD derivative) | 10-50 | |
| MCF7 | Breast Cancer | KHF16 (cRGD derivative) | 5.6 | |
| MDA-MB-231 | Breast Cancer | KHF16 (cRGD derivative) | 6.8 |
Table 2: Inhibition of Cell Adhesion by Cyclic RGD Peptides
| Cell Line | ECM Protein | Cyclic RGD Peptide | Concentration (µM) | % Inhibition | Reference |
| HUVEC | Fibronectin | Cilengitide (cRGDfV) | 20 | ~40% | |
| MCF7 | Fibronectin | Cilengitide (cRGDfV) | 20 | ~50% | |
| B16-F10 | Fibronectin | cyclo(GRGDSPA) | ~1 | >50% | |
| MDA-MB-231 | Fibronectin | RGD-SLNs (1% cRGD) | - | Significant |
Table 3: Inhibition of Cell Migration (Wound Healing Assay) by RGD Peptides
| Cell Line | Peptide | Concentration (µM) | % Wound Closure (vs. Control) | Time (h) | Reference |
| HT1080 | Linear RGD | 100 | Increased migration rate (2.5-fold) | 3.5 | |
| L929 | RGD peptide | 2000 | ~80% (vs ~30% in control) | 72 | |
| HaCaT | - | - | ~50% (Control) | 24 |
Table 4: Induction of Apoptosis by RGD Peptides
| Cell Line | Peptide/Treatment | Concentration | % Apoptotic Cells | Time (h) | Reference |
| Jurkat | Staurosporine | 1 µM | >80% | 4 | |
| KFs | Ginsenoside Rg3 | 100 µg/ml | ~15% (Early), ~25% (Late) | - | |
| MV4-11 | AZD8055 | 100 nM | Increased sub-G1 phase | 24 |
Table 5: Inhibition of In Vitro Angiogenesis (Tube Formation) by Cyclic RGD Peptides
| Endothelial Cell Type | Peptide | Concentration | Parameter Measured | % Inhibition | Reference |
| HUVEC | cRGD-HL | - | Tube formation | Significant | |
| Endothelial Cells | Angiogenesis Inhibitors | - | Capillary tube formation | Dose-dependent |
Experimental Protocols
Cell Adhesion Assay
This assay determines the ability of c(RGDfC) to inhibit the adhesion of cells to an ECM-coated surface.
Workflow:
Caption: Workflow for the cell adhesion inhibition assay.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of vitronectin or fibronectin solution (10 µg/mL in PBS) per well.
-
Incubate overnight at 4°C.
-
The next day, aspirate the coating solution and wash the wells twice with PBS.
-
-
Blocking:
-
Add 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well.
-
Incubate for 1 hour at 37°C to block non-specific binding sites.
-
Aspirate the blocking solution and wash the wells twice with PBS.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Detach cells using a non-enzymatic cell dissociation solution to preserve integrin integrity.
-
Wash the cells with serum-free medium and resuspend to a concentration of 5 x 10^5 cells/mL in serum-free medium.
-
-
Treatment:
-
In separate tubes, pre-incubate the cell suspension with various concentrations of c(RGDfC) (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. Include a vehicle control (e.g., PBS or DMSO).
-
-
Seeding and Incubation:
-
Add 100 µL of the cell suspension (containing c(RGDfC) or control) to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Washing:
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
-
Staining and Quantification:
-
Add 100 µL of 0.5% crystal violet solution in 20% methanol to each well and incubate for 10 minutes at room temperature.
-
Wash the wells with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Cell Migration (Wound Healing) Assay
This assay assesses the effect of c(RGDfC) on the directional migration of a cell monolayer.
Workflow:
Caption: Workflow for the wound healing (scratch) assay.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.
-
-
Washing and Treatment:
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing various concentrations of c(RGDfC) (e.g., 1, 10, 50 µM) or a vehicle control. To specifically study migration, use serum-free medium or add a proliferation inhibitor like Mitomycin C.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, and 48 hours) using a phase-contrast microscope.
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100 where Area_t0 is the initial wound area and Area_tx is the wound area at time x.
-
Apoptosis Assay (Annexin V Staining)
This assay detects the induction of apoptosis by c(RGDfC) through the externalization of phosphatidylserine (PS) on the cell surface.
Workflow:
Caption: Workflow for the Annexin V apoptosis assay.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of c(RGDfC) (e.g., 10, 50, 100 µM) or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium containing any floating (apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of c(RGDfC) to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
Application Notes and Protocols: c(RGDfC) in Biomaterial Surface Coating Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic pentapeptide c(RGDfC) (cyclo(Arg-Gly-Asp-D-Phe-Cys)) is a potent and selective ligand for several integrin receptors, particularly αvβ3 and αvβ5, which are crucial mediators of cell adhesion, proliferation, and differentiation.[1][2] Its cyclic structure provides enhanced stability and binding affinity compared to linear RGD peptides.[3] The terminal cysteine residue offers a convenient site for covalent immobilization onto various biomaterial surfaces through thiol-ene "click" chemistry or by forming strong bonds with gold surfaces.[1][4] Consequently, c(RGDfC) has emerged as a key molecule for functionalizing biomaterials to improve their biocompatibility and promote desired cellular responses, with significant applications in tissue engineering, regenerative medicine, and the development of targeted drug delivery systems.
These application notes provide detailed protocols for the synthesis of c(RGDfC), its immobilization on biomaterial surfaces, and the subsequent evaluation of cellular responses.
Data Presentation
Table 1: Physicochemical Properties of c(RGDfC) Coated Surfaces
| Parameter | Uncoated Substrate | c(RGDfC) Coated Substrate | Reference |
| Water Contact Angle (°) | Varies (e.g., ~70-90° for Ti) | Decreased (e.g., ~40-60°) | |
| Surface Roughness (nm) | Varies by material | Generally a slight increase | |
| Coating Thickness (nm) | N/A | ~10-15 nm | |
| Young's Modulus (liquid) | Varies by material | Increased | |
| Adhesion Energy (liquid) | Varies by material | Increased |
Table 2: Effect of c(RGDfC) Surface Density on Osteoblast Adhesion
| c(RGDfC) Surface Density (pmol/cm²) | Average Number of Adherent Cells/mm² | Cell Spreading Area (µm²) | Reference |
| 0 (Control) | ~150 | ~1500 | |
| ~12 | ~250 | ~2000 | |
| ~41 | ~400 | ~2500 |
Table 3: Effect of c(RGDfC) Coating Concentration on Cell Viability
| c(RGDfC) Concentration for Coating (µg/mL) | Cell Viability (%) | Reference |
| 0 (Control) | 100 | |
| 10 | ~110 | |
| 100 | ~125 | |
| 1000 | ~140 |
Experimental Protocols
Solid-Phase Synthesis of c(RGDfC) Peptide
This protocol describes the manual solid-phase synthesis of c(RGDfC) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Cys(Trt)-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Protocol:
-
Resin Swelling and First Amino Acid Loading:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Fmoc-Cys(Trt)-OH and DIPEA in DCM and add to the resin.
-
React for 2 hours at room temperature with gentle agitation.
-
Wash the resin with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Peptide Chain Elongation (Coupling Cycles):
-
For each subsequent amino acid (Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH):
-
Dissolve the Fmoc-amino acid, HBTU, and DIPEA in DMF.
-
Add the activation mixture to the resin and react for 2 hours.
-
Wash the resin with DMF and DCM.
-
Perform Fmoc deprotection as described in step 2.
-
-
-
On-Resin Cyclization:
-
After the final Fmoc deprotection of the N-terminal Asp, selectively deprotect the side chain of Asp(OtBu) and the C-terminal Cys(Trt) using a mild acid treatment while the peptide is still attached to the resin.
-
Perform intramolecular cyclization by activating the free carboxyl group of Asp with a coupling reagent like HBTU/DIPEA in DMF, which will react with the free amino group of the N-terminus.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/DTT/water (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the c(RGDfC) peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Biomaterial Surface Coating with c(RGDfC)
This protocol describes the covalent immobilization of c(RGDfC) onto a biomaterial surface via its cysteine thiol group. This example uses a metal-phenolic network (MPN) coated surface, but the principle can be adapted for other surfaces functionalized with maleimide or other thiol-reactive groups.
Materials:
-
Biomaterial substrate (e.g., titanium, PCL)
-
Proanthocyanidin (PC)
-
Iron (III) nitrate (Fe(NO₃)₃)
-
c(RGDfC) peptide
-
Tris-HCl buffer (10 mM, pH 8.5)
-
Deionized (DI) water
Protocol:
-
Preparation of the MPN Coating:
-
Prepare a 0.5 mM solution of PC in a suitable buffer (e.g., acetate buffer, pH 4.5).
-
Prepare a 1.5 mM solution of Fe(NO₃)₃ in DI water.
-
Immerse the clean biomaterial substrate in the PC solution, followed by the Fe(NO₃)₃ solution, with vigorous vortexing and incubation steps to form the PC/Fe-MPN coating. Repeat for desired thickness.
-
-
c(RGDfC) Immobilization:
-
Dissolve c(RGDfC) in Tris-HCl buffer (10 mM, pH 8.5) to a final concentration of 1 mg/mL.
-
Immerse the MPN-coated substrate in the c(RGDfC) solution and incubate for 24 hours at room temperature.
-
Rinse the substrate thoroughly with DI water to remove non-covalently bound peptide.
-
Dry the c(RGDfC)-coated substrate under a gentle stream of nitrogen.
-
Cell Adhesion Assay
This protocol quantifies cell attachment to c(RGDfC)-coated surfaces using a crystal violet staining method.
Materials:
-
c(RGDfC)-coated and uncoated control substrates in a multi-well plate.
-
Cell line of interest (e.g., osteoblasts, fibroblasts).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
0.5% (w/v) Crystal Violet solution in 20% methanol.
-
10% Acetic acid solution.
-
Plate reader.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed a known number of cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well) onto the c(RGDfC)-coated and control substrates.
-
-
Adhesion Incubation:
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator to allow for cell attachment.
-
-
Washing and Fixation:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Wash the wells twice with DI water.
-
-
Staining and Quantification:
-
Stain the cells with crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with DI water until the water runs clear and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well and incubate for 15 minutes with gentle shaking.
-
Transfer the solubilized stain to a new 96-well plate and measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
-
Immunofluorescence Staining of Vinculin for Focal Adhesion Visualization
This protocol allows for the visualization of focal adhesions by staining for vinculin, a key focal adhesion protein.
Materials:
-
Cells cultured on c(RGDfC)-coated and control coverslips.
-
PBS.
-
4% PFA in PBS.
-
0.1% Triton X-100 in PBS (Permeabilization buffer).
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer).
-
Primary antibody: anti-vinculin antibody.
-
Secondary antibody: Fluorophore-conjugated anti-mouse/rabbit IgG.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Fixation and Permeabilization:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-vinculin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope. Focal adhesions will appear as distinct, elongated structures where vinculin is localized.
-
Western Blot Analysis of Phosphorylated FAK (p-FAK)
This protocol details the detection of activated Focal Adhesion Kinase (FAK) by immunoblotting for its autophosphorylation site, Tyrosine 397 (Tyr397).
Materials:
-
Cells cultured on c(RGDfC)-coated and control surfaces.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody: anti-p-FAK (Tyr397) antibody.
-
Primary antibody: anti-total FAK antibody.
-
HRP-conjugated secondary antibody.
-
ECL Western blotting substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Scrape and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FAK (Tyr397) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK and/or a housekeeping protein like GAPDH or β-actin.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for c(RGDfC) synthesis, surface coating, and cellular analysis.
Caption: Simplified c(RGDfC)-integrin signaling pathway leading to cell adhesion and spreading.
Caption: Logical relationship of the Rho GTPase activation and inactivation cycle.
References
Troubleshooting & Optimization
improving Cyclo(Arg-Gly-Asp-D-Phe-Cys) solubility in aqueous buffers
Welcome to the technical support center for Cyclo(Arg-Gly-Asp-D-Phe-Cys), also known as c(RGDfC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this cyclic RGD peptide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of c(RGDfC)?
A1: c(RGDfC) is a cyclic peptide and, like many peptides, its solubility in purely aqueous buffers can be limited, especially at neutral pH. Its solubility is influenced by factors such as pH, the presence of co-solvents, and the formulation of the buffer. For instance, the solubility of a similar RGD peptide in PBS (pH 7.2) is approximately 0.33 mg/ml.[1] However, with the use of appropriate solvents and techniques, concentrations of ≥ 2.5 mg/mL can be achieved.[2]
Q2: My lyophilized c(RGDfC) powder is difficult to handle and clumps together. What should I do?
A2: Highly hydrophobic peptides can be difficult to wet and may clump. To address this, it is recommended to add a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to the lyophilized powder to "wet" the peptide before adding the aqueous buffer.[3]
Q3: Can the pH of my aqueous buffer affect the solubility of c(RGDfC)?
A3: Yes, pH is a critical factor. Peptides are generally more soluble at pH values away from their isoelectric point (pI).[4] For c(RGDfC), which contains both acidic (Aspartic Acid) and basic (Arginine) residues, adjusting the pH can significantly impact its net charge and, consequently, its solubility. For peptides with a net positive charge, a slightly acidic buffer may improve solubility, while a slightly basic buffer can help for peptides with a net negative charge.[5] For c(RGDfC), a Tris-HCl buffer at pH 8.5 has been successfully used to dissolve the peptide at a concentration of 1 mg/mL.
Q4: What is the impact of Trifluoroacetic acid (TFA) on c(RGDfC) solubility?
A4: c(RGDfC) is often supplied as a TFA salt, which is a byproduct of the peptide synthesis and purification process. TFA salts can enhance the solubility of peptides in aqueous solutions. However, it's important to be aware of the presence of TFA as it can affect biological assays at certain concentrations.
Q5: How should I store my c(RGDfC) stock solution?
A5: Stock solutions of c(RGDfC) should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. For short-term storage (1 month), -20°C is suitable, while for long-term storage (up to 6 months), -80°C is recommended. Aqueous solutions are not recommended for storage for more than one day.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide precipitates out of solution upon addition of aqueous buffer. | The peptide has reached its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of the peptide.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, keeping in mind the tolerance of your downstream assay.3. Add the peptide-organic solvent stock solution to the aqueous buffer slowly, drop-by-drop, while vortexing to prevent localized high concentrations. |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the peptide. | 1. Sonicate the solution in a water bath to aid dissolution.2. Gently warm the solution (e.g., to 37°C) while monitoring for any signs of degradation.3. Centrifuge the solution to pellet any undissolved material before use. |
| Variability in solubility between different batches of the peptide. | Differences in the counter-ion (e.g., TFA content) from the synthesis and purification process. | Always refer to the certificate of analysis for the specific batch to understand its composition. If solubility issues persist, consider performing a small-scale solubility test with different solvent systems. |
| Peptide forms a gel at higher concentrations. | Formation of extensive hydrogen bonding networks leading to aggregation. | The use of chaotropic agents like 6 M urea or guanidinium hydrochloride can disrupt these interactions. However, their compatibility with your specific experiment must be verified. |
Quantitative Solubility Data
The following table summarizes reported solubility data for c(RGDfC) in various solvent systems.
| Solvent System | Achieved Concentration | Observations | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.32 mM) | Clear solution | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.32 mM) | Clear solution | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.32 mM) | Clear solution | |
| Tris-HCl buffer (10 mM, pH 8.5) | 1 mg/mL | - | |
| DMSO | ~5 mg/mL | For a similar cyclic RGD peptide | |
| Water | ~2 mg/mL | For a similar cyclic RGD peptide | |
| PBS (pH 7.2) | ~0.33 mg/mL | For a linear RGD peptide |
Experimental Protocols
Protocol 1: Preparation of a c(RGDfC) Stock Solution using a Co-Solvent System
This protocol is adapted from a method shown to achieve a concentration of at least 2.5 mg/mL.
Materials:
-
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the lyophilized c(RGDfC) to room temperature before opening the vial to prevent condensation.
-
To prepare a 10 mg/mL stock solution in DMSO, add the appropriate volume of DMSO to the vial of c(RGDfC). Vortex thoroughly to ensure the peptide is completely dissolved.
-
In a separate sterile tube, prepare the final solvent mixture by combining the following in the specified order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Slowly add the c(RGDfC) stock solution in DMSO to the final solvent mixture dropwise while vortexing to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
If any precipitation or cloudiness is observed, sonicate the solution in a water bath until it becomes clear.
-
Store the final solution in aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Procedure for Solubilizing c(RGDfC) in Aqueous Buffer
This protocol provides a general workflow for determining the best aqueous buffer for your experiment.
Materials:
-
Cyclo(Arg-Gly-Asp-D-Phe-Cys) (lyophilized powder)
-
Sterile distilled water
-
Aqueous buffers (e.g., PBS, Tris-HCl) at various pH values
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Small-scale test vials
Procedure:
-
Perform a preliminary solubility test with a small amount of the peptide.
-
First, attempt to dissolve the peptide in sterile distilled water.
-
If the peptide is not soluble in water, assess the net charge of the peptide. c(RGDfC) has one acidic residue (Asp) and one basic residue (Arg), making its charge dependent on the pH.
-
If the peptide is more basic, try dissolving it in a small amount of 10-30% acetic acid and then dilute with your desired aqueous buffer.
-
If the peptide is more acidic, try dissolving it in a small amount of 0.1 M ammonium bicarbonate and then dilute with your desired aqueous buffer.
-
For neutral peptides that are difficult to dissolve, consider using a small amount of an organic solvent like DMSO to create a stock solution first, and then slowly dilute it into the aqueous buffer.
-
Once dissolved, the pH of the final solution can be adjusted if necessary.
Visualizations
References
c(RGDfC) Peptide Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues with the c(RGDfC) peptide.
Troubleshooting Guides
Issue 1: Peptide fails to dissolve or precipitates upon reconstitution.
Possible Cause: The peptide has poor solubility in the chosen solvent, or the concentration is too high.
Solution Workflow:
Caption: A step-by-step workflow for dissolving c(RGDfC) peptide.
Detailed Steps:
-
Initial Solvent Selection: Start by attempting to dissolve the peptide in sterile, deionized water. If the peptide is not soluble, a small amount of an organic solvent like DMSO can be used. For c(RGDfC), a stock solution in DMSO up to 50 mg/mL can be prepared.[1]
-
Sonication: If the peptide is difficult to dissolve, brief sonication can be helpful.[1]
-
Dilution: Once the peptide is dissolved in a minimal amount of organic solvent, slowly add the aqueous buffer of choice (e.g., PBS, Tris-HCl) to reach the final desired concentration.
-
Warming: If precipitation occurs during dilution, gentle warming of the solution may aid in redissolving the peptide.[1]
Issue 2: Peptide solution becomes cloudy or forms visible aggregates over time.
Possible Cause: The peptide is aggregating due to factors such as pH, temperature, or high concentration.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting delayed c(RGDfC) aggregation.
Detailed Steps:
-
Optimize pH: The pH of the solution can significantly impact peptide stability. For c(RGDfC) immobilization, a slightly basic pH of 8.5 in Tris-HCl buffer has been shown to be effective.[2]
-
Adjust Concentration: Higher peptide concentrations can promote aggregation. If possible, work with the lowest effective concentration for your experiment.
-
Use of Excipients: For in vivo applications, co-solvents can be used to improve solubility and prevent aggregation. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Storage: Store peptide solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When in solvent, c(RGDfC) is stable for up to 6 months at -80°C.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause c(RGDfC) peptide aggregation?
A1: Several factors can contribute to c(RGDfC) aggregation:
-
pH: The net charge of the peptide is pH-dependent. At its isoelectric point, a peptide has a net neutral charge, which can lead to minimal electrostatic repulsion between molecules, promoting aggregation. For c(RGDfC), a slightly basic pH may be optimal.
-
Temperature: Higher temperatures can increase the rate of aggregation kinetics.
-
Concentration: At higher concentrations, there is an increased likelihood of intermolecular interactions leading to aggregation.
-
Ionic Strength: The salt concentration of the buffer can influence electrostatic interactions and affect peptide solubility.
-
Disulfide Bond: The intramolecular disulfide bond in c(RGDfC) provides structural rigidity and stability. However, under certain conditions, intermolecular disulfide bonds could potentially form, leading to aggregation.
Q2: How can I prepare a stock solution of c(RGDfC) to minimize aggregation?
A2: To prepare a stock solution with minimal aggregation risk:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.
-
Use a high-purity solvent like DMSO to dissolve the peptide at a high concentration (e.g., 10-50 mg/mL).
-
Ensure complete dissolution, using brief sonication if necessary.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years for the powder, 6 months for the solution) or -20°C for shorter-term storage (1 year for the powder, 1 month for the solution), protected from light.
Q3: What is the recommended storage condition for c(RGDfC) in solution?
A3: For c(RGDfC) solutions, it is recommended to store them in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. The storage should be in sealed containers, away from moisture and light, and preferably under an inert gas like nitrogen.
Q4: Can I reverse c(RGDfC) aggregation once it has occurred?
A4: Reversing aggregation can be challenging. However, for mild aggregation or precipitation, the following steps may be attempted:
-
Sonication: Use a bath sonicator to apply gentle energy to the solution, which may help break up aggregates.
-
Gentle Warming: Briefly warming the solution (e.g., to 37°C) can sometimes help to redissolve precipitated peptide. It is important to note that these methods may not be effective for heavily aggregated peptides and could potentially affect the peptide's biological activity. It is always preferable to prevent aggregation from occurring in the first place.
Quantitative Data
While extensive quantitative data on c(RGDfC) aggregation in solution is limited in the public domain, the following table summarizes the effect of pH and concentration on the immobilization of c(RGDfC) onto a surface, which can be indicative of its self-assembly and potential for aggregation under these conditions.
| Parameter | Value | Resulting Coating Thickness (nm) | Reference |
| pH | 7.0 | ~15 | |
| 7.5 | ~20 | ||
| 8.0 | ~30 | ||
| 8.5 | ~45 | ||
| 9.0 | ~40 | ||
| Concentration | 0.01 mg/mL | ~20 | |
| 0.1 mg/mL | ~35 | ||
| 1.0 mg/mL | ~45 |
Table 1: Effect of pH and concentration on the thickness of c(RGDfC) coating on a PC/Fe-MPNs surface after 24 hours. The thickness can be considered a proxy for peptide self-assembly.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring c(RGDfC) Aggregation
This protocol provides a method to monitor the kinetics of c(RGDfC) aggregation in real-time.
Materials:
-
c(RGDfC) peptide
-
Thioflavin T (ThT)
-
Sterile, deionized water
-
Desired buffer (e.g., PBS, Tris-HCl)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, deionized water. Filter the solution through a 0.2 µm syringe filter. This solution should be prepared fresh.
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the desired assay buffer to a final concentration of 20-25 µM.
-
Prepare c(RGDfC) Solution: Prepare a concentrated stock of c(RGDfC) in an appropriate solvent (e.g., DMSO) and dilute it into the assay buffer to the desired final concentration for the aggregation study.
-
Set up the Assay: In a 96-well plate, add the c(RGDfC) solution and the ThT working solution to each well. Include control wells with buffer and ThT only (for background fluorescence).
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader set to 37°C. Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm. Measure the fluorescence at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment. The plate should be shaken briefly before each reading.
-
Data Analysis: Subtract the background fluorescence (from the ThT only control) from the fluorescence readings of the peptide-containing wells. Plot the fluorescence intensity versus time to observe the aggregation kinetics. A sigmoidal curve is indicative of nucleated aggregation.
Signaling Pathway
c(RGDfC) primarily interacts with integrin αvβ3, triggering downstream signaling pathways that are crucial in processes like cell adhesion, migration, and angiogenesis.
Caption: Downstream signaling cascade initiated by c(RGDfC) binding to integrin αvβ3.
Pathway Description:
-
Binding: The c(RGDfC) peptide binds to the extracellular domain of the integrin αvβ3 receptor.
-
Activation and Clustering: This binding event induces a conformational change in the integrin, leading to its activation and clustering into focal adhesions.
-
FAK Phosphorylation: Activated integrins recruit and phosphorylate Focal Adhesion Kinase (FAK).
-
MAPK/ERK Cascade: Phosphorylated FAK initiates a downstream signaling cascade, including the activation of the Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) pathways.
-
Cellular Response: The activation of these pathways ultimately leads to various cellular responses, including changes in cell adhesion, migration, proliferation, and survival.
References
Technical Support Center: Optimizing Cyclo(Arg-Gly-Asp-D-Phe-Cys) Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Arg-Gly-Asp-D-Phe-Cys), also known as Cyclo(RGDfC). This resource will help you optimize the peptide concentration for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Arg-Gly-Asp-D-Phe-Cys) and what is its primary mechanism of action?
Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a synthetic cyclic pentapeptide containing the well-known Arginine-Glycine-Aspartic acid (RGD) sequence.[1][2] This sequence mimics the natural binding motif of extracellular matrix (ECM) proteins like fibronectin and vitronectin.[2][3] Its primary mechanism of action is to bind with high affinity and selectivity to integrin receptors on the cell surface, particularly αvβ3 integrins.[4] Integrins are transmembrane receptors that mediate cell-matrix adhesion and are crucial for cell migration, proliferation, differentiation, and survival. By binding to these receptors, Cyclo(RGDfC) can act as a competitive inhibitor, modulating integrin-mediated signaling pathways. Due to its cyclic structure, it generally exhibits higher stability and binding affinity compared to its linear counterparts.
Q2: What are the common applications of Cyclo(RGDfC) in cell-based assays?
Cyclo(RGDfC) is widely used in various research areas, including:
-
Cancer Research: To inhibit tumor cell adhesion, migration, and angiogenesis. It is also used for targeted drug delivery to tumor cells that overexpress αvβ3 integrins.
-
Biomaterial Science: To functionalize surfaces of biomaterials to promote specific cell adhesion and tissue integration.
-
Cell Biology: To study the role of integrin signaling in various cellular processes like apoptosis, proliferation, and differentiation.
Q3: How do I dissolve and prepare Cyclo(RGDfC) for my cell assays?
The solubility of Cyclo(RGDfC) can vary depending on the salt form (e.g., TFA salt) and the desired final concentration. Here is a general guideline:
-
Reconstitution of Lyophilized Peptide:
-
It is recommended to first dissolve the lyophilized peptide in a small amount of sterile dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
For in vivo studies or if DMSO is not suitable for your cell line, alternative solvents like sterile water or phosphate-buffered saline (PBS) can be used, though solubility may be lower. Gentle warming or sonication can aid dissolution if precipitation occurs.
-
-
Preparation of Working Solution:
-
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
-
It is crucial to perform a pilot test to ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Typically, a final DMSO concentration of less than 0.1% is well-tolerated by most cell lines.
-
Q4: What is a typical working concentration range for Cyclo(RGDfC) in cell assays?
The optimal concentration of Cyclo(RGDfC) is highly dependent on the cell type, the specific assay, and the desired outcome. Based on available literature for cyclic RGD peptides, a broad range can be considered:
-
For cell adhesion inhibition assays: Concentrations can range from the nanomolar (nM) to the low micromolar (µM) range.
-
For inducing cellular effects like apoptosis or inhibiting proliferation: Higher concentrations, often in the micromolar (µM) to millimolar (mM) range, may be required. For instance, a concentration of 0.5 mM has been used to down-regulate transcription factors in murine embryonic stem cells.
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peptide precipitates in cell culture medium. | 1. Low solubility of the peptide in aqueous solutions. 2. Interaction with components in the serum or medium. | 1. Ensure the stock solution in DMSO is fully dissolved before diluting in medium. 2. Prepare the final working solution immediately before use. 3. Try diluting the peptide in serum-free medium first, then add serum if required. 4. If precipitation persists, consider using a different solvent for the stock solution or consulting the manufacturer's specific solubility data. |
| No observable effect on cells. | 1. The concentration of the peptide is too low. 2. The cell line does not express the target integrin (e.g., αvβ3) at a sufficient level. 3. The incubation time is too short. 4. The peptide has degraded. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Check the literature or perform immunofluorescence or flow cytometry to confirm the expression of the target integrin on your cell line. 3. Extend the incubation time. 4. Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| High background or non-specific effects. | 1. The concentration of the peptide is too high, leading to off-target effects. 2. The solvent (e.g., DMSO) concentration is too high. | 1. Lower the concentration of the peptide. 2. Include a vehicle control (medium with the same concentration of solvent) in your experiment. 3. Use a negative control peptide, such as a scrambled RGD sequence (e.g., Cyclo(RADfC)), to differentiate specific from non-specific effects. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or confluency. 2. Inconsistent preparation of the peptide solution. 3. Slight variations in incubation times or other assay parameters. | 1. Use cells within a consistent range of passage numbers and seed them at a consistent density. 2. Prepare fresh dilutions of the peptide for each experiment from a validated stock solution. 3. Standardize all steps of the experimental protocol. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cyclic RGD peptides in different cell-based assays. Note that these values can vary significantly depending on the specific peptide, cell line, and experimental conditions. It is recommended to use this data as a starting point for your own dose-response experiments with Cyclo(Arg-Gly-Asp-D-Phe-Cys).
| Peptide | Assay | Cell Line | IC50 Value |
| Cyclo(-RGDfK) | Inhibition of αvβ3 integrin binding | - | 0.94 nM |
| Small-molecule RGD-integrin antagonist | Cell Viability (72h) | Glioblastoma cells | 10.2 ± 0.8 µM |
| RGD-functionalized peptide | Cytotoxicity (2h, 24h, 48h) | MDA-MB-468 breast cancer cells | 22 µM, 18 µM, 10 µM |
| RGD-functionalized peptide | Cytotoxicity (2h, 24h, 48h) | MCF-7 breast cancer cells | 14 µM, 24 µM, 29 µM |
Experimental Protocols
Cell Adhesion Assay
This protocol is designed to assess the ability of Cyclo(RGDfC) to inhibit cell adhesion to an ECM-coated surface.
Materials:
-
96-well tissue culture plates
-
ECM protein (e.g., Fibronectin, Vitronectin)
-
Cyclo(RGDfC)
-
Control peptide (e.g., Cyclo(RADfC))
-
Cell line of interest
-
Serum-free cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Crystal Violet staining solution
-
Solubilization buffer (e.g., 10% acetic acid)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the ECM protein solution (e.g., 10 µg/mL Fibronectin in PBS) and incubate overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block non-specific binding by adding blocking buffer and incubating for 1-2 hours at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Inhibition Assay:
-
Prepare serial dilutions of Cyclo(RGDfC) and the control peptide in serum-free medium.
-
Add the peptide solutions to the coated wells.
-
Add the cell suspension to the wells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Quantification:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells thoroughly with water and allow them to dry.
-
Solubilize the stain with the solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of Cyclo(RGDfC) on cell proliferation.
Materials:
-
96-well tissue culture plates
-
Cyclo(RGDfC)
-
Cell line of interest
-
Complete cell culture medium
-
MTS reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in complete medium and allow them to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of Cyclo(RGDfC) in complete medium.
-
Remove the old medium and add the medium containing the different concentrations of the peptide.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Quantification:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis induced by Cyclo(RGDfC) using flow cytometry.
Materials:
-
6-well plates
-
Cyclo(RGDfC)
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of Cyclo(RGDfC) for the desired time period.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Signaling pathway inhibited by Cyclo(RGDfC).
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree for cell assays.
References
how to reduce non-specific binding of cyclic RGD peptides
Welcome to the technical support center for cyclic RGD peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of cyclic RGD peptides?
Non-specific binding of cyclic RGD peptides can arise from several factors:
-
Hydrophobic Interactions: Peptides and proteins can non-specifically adsorb to hydrophobic surfaces of experimental materials (e.g., plastic wells, sensor chips).
-
Electrostatic Interactions: Charged residues on the peptide can interact with oppositely charged surfaces or molecules.
-
Low Affinity Interactions: The peptide may exhibit weak, non-specific interactions with other proteins or cellular components that are not the intended integrin target.
Q2: How does PEGylation help in reducing non-specific binding?
Polyethylene glycol (PEG) is a hydrophilic and biologically inert polymer. Covalently attaching PEG chains to a cyclic RGD peptide (PEGylation) can significantly reduce non-specific binding through several mechanisms:[1][2]
-
Steric Hindrance: The PEG chain creates a flexible, hydrophilic shield around the peptide, physically preventing non-specific interactions with other surfaces and proteins.[2]
-
Increased Hydrophilicity: PEGylation increases the overall water solubility of the peptide, making it less likely to adhere to hydrophobic surfaces.[1]
-
Reduced Immunogenicity: The PEG shield can mask the peptide from the immune system, reducing the chances of an immune response.[1]
Q3: Why is using a cyclic RGD peptide often better than a linear version for reducing non-specific binding?
Cyclic RGD peptides generally exhibit higher binding affinity and selectivity for their target integrins compared to their linear counterparts. This is because cyclization constrains the peptide's conformation, pre-organizing it into a structure that is optimal for binding to the integrin. While this doesn't directly prevent non-specific binding, a higher specific binding affinity improves the signal-to-noise ratio, making the effects of non-specific binding less significant.
Q4: Can the method of peptide immobilization to a surface influence non-specific binding?
Yes, the chemistry used to immobilize a peptide on a surface can significantly impact its orientation, activity, and non-specific binding. The choice between methods like non-chemoselective silanization and chemoselective click chemistry can alter the presentation of the peptide, which in turn affects its interaction with cells and other molecules. It is crucial to select an immobilization strategy that presents the RGD motif in an accessible conformation for its receptor while minimizing interactions with the underlying substrate.
Troubleshooting Guides
Issue 1: High background signal in ELISA or other plate-based assays.
High background in plate-based assays is often a result of the peptide or detection antibodies binding non-specifically to the well surface.
Troubleshooting Steps:
-
Optimize Blocking Buffer: The choice of blocking agent is critical. If you are using one type of blocking agent (e.g., BSA), try others to see if they are more effective.
-
Casein: Often provides lower backgrounds than BSA or non-fat milk. It is also recommended for assays involving biotin-avidin systems.
-
Fish Gelatin: A good option to reduce cross-reactivity when using mammalian antibodies.
-
Normal Serum: Can be very effective at blocking non-specific sites, especially in immunohistochemistry.
-
-
Adjust Buffer Composition:
-
Increase Salt Concentration: Higher concentrations of NaCl can disrupt electrostatic interactions.
-
Add Surfactants: Low concentrations of a non-ionic surfactant like Tween 20 can help disrupt hydrophobic interactions.
-
-
Modify Assay Protocol: Consider a pre-incubation step where a biotinylated version of your cyclic RGD peptide is incubated with the sample in solution. This complex can then be captured on a streptavidin-coated plate, which can reduce the time the sample is in contact with the blocked surface, thereby lowering non-specific binding.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Use | Precautions |
| Bovine Serum Albumin (BSA) | General purpose blocking agent. | Use when working with phospho-specific antibodies. |
| Casein | Can provide lower backgrounds than BSA. Recommended for biotin-avidin systems. | For alkaline phosphatase antibody labels, use a TBS-based buffer. |
| Non-fat Dry Milk | General purpose blocking agent. | Not suitable for use with biotin-avidin detection due to inherent biotin content. |
| Fish Gelatin | Less likely to cross-react with mammalian antibodies. | For alkaline phosphatase antibody labels, use a TBS or BBS-based buffer. |
| Normal Serum | Useful for immunodetection methods involving tissue samples (e.g., IHC). | Ensure the serum is from a species that will not cross-react with your primary or secondary antibodies. |
Issue 2: Non-specific cell adhesion to RGD-functionalized surfaces.
When studying cell adhesion to surfaces functionalized with cyclic RGD peptides, it's crucial to ensure that the adhesion is mediated by the specific RGD-integrin interaction and not by non-specific properties of the underlying surface.
Troubleshooting Steps:
-
Choose the Right Surface Chemistry: The underlying substrate chemistry has a significant impact on non-specific cell adhesion.
-
Studies have shown that surfaces terminated with amine (NH2) groups can exhibit high levels of non-specific cell adhesion, sometimes even exceeding the specific adhesion mediated by RGD peptides.
-
Surfaces with methyl (CH3) terminated groups tend to show lower non-specific adhesion.
-
Hydrophilic surfaces generally show weaker non-specific protein and cell adhesion compared to hydrophobic surfaces.
-
-
Incorporate a Negative Control: Always include a control surface that has undergone the same chemical modifications but lacks the RGD peptide. This will help you quantify the level of non-specific cell adhesion.
-
Use a Scrambled Peptide Control: In addition to a surface without the peptide, use a surface functionalized with a cyclic peptide containing a scrambled sequence (e.g., RDG). This will help confirm that the observed binding is specific to the RGD sequence.
-
Block with BSA: Before adding cells, incubate the functionalized surface with a solution of BSA (e.g., 1% in PBS) to block any remaining non-specific binding sites.
Experimental Protocols & Visualizations
Protocol: Basic ELISA to Test for Non-specific Binding
This protocol provides a framework for an Enzyme-Linked Immunosorbent Assay (ELISA) to assess the binding of a biotinylated cyclic RGD peptide and can be adapted to test different blocking conditions.
-
Coating: Coat the wells of a microtiter plate with the target protein (e.g., purified integrin) overnight at 4°C.
-
Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add the blocking buffer to be tested (e.g., 1% BSA in PBS, 1% casein in TBS) and incubate for 1-2 hours at room temperature.
-
Peptide Incubation: Add various concentrations of the biotinylated cyclic RGD peptide to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read Absorbance: Read the absorbance at the appropriate wavelength.
To test for non-specific binding, include wells that have not been coated with the target protein but have undergone all other steps. A high signal in these wells indicates non-specific binding to the blocked plate surface.
Visualizations
Diagram 1: Mechanism of Non-Specific Binding Reduction
Caption: Strategies to reduce non-specific binding of cyclic RGD peptides.
Diagram 2: Troubleshooting Workflow for High Background Signal
References
Technical Support Center: c(RGDfC) Conjugation Chemistry
Welcome to the technical support center for c(RGDfC) conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the conjugation of the cyclic peptide c(RGDfC).
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of c(RGDfC), particularly focusing on the widely used thiol-maleimide reaction.
Issue 1: Low or No Conjugation Yield
Question: I am seeing very low or no conjugation of my c(RGDfC) peptide to my maleimide-functionalized molecule/nanoparticle. What are the possible causes and how can I troubleshoot this?
Possible Causes and Solutions:
-
Inactive Maleimide Groups: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare maleimide-functionalized reagents fresh or ensure they have been stored under appropriate anhydrous conditions.
-
Control pH: Maintain the reaction pH in the optimal range of 6.5-7.5.[1] This range is a compromise between the reactivity of the thiol group (which increases with pH as it deprotonates to the more nucleophilic thiolate) and the stability of the maleimide group.[1]
-
Storage Conditions: If using pre-functionalized materials like nanoparticles, be aware of their storage conditions. Storage at 4°C is preferable to 20°C to minimize the loss of maleimide reactivity over time.[2] One study found that storing maleimide-functionalized nanoparticles at 20°C for 7 days resulted in a 40% loss of reactivity.[2]
-
-
-
Oxidized Thiol on c(RGDfC): The cysteine's thiol group (-SH) in c(RGDfC) can oxidize to form disulfide bridges (S-S), particularly when exposed to oxygen. Oxidized thiols will not react with maleimides.
-
Troubleshooting Steps:
-
Use a Reducing Agent: Before the conjugation reaction, treat your c(RGDfC) solution with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred over DTT (dithiothreitol) because it does not contain a thiol group itself and therefore does not need to be removed before adding the maleimide reagent. A 10-100x molar excess of TCEP can be incubated with the protein/peptide solution for 20-30 minutes at room temperature.
-
Degas Buffers: Use buffers that have been degassed by vacuum or by bubbling an inert gas like nitrogen or argon through them to minimize oxygen content.
-
-
-
Suboptimal Molar Ratio: The ratio of maleimide to thiol is critical for achieving high conjugation efficiency.
-
Troubleshooting Steps:
-
Optimize the Ratio: While a 1:1 ratio is stoichiometrically correct, a molar excess of the maleimide is often used to drive the reaction to completion. However, the optimal ratio can vary depending on the substrates. For example, one study found an optimal maleimide to cRGDfK thiol molar ratio of 2:1 for conjugation to nanoparticles, which resulted in an 84 ± 4% efficiency. For larger molecules like nanobodies, a higher ratio of 5:1 might be necessary. It is recommended to test a few different ratios (e.g., 2:1, 5:1, 10:1 maleimide:thiol) to find the optimal condition for your specific system.
-
-
-
Incorrect Buffer Composition: The buffer should not contain any competing nucleophiles, especially other thiols (like DTT).
-
Troubleshooting Steps:
-
Use Thiol-Free Buffers: Ensure your reaction buffer is free of thiols. Suitable buffers include PBS, HEPES, and Tris, all maintained within the 6.5-7.5 pH range.
-
-
Issue 2: Conjugate Instability and Side Reactions
Question: My c(RGDfC) conjugate appears to be unstable over time, or I am observing unexpected products. What side reactions can occur and how can I mitigate them?
Possible Side Reactions and Solutions:
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed in a maleimide-thiol conjugation is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in a biological environment. This can lead to the release of the conjugated c(RGDfC).
-
Mitigation Strategies:
-
Transcyclization: If the conjugation is performed with a peptide having a free N-terminal cysteine (as in c(RGDfC )), the initial succinimide product can undergo an intramolecular reaction to form a more stable six-membered thiazine ring. This reaction is pH-dependent and is favored at or above physiological pH. Allowing the reaction to proceed for a longer duration (e.g., overnight) can promote the formation of this more stable product.
-
-
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring in the conjugate can be hydrolyzed, which can be advantageous as it forms a stable, open-ring product that is no longer susceptible to the retro-Michael reaction.
-
Considerations: This reaction is generally slower than the conjugation itself. The rate of hydrolysis can be influenced by substituents on the maleimide.
-
-
Thiazine Rearrangement with N-terminal Cysteine: As mentioned above, when conjugating to an N-terminal cysteine, the initial product can rearrange to a thiazine derivative. This is often a desired outcome as it increases stability.
-
Troubleshooting Steps:
-
pH Control: This rearrangement is more rapid at elevated pH. Running the conjugation at pH 7.5 or slightly higher can favor the formation of the stable thiazine product.
-
Characterization: Be aware that the initial conjugate and the rearranged product will have the same mass but different retention times on HPLC. Tandem mass spectrometry can be used to distinguish them due to unique fragmentation patterns.
-
-
Quantitative Data Summary
The efficiency of c(RGDfC) conjugation is highly dependent on the experimental conditions. The following tables summarize quantitative data from cited literature.
Table 1: Influence of Molar Ratio and Time on Conjugation Efficiency
| Ligand | Maleimide:Thiol Molar Ratio | Reaction Time (min) | Reaction Buffer | Conjugation Efficiency (%) | Reference |
| cRGDfK | 2:1 | 30 | 10 mM HEPES, pH 7.0 | 84 ± 4 | |
| 11A4 Nanobody | 5:1 | 120 | PBS, pH 7.4 | 58 ± 12 |
Table 2: Influence of Nanoparticle Storage on Maleimide Reactivity
| Storage Temperature (°C) | Storage Duration (days) | Decrease in Maleimide Reactivity (%) | Reference |
| 4 | 7 | ~10 | |
| 20 | 7 | ~40 |
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation of c(RGDfC)
This protocol provides a general workflow for conjugating a thiol-containing peptide like c(RGDfC) to a maleimide-functionalized molecule.
-
Preparation of c(RGDfC) Solution:
-
Dissolve c(RGDfC) in a degassed, thiol-free buffer (e.g., 10-100 mM PBS, HEPES, or Tris) at a pH between 7.0 and 7.5.
-
Optional (Recommended): To ensure the cysteine thiol is reduced, add a 10-100x molar excess of TCEP to the peptide solution. Flush the vial with an inert gas (nitrogen or argon), seal, and incubate for 20-30 minutes at room temperature.
-
-
Preparation of Maleimide Solution:
-
Dissolve the maleimide-functionalized molecule in an appropriate solvent. If it's a protein or nanoparticle, it should be in a compatible, degassed buffer (pH 7.0-7.5). For small molecules, anhydrous DMSO or DMF can be used to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide solution to the c(RGDfC) solution while gently stirring or vortexing. A starting point for the molar ratio is a 10-20x excess of maleimide to peptide, but this should be optimized. For nanoparticle conjugations, a lower excess (e.g., 2:1) may be optimal.
-
Flush the reaction vial with inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction. Common conditions are 2 hours at room temperature or overnight at 2-8°C.
-
-
Purification:
-
Remove unreacted peptide and byproducts. The method will depend on the nature of the conjugate.
-
For proteins or large nanoparticles: Use dialysis, size exclusion chromatography (SEC), or tangential flow filtration.
-
For smaller molecules: Use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
-
Characterization:
-
Confirm the conjugation using methods such as MALDI-TOF or ESI mass spectrometry (to verify the mass of the conjugate), HPLC (to assess purity), and UV-Vis spectroscopy (if either component has a chromophore).
-
Protocol 2: Quantification of Conjugated c(RGDfC)
Quantifying the amount of peptide conjugated to a surface (like a nanoparticle) can be challenging. An indirect method is often employed.
-
Setup:
-
Prepare a known starting concentration of c(RGDfC) solution.
-
Perform the conjugation reaction as described in Protocol 1.
-
-
Separation:
-
After the reaction, separate the nanoparticles from the solution. This can be done by centrifugation followed by careful removal of the supernatant.
-
Wash the nanoparticles multiple times with fresh buffer to remove any non-covalently bound peptide. Combine the initial supernatant and all wash solutions.
-
-
Quantification of Unbound Peptide:
-
Measure the concentration of c(RGDfC) in the combined supernatant and washes. HPLC is a common and accurate method for this. A standard curve of known c(RGDfC) concentrations should be used for accurate quantification.
-
-
Calculation:
-
The amount of conjugated peptide is the initial amount of c(RGDfC) minus the amount of unbound c(RGDfC) measured in the supernatant and washes.
-
Mandatory Visualizations
Diagram 1: General Thiol-Maleimide Conjugation Workflow
References
Technical Support Center: Stability Testing of Cyclo(Arg-Gly-Asp-D-Phe-Cys) in Serum
Welcome to the technical support center for the stability testing of Cyclo(Arg-Gly-Asp-D-Phe-Cys), also known as c(RGDfC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this cyclic peptide in a serum matrix.
Frequently Asked Questions (FAQs)
Q1: Why is c(RGDfC) expected to be stable in serum?
A1: The cyclic structure of c(RGDfC) provides enhanced stability compared to linear peptides. This is because the cyclization, often achieved through a disulfide bond between cysteine residues, makes the peptide backbone less accessible to proteolytic enzymes present in serum, which are a primary cause of peptide degradation.[1] This structural rigidity helps to maintain the peptide's conformation and biological activity for a longer duration.[1]
Q2: What is the expected half-life of c(RGDfC) in serum?
Q3: What are the primary methods for analyzing the stability of c(RGDfC) in serum?
A3: The most common and effective methods for analyzing the stability of c(RGDfC) in serum are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the intact peptide from its potential degradation products over time.
Q4: What are the likely degradation products of c(RGDfC) in serum?
A4: Degradation of c(RGDfC) in serum is primarily expected to occur through cleavage of the peptide bonds by proteases. The exact cleavage sites and resulting fragments would need to be identified empirically using techniques like LC-MS/MS. Potential degradation could lead to smaller linear peptides or fragments of the original cyclic structure.
Troubleshooting Guides
This section addresses common issues that may arise during the serum stability testing of c(RGDfC).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of c(RGDfC) from the serum sample. | 1. Peptide adsorption to labware: Peptides can stick to the surfaces of plastic tubes and pipette tips. 2. Inefficient protein precipitation: Serum proteins may not be fully removed, interfering with the analysis. 3. Peptide co-precipitation with proteins: The peptide may be trapped within the precipitated protein pellet. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips. 2. Optimize the protein precipitation step. Acetonitrile is a commonly used and effective precipitating agent. Ensure a sufficient volume of cold acetonitrile is used (typically 2-3 times the serum volume). 3. After adding the precipitation solvent, vortex the sample thoroughly and incubate on ice to ensure complete protein precipitation. Centrifuge at a high speed (e.g., >12,000 x g) to pellet the proteins effectively. |
| High variability in stability results between replicates. | 1. Inconsistent sample handling: Variations in incubation times, temperatures, or pipetting volumes. 2. Incomplete mixing: The peptide may not be uniformly distributed in the serum at the start of the experiment. 3. Variable enzyme activity in serum: Serum batches can have different levels of protease activity. | 1. Ensure precise and consistent timing for all steps, from peptide addition to quenching the reaction. Use calibrated pipettes and maintain a constant temperature during incubation. 2. Vortex the peptide-serum mixture gently but thoroughly at the beginning of the incubation. 3. If possible, use a pooled serum batch for all experiments to minimize variability. Always include a control sample with the peptide in buffer to assess non-enzymatic degradation. |
| Appearance of unexpected peaks in the chromatogram. | 1. Contamination: From solvents, labware, or the serum itself. 2. Peptide modification: The peptide may undergo modifications other than proteolytic cleavage, such as oxidation. 3. Formation of peptide aggregates. | 1. Use high-purity solvents and clean labware. Run a blank serum sample (without the peptide) to identify endogenous peaks. 2. Analyze the unexpected peaks by mass spectrometry (MS) to identify their molecular weights and fragmentation patterns, which can help in identifying potential modifications. 3. Ensure the peptide is fully dissolved before adding it to the serum. Analyze the sample by size-exclusion chromatography to check for aggregates. |
| Intact peptide peak disappears too quickly. | 1. High protease activity in the serum: The specific batch of serum may be highly active. 2. Suboptimal storage of the peptide stock solution: The peptide may have degraded before the experiment. 3. Incorrect quantification of the initial peptide concentration. | 1. Consider using heat-inactivated serum or adding a broad-spectrum protease inhibitor cocktail to a control sample to confirm proteolytic degradation. 2. Store the lyophilized peptide at -20°C or lower. Reconstitute the peptide in an appropriate buffer and store aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Accurately determine the concentration of the peptide stock solution using a reliable method such as UV spectrophotometry at 280 nm (if the peptide contains aromatic residues) or a peptide quantification assay. |
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol outlines a general procedure for assessing the stability of c(RGDfC) in serum using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Cyclo(Arg-Gly-Asp-D-Phe-Cys) peptide
-
Human serum (or serum from the species of interest)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of c(RGDfC) in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1 mg/mL.
-
Incubation:
-
In a low-protein-binding microcentrifuge tube, add a specific volume of serum (e.g., 450 µL).
-
Pre-warm the serum to 37°C for 5 minutes.
-
Add the c(RGDfC) stock solution to the serum to achieve the desired final concentration (e.g., 50 µL of 1 mg/mL stock to 450 µL of serum for a final concentration of 100 µg/mL).
-
Vortex gently to mix.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the incubation mixture (e.g., 50 µL). The t=0 sample should be taken immediately after adding the peptide and before incubation.
-
Protein Precipitation (Quenching):
-
Immediately add the 50 µL aliquot to a new tube containing 100 µL of cold acetonitrile with 0.1% TFA.
-
Vortex vigorously for 30 seconds to precipitate the serum proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Carefully collect the supernatant, which contains the peptide.
-
Analyze the supernatant by RP-HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be from 5% to 60% Mobile Phase B over 30 minutes.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the intact c(RGDfC) based on its retention time (determined by injecting a standard solution of the peptide).
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.
-
Visualizations
Experimental Workflow for Serum Stability Assay
Caption: Workflow for c(RGDfC) serum stability testing.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing c(RGDfC) stability in serum.
References
Technical Support Center: c(RGDfC) Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the cyclic peptide c(RGDfC) to prevent the oxidation of its cysteine residue.
Frequently Asked Questions (FAQs)
Q1: Why is the cysteine residue in c(RGDfC) prone to oxidation?
A1: The thiol group (-SH) in the cysteine side chain is susceptible to oxidation. The deprotonated form, the thiolate anion (-S⁻), is a potent nucleophile and readily reacts with oxidizing agents.[1][2] This can lead to the formation of various oxidation products, including disulfide bonds (dimers), sulfenic acid, sulfinic acid, and sulfonic acid.[3] The rate of this reaction is significantly influenced by factors such as pH, temperature, and the presence of metal ions.
Q2: What are the consequences of cysteine oxidation in c(RGDfC)?
A2: Oxidation of the cysteine residue can lead to:
-
Dimerization: Formation of a disulfide bond between two c(RGDfC) molecules, which can alter the peptide's structure and biological activity.
-
Loss of Activity: The free thiol group of cysteine is often crucial for the peptide's intended function, such as conjugation to other molecules or interaction with specific cellular targets. Its oxidation can lead to a partial or complete loss of biological activity.
-
Formation of Unwanted Adducts: The oxidized forms of cysteine can be more reactive and may form adducts with other molecules in the solution.
Q3: How can I detect if my c(RGDfC) sample is oxidized?
A3: The most reliable method for detecting cysteine oxidation is mass spectrometry (MS) . An increase in mass corresponding to the addition of oxygen atoms or the formation of a dimer can be observed. For example, the formation of a disulfide-linked dimer will result in a mass that is double the monomer mass minus two hydrogen atoms. Other techniques like High-Performance Liquid Chromatography (HPLC) can also be used, as oxidized forms of the peptide may have different retention times compared to the reduced form.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Loss of peptide activity in assays. | Cysteine oxidation leading to dimerization or formation of other oxidized species. | 1. Use freshly prepared solutions of c(RGDfC).2. Incorporate a reducing agent like TCEP (0.1-1 mM) in your assay buffer, if compatible with your experimental setup.3. Verify the integrity of your peptide stock using mass spectrometry. |
| Inconsistent results between experiments. | Partial oxidation of the peptide stock over time or between different aliquots. | 1. Aliquot the lyophilized peptide upon receipt to minimize freeze-thaw cycles and exposure to air.2. Store all aliquots under the recommended conditions (see storage guidelines below).3. Always use a fresh aliquot for each experiment. |
| Difficulty dissolving the lyophilized peptide. | The peptide may have formed insoluble aggregates due to oxidation or improper storage. | 1. Allow the vial to warm to room temperature before opening to prevent moisture condensation.2. Use an appropriate solvent as recommended (e.g., sterile water, slightly acidic buffer, or DMSO for stock solutions).3. Gentle vortexing or sonication can aid dissolution. Avoid vigorous shaking. |
| Unexpected peaks in HPLC or Mass Spectrometry analysis. | Presence of oxidized forms of c(RGDfC) (e.g., dimers, sulfoxides). | 1. Review your handling and storage procedures to identify potential sources of oxidation.2. Purge solutions and the headspace of vials with an inert gas (argon or nitrogen).3. Consider purifying the peptide stock if significant oxidation has occurred. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized c(RGDfC)
-
Equilibration: Allow the vial of lyophilized c(RGDfC) to equilibrate to room temperature for at least 15-30 minutes before opening. This prevents condensation of atmospheric moisture, which can accelerate degradation.
-
Solvent Preparation: Prepare the desired solvent (e.g., sterile, deoxygenated water, or a slightly acidic buffer like 10 mM acetate buffer, pH 5.0-6.0). For a concentrated stock solution, anhydrous DMSO can be used. Solvents should be of high purity and deoxygenated by sparging with argon or nitrogen gas for 15-20 minutes.
-
Dissolution: Add the appropriate volume of the prepared solvent to the vial to achieve the desired concentration. Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for a few minutes.
-
Aliquoting and Storage: Immediately after reconstitution, aliquot the peptide solution into small, single-use volumes in tightly sealed, low-protein-binding tubes. Purge the headspace of each aliquot with argon or nitrogen before sealing. Store the aliquots at -80°C.
Protocol 2: Use of Reducing Agents
For applications where a free thiol is critical and the experimental conditions might promote oxidation (e.g., neutral to alkaline pH), the addition of a reducing agent can be beneficial.
-
Choice of Reducing Agent:
-
Tris(2-carboxyethyl)phosphine (TCEP): Generally preferred as it is more stable, odorless, and effective over a wider pH range (1.5-8.5) compared to DTT.[4] It is also less likely to interfere with certain labeling chemistries.
-
Dithiothreitol (DTT): A commonly used reducing agent, but it is less stable, has a strong odor, and its reducing power is limited to pH values above 7.[4]
-
-
Preparation of Reducing Agent Stock: Prepare a fresh stock solution of the chosen reducing agent (e.g., 100 mM TCEP in sterile, deoxygenated water).
-
Addition to Peptide Solution: Add the reducing agent to the c(RGDfC) solution to a final concentration of 0.1-1 mM. The optimal concentration may need to be determined empirically for your specific application.
-
Incubation: Allow the solution to incubate for 15-30 minutes at room temperature to ensure the reduction of any existing disulfide bonds.
-
Proceed with Experiment: Use the peptide solution containing the reducing agent in your experiment. Note that the presence of the reducing agent may interfere with certain assays, so its compatibility should be verified.
Data Presentation
Table 1: Recommended Storage Conditions for c(RGDfC)
| Form | Temperature | Duration | Atmosphere | Key Considerations |
| Lyophilized Powder | -80°C | Up to 2 years | Inert Gas (Argon/Nitrogen) | Keep in a desiccator to minimize moisture. |
| -20°C | Up to 1 year | Inert Gas (Argon/Nitrogen) | Suitable for shorter-term storage. | |
| In Solution (Aqueous Buffer, pH 5-6) | -80°C | Up to 6 months | Inert Gas (Argon/Nitrogen) | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Inert Gas (Argon/Nitrogen) | For working aliquots. Avoid frost-free freezers. | |
| In Solution (Anhydrous DMSO) | -80°C | Up to 6 months | Inert Gas (Argon/Nitrogen) | Ensure DMSO is of high purity and anhydrous. |
Data compiled from manufacturer recommendations and general peptide handling guidelines.
Table 2: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Effective pH Range | > 7.0 | 1.5 - 8.5 |
| Stability in Air | Prone to oxidation | More resistant to air oxidation |
| Odor | Strong, unpleasant | Odorless |
| Mechanism | Reversible disulfide exchange | Irreversible reduction of disulfides |
| Interference | Can interfere with maleimide chemistry and Ni2+ affinity columns | Generally does not interfere with maleimide chemistry or metal affinity columns |
| Typical Working Concentration | 0.1 - 1 mM | 0.1 - 1 mM |
This table provides a general comparison; specific performance may vary based on experimental conditions.
Visualizations
Caption: Cysteine oxidation pathway in c(RGDfC).
Caption: Recommended workflow for c(RGDfC) handling.
Caption: Factors and strategies for c(RGDfC) stability.
References
Technical Support Center: Troubleshooting Low Yield in Cyclic RGD Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for common issues encountered during the synthesis of cyclic RGD peptides, a process often challenged by low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in solid-phase cyclic RGD peptide synthesis?
Low yields in cyclic RGD peptide synthesis can arise from several factors throughout the solid-phase peptide synthesis (SPPS) and cyclization process. The primary culprits include:
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Incomplete Coupling and Deprotection: Failure to completely add each amino acid or remove the temporary Fmoc protecting group can lead to truncated or deletion sequences.[1][2] This is often exacerbated by peptide aggregation on the resin.[3][4]
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (like β-sheets) can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[3]
-
Side Reactions: Several unwanted chemical reactions can occur during synthesis, including aspartimide formation (especially in Asp-Gly or Asp-Ser sequences), glutarimide formation, diketopiperazine formation at the dipeptide stage, and racemization.
-
Inefficient Cyclization: The macrocyclization step is often a significant bottleneck. Factors such as peptide sequence, ring size, and reaction conditions can favor the formation of dimers and oligomers over the desired cyclic monomer.
-
Issues with Cleavage and Deprotection: Incomplete cleavage from the resin or incomplete removal of permanent side-chain protecting groups can significantly reduce the final yield of the purified peptide. Additionally, reactive cations generated during cleavage can modify sensitive residues like Tryptophan, Methionine, or Cysteine if appropriate scavengers are not used.
Q2: How can I identify the cause of low yield in my synthesis?
A systematic approach involving analytical techniques is crucial for diagnosing the root cause of low yield:
-
Mass Spectrometry (MS) Analysis of Crude Product: This is the most direct method to identify the nature of impurities. The presence of species with lower molecular weights than the target peptide often indicates truncated or deletion sequences.
-
High-Performance Liquid Chromatography (HPLC) Analysis of Crude Product: A complex HPLC profile with multiple peaks suggests that numerous side reactions or incomplete steps have occurred. Comparing the chromatograms of the linear and cyclized products can also provide insights into the efficiency of the cyclization step.
-
Colorimetric Tests (e.g., Kaiser Test): Performing a Kaiser test on a few resin beads after a coupling step can detect free primary amines, indicating an incomplete reaction. A blue color is a positive result for an incomplete coupling.
Q3: My peptide sequence is prone to aggregation. What strategies can I employ to improve the synthesis yield?
Peptide aggregation is a common hurdle, especially with hydrophobic or β-sheet-forming sequences. The following strategies can help mitigate this issue:
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and deprotection reactions, potentially disrupting intermolecular hydrogen bonds that lead to aggregation.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl to the reaction mixture can disrupt secondary structures and improve cyclization efficiency.
-
Solvent Choice: Switching to a more effective solvent like N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help to solubilize the growing peptide chain.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions in the peptide backbone can disrupt the formation of secondary structures.
-
Low-Substitution Resins: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Troubleshooting Guides
Issue 1: Inefficient Cyclization
Symptoms:
-
Low yield of the desired cyclic monomer.
-
Mass spectrometry analysis reveals significant amounts of linear peptide, cyclic dimers, or higher-order oligomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
Quantitative Data on Cyclization Conditions:
A study on the cyclization of c(RGDfK) demonstrated the impact of temperature and additives on the efficiency of the reaction.
| Condition | Cyclic Monomer (%) | Dimer/Oligomer (%) |
| Room Temperature | 60 | 40 |
| 4°C | 75 | 25 |
| 4°C with LiCl | 85 | 15 |
Data adapted from a study on improving head-to-tail RGD peptide cyclization efficiency.
Experimental Protocol: Optimized Cyclization of c(RGDfK)
-
Deprotection: The fully protected linear peptide on the resin is treated with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc group.
-
Cleavage: The linear peptide is cleaved from the resin using a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cyclization:
-
Dissolve the linear peptide in DMF at a low concentration (e.g., 0.1-1 mM) to favor intramolecular cyclization.
-
Add the coupling reagent (e.g., HATU or DPPA) and a base (e.g., DIPEA or NaHCO3).
-
For optimized conditions, cool the reaction mixture to 4°C and add LiCl.
-
Stir the reaction for 2-24 hours.
-
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Issue 2: Incomplete Coupling Reactions
Symptoms:
-
Mass spectrometry analysis of the crude product shows deletion sequences (peptides missing one or more amino acids).
-
A positive Kaiser test result after a coupling step.
Troubleshooting Workflow:
References
optimizing storage conditions for long-term stability of c(RGDfC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of the cyclic peptide c(RGDfC). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity and performance of c(RGDfC) in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of c(RGDfC).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving Lyophilized Peptide | - Peptide concentration is too high.- Incorrect solvent.- Insufficient mixing. | - Attempt to dissolve in a smaller volume of an appropriate solvent (e.g., sterile distilled water, 0.1% acetic acid) before diluting to the final concentration.- If the peptide is still insoluble, add a small amount of a stronger solvent like DMSO or DMF dropwise until it dissolves, then slowly dilute with your aqueous buffer.[1]- Use sonication or gentle warming to aid dissolution.[2] |
| Precipitation of Peptide in Solution | - Change in pH or temperature.- Exceeded solubility limit.- Interaction with components in the buffer. | - Ensure the pH of the solution is within a stable range for the peptide (generally pH 5-7).- Prepare a fresh stock solution at a lower concentration.- If precipitation occurs upon mixing with other reagents, consider buffer compatibility. |
| Loss of Biological Activity | - Degradation due to improper storage.- Repeated freeze-thaw cycles.- Oxidation or hydrolysis. | - Store lyophilized peptide and stock solutions at the recommended temperatures (-20°C or -80°C).- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[2]- Protect from light and moisture.[2] Store under an inert gas like nitrogen if possible. |
| Peptide Aggregation | - High peptide concentration.- Hydrophobic interactions.- Unfavorable pH or ionic strength. | - Store and handle the peptide at the lowest practical concentration.- Adjust the pH of the solution away from the peptide's isoelectric point to increase net charge and electrostatic repulsion.[3]- Consider the use of excipients that are known to reduce aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized c(RGDfC)?
A1: For long-term storage, lyophilized c(RGDfC) should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. Under these conditions, the peptide can be stable for up to one year at -20°C and two years at -80°C.
Q2: How should I store c(RGDfC) once it is in solution?
A2: Stock solutions of c(RGDfC) should be aliquoted into single-use vials to minimize freeze-thaw cycles. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C.
Q3: What is the impact of repeated freeze-thaw cycles on c(RGDfC) stability?
A3: Repeated freeze-thaw cycles can lead to peptide degradation and aggregation, resulting in a loss of biological activity. It is strongly recommended to aliquot stock solutions into working volumes to avoid this.
Q4: Which solvents are suitable for dissolving c(RGDfC)?
A4: The choice of solvent depends on the final application. For initial solubilization of the lyophilized powder, sterile distilled water or a dilute aqueous solution of acetic acid (e.g., 0.1%) is often a good starting point. For peptides that are difficult to dissolve, a small amount of dimethyl sulfoxide (DMSO) can be used, followed by dilution with the desired aqueous buffer. Always use high-purity, sterile solvents.
Q5: At what pH is c(RGDfC) most stable in solution?
A5: While specific quantitative data for c(RGDfC) is limited in the public domain, peptides are generally most stable in solutions with a pH between 5 and 7. Extreme pH values can lead to hydrolysis and degradation. It is advisable to prepare solutions in a buffer within this pH range.
Quantitative Stability Data
The following tables summarize the stability of c(RGDfC) under various conditions based on available data and general peptide stability knowledge.
Table 1: Recommended Storage Conditions and Stability of c(RGDfC)
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccated, dark environment. |
| -80°C | Up to 2 years | Ideal for long-term archival storage. | |
| In Solution (e.g., in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage of solutions. |
Table 2: Factors Influencing c(RGDfC) Stability in Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store solutions at -20°C or -80°C. Avoid prolonged exposure to room temperature. |
| pH | Extreme pH (<4 or >8) can cause hydrolysis. | Maintain solution pH between 5 and 7 for optimal stability. |
| Freeze-Thaw Cycles | Can cause aggregation and degradation. | Aliquot solutions into single-use volumes. |
| Oxidation | Can modify amino acid residues, leading to loss of activity. | Use degassed solvents and consider storing under an inert gas (e.g., nitrogen or argon). |
| Light | Can cause photodegradation. | Store in amber vials or protect from light. |
Experimental Protocols
Protocol 1: Preparation of a c(RGDfC) Stock Solution
-
Allow the lyophilized c(RGDfC) vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of a suitable solvent (e.g., sterile DMSO for a concentrated stock, or an aqueous buffer for immediate use) to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Forced Degradation Study of c(RGDfC)
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of c(RGDfC) under various stress conditions. The extent of degradation is typically analyzed by a stability-indicating method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation: Prepare solutions of c(RGDfC) at a known concentration (e.g., 1 mg/mL) in appropriate solvents for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the peptide solution and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the peptide solution and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ to the peptide solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 70°C for 48-72 hours.
-
Photostability: Expose the peptide solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acid and base hydrolysis samples.
-
Analyze all samples, including an unstressed control, by a validated stability-indicating RP-HPLC method.
-
-
Data Analysis:
-
Determine the percentage of remaining c(RGDfC) and the formation of degradation products in each sample.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Cyclo(Arg-Gly-Asp-D-Phe-Cys) and Linear RGD Peptides for Researchers and Drug Development Professionals
In the landscape of targeted therapeutics and biomaterial design, peptides containing the Arg-Gly-Asp (RGD) sequence are paramount for their ability to bind to integrin receptors, which are crucial mediators of cell-matrix interactions.[1] The choice between a cyclic and a linear conformation of these peptides can significantly impact their efficacy. This guide provides an objective comparison of Cyclo(Arg-Gly-Asp-D-Phe-Cys), a common cyclic RGD peptide, and its linear counterparts, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison: Cyclic vs. Linear RGD Peptides
Cyclic RGD peptides, particularly those with a constrained structure like Cyclo(Arg-Gly-Asp-D-Phe-Cys), generally exhibit superior performance in several key areas compared to their linear analogs. This enhanced bioactivity is largely attributed to their conformational rigidity.[2]
Recent studies have consistently demonstrated the superior performance of cyclic RGD peptides in terms of receptor binding affinity, cellular uptake, and in vivo tumor targeting.[2] The constrained structure of cyclic peptides reduces the entropic penalty upon binding to their target receptors and increases their resistance to enzymatic degradation.[2]
Key Performance Differences:
| Parameter | Linear RGD Peptides | Cyclo(Arg-Gly-Asp-D-Phe-Cys) | Key Advantages of Cyclic Form |
| Integrin Binding Affinity (IC50) | Higher values (lower affinity)[2] | Lower values (higher affinity) | Enhanced receptor binding due to pre-organized conformation. |
| Serum Stability | More susceptible to proteolytic degradation | Significantly more stable and resistant to enzymatic degradation | Increased half-life in biological fluids, leading to improved bioavailability. |
| Cell Adhesion | Requires higher concentrations to support cell adhesion | Supports cell adhesion at significantly lower concentrations (up to 100-fold less) | More potent induction of cell-matrix interactions. |
| In Vivo Tumor Uptake (%ID/g) | Lower accumulation in tumors | Significantly higher accumulation in tumors | Improved targeting efficacy for diagnostic and therapeutic applications. |
| Conformational Flexibility | High flexibility | Conformationally constrained | Reduced off-target binding and optimized presentation of the RGD motif. |
In-Depth Experimental Data
Integrin Binding Affinity
Competitive binding assays are crucial for determining the affinity of RGD peptides for their integrin receptors. In these assays, the ability of the test peptide to inhibit the binding of a radiolabeled or fluorescently-labeled ligand to a specific integrin, such as αvβ3, is measured. The half-maximal inhibitory concentration (IC50) is then calculated, with lower values indicating higher binding affinity.
Studies have shown that cyclic RGD peptides exhibit significantly lower IC50 values compared to linear RGD peptides. For instance, multivalent conjugates of the cyclic peptide c(RGDfK) showed IC50 values ranging from 0.6 to 23 nM, a considerable increase in affinity compared to the parent RGD peptide's IC50 of 818 nM.
Serum Stability
The stability of peptides in serum is a critical factor for their therapeutic potential. Serum stability assays typically involve incubating the peptide in serum at 37°C over a period of time, followed by analysis using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact peptide remaining.
Experimental data consistently demonstrates the superior stability of cyclic RGD peptides. One study found that a cyclic RGD peptide was approximately 30-fold more stable than its linear counterpart at pH 7. This increased stability is attributed to the cyclic structure, which protects the peptide backbone from proteolytic enzymes.
Cell Adhesion and Spreading
The ability of RGD peptides to promote cell adhesion is a key functional measure. This is often assessed by coating a surface with the peptide and then seeding cells onto it. The number of adherent cells and their morphology (spreading) are then quantified.
Research has shown that surfaces coated with cyclic RGD peptides are effective at promoting cell adhesion and spreading at much lower concentrations than those coated with linear RGD peptides. In one study, cross-linked polynorbornene thin films containing cyclic RGD were effective at a 100-fold lower concentration than those with linear RGD in supporting human umbilical vein endothelial cell (HUVEC) adhesion and spreading under serum-free conditions.
Experimental Protocols
Competitive Radioligand Binding Assay for αvβ3 Integrin
Objective: To determine the binding affinity (IC50) of RGD peptides for the αvβ3 integrin.
Methodology:
-
Preparation: Synthesized peptides are evaluated for their ability to competitively inhibit the binding of a radiolabeled ligand, such as [125I]c[RGDy(3-I)V], to αvβ3 integrin.
-
Incubation: Varying concentrations of the unlabeled test peptides are incubated with αvβ3 integrin and a constant concentration of the radiolabeled ligand in a binding buffer (e.g., Tris buffer pH 7.4 supplemented with 1 mM Ca2+, 1 mM Mg2+, and 1 mM Mn2+).
-
Separation: The bound and free radioligand are separated using a method like filtration or precipitation.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Serum Stability Assay
Objective: To assess the stability of RGD peptides in the presence of serum proteases.
Methodology:
-
Incubation: The test peptide is incubated in human serum at 37°C. Aliquots are taken at various time points (e.g., 0, 3, 8, and 24 hours).
-
Quenching and Precipitation: The enzymatic reaction is stopped by adding a quenching agent like 6 M urea, followed by precipitation of serum proteins with trichloroacetic acid (TCA).
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the peptide, is analyzed by RP-HPLC to determine the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
Cell Adhesion Assay
Objective: To quantify the ability of RGD peptides to mediate cell adhesion.
Methodology:
-
Plate Coating: 96-well plates are coated with the RGD peptide at various concentrations. Non-specific binding sites are then blocked with a blocking agent like bovine serum albumin (BSA).
-
Cell Seeding: A known number of cells (e.g., 1 x 10⁴ cells in serum-free medium) are seeded into each well.
-
Incubation: The plate is incubated for a defined period (e.g., 1 hour) to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS).
-
Quantification: The number of adherent cells is quantified, often by staining with a dye like crystal violet and measuring the absorbance.
Signaling Pathways and Experimental Workflows
Integrin-Mediated Signaling Pathway
The binding of RGD peptides to integrins initiates a cascade of intracellular signaling events that are fundamental for cell adhesion, spreading, proliferation, and survival. Upon ligand binding, integrins cluster on the cell surface, leading to the recruitment of signaling and adaptor proteins to form focal adhesions.
Caption: Integrin signaling cascade initiated by RGD peptide binding.
Comparative Experimental Workflow
The following diagram outlines a logical workflow for a comparative study of cyclic and linear RGD peptides.
Caption: Workflow for comparing linear and cyclic RGD peptides.
Conclusion
The evidence strongly indicates that Cyclo(Arg-Gly-Asp-D-Phe-Cys) and other cyclic RGD peptides offer significant advantages over their linear counterparts in terms of binding affinity, stability, and biological activity. The constrained conformation of the cyclic structure is the key determinant of this enhanced performance. For researchers and professionals in drug development and biomaterials, the choice of a cyclic RGD peptide is likely to lead to more potent and effective outcomes in applications ranging from targeted cancer therapy to the design of advanced cell-instructive materials.
References
Validating c(RGDfC) Binding Specificity to Integrins: A Comparative Guide
For researchers and drug development professionals, understanding the binding specificity of therapeutic and diagnostic agents is paramount. The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Cys), or c(RGDfC), is a well-studied ligand for integrins, a family of transmembrane receptors crucial in cell adhesion, signaling, and angiogenesis. This guide provides a comprehensive comparison of c(RGDfC)'s binding to various integrin subtypes, alongside alternative RGD peptides, and details the experimental protocols for validation.
Binding Specificity of c(RGDfC) to Integrins
The RGD sequence is a common recognition motif for numerous integrins.[1] However, the conformation of this sequence, dictated by cyclization and flanking amino acids, significantly influences binding affinity and selectivity. c(RGDfC) exhibits a distinct binding profile, with a notable preference for certain integrin subtypes. The cysteine residue in c(RGDfC) also provides a reactive thiol group for conjugation to other molecules, such as imaging agents or drug payloads.[2]
The binding affinity of c(RGDfC) and other RGD peptides is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. Lower IC50 values indicate higher binding affinity.
Comparative Binding Affinities of RGD Peptides (IC50, nM)
| Peptide | αvβ3 | αvβ5 | α5β1 | αvβ6 | αvβ8 | αIIbβ3 |
| c(RGDfC) | 6 | 503 | 236 | >10000 | >10000 | >10000 |
| Linear GRGDS | 150 | 1200 | 300 | >10000 | >10000 | >10000 |
| c(RGDfK) | 2.3 | 250 | 141 | >10000 | >10000 | >10000 |
| Cilengitide | 0.54 | 8 | 15.4 | >10000 | >10000 | >10000 |
Data sourced from a comprehensive study by Kapp et al. (2017). The values represent the mean of multiple experiments.
From this data, it is evident that c(RGDfC) has a high affinity for the αvβ3 integrin, though slightly lower than other cyclic RGD peptides like c(RGDfK) and Cilengitide. Its affinity for αvβ5 and α5β1 is considerably lower. Notably, all the tested cyclic RGD peptides show high selectivity against αvβ6, αvβ8, and αIIbβ3 integrins.
Alternative RGD Peptides for Comparison
-
Linear RGD peptides (e.g., GRGDS): These represent the minimal integrin-binding sequence found in extracellular matrix proteins. They generally exhibit lower affinity and selectivity compared to their cyclic counterparts due to their conformational flexibility.[3]
-
c(RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)): A widely used cyclic RGD peptide where the lysine residue provides a primary amine for conjugation. It is known for its high affinity for αvβ3 integrin.
-
Cilengitide (c(RGDf(NMe)V)): A potent and selective inhibitor of αvβ3 and αvβ5 integrins that has been investigated in numerous clinical trials for cancer therapy.
Experimental Protocols for Validation
Accurate determination of binding specificity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key assays used to validate the binding of c(RGDfC) to integrins.
Solid-Phase Integrin Binding Assay
This assay measures the ability of a test compound to compete with a known ligand for binding to a purified, immobilized integrin receptor.
Materials:
-
High-binding 96-well microtiter plates
-
Purified integrin receptors (e.g., αvβ3, αvβ5)
-
Extracellular matrix protein (e.g., vitronectin, fibronectin) or a biotinylated ligand
-
c(RGDfC) and other test peptides
-
Blocking buffer (e.g., 1% BSA in TBS)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Detection antibody (if using a non-biotinylated ECM protein) or streptavidin-HRP (if using a biotinylated ligand)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with the purified integrin receptor (e.g., 1 µg/mL in a suitable buffer) overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of c(RGDfC) or other competitor peptides to the wells, followed by the addition of a constant concentration of the biotinylated ligand or ECM protein. Incubate for 2-3 hours at room temperature.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound reagents.
-
Detection:
-
If using a biotinylated ligand, add streptavidin-HRP and incubate for 1 hour at room temperature.
-
If using an ECM protein, add a primary antibody against the protein, followed by a secondary HRP-conjugated antibody.
-
-
Development: Add the HRP substrate and allow the color to develop. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Analysis: Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
This assay measures the ability of a peptide to inhibit cell attachment to a surface coated with an extracellular matrix protein.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix protein (e.g., vitronectin, fibronectin)
-
Cells expressing the integrin of interest (e.g., U87MG glioblastoma cells for αvβ3)
-
c(RGDfC) and other test peptides
-
Serum-free cell culture medium
-
Blocking buffer (e.g., 1% heat-denatured BSA in PBS)
-
Calcein-AM or crystal violet for cell quantification
-
Fluorescence plate reader or microscope
Protocol:
-
Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of c(RGDfC) or other peptides for 15-30 minutes at 37°C.
-
Seeding: Plate the cell-peptide mixture onto the ECM-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein-AM: Incubate the cells with Calcein-AM, which is converted to a fluorescent product by live cells. Measure fluorescence with a plate reader.
-
Crystal Violet: Fix the cells with methanol and stain with crystal violet. Solubilize the dye and measure the absorbance.
-
-
Analysis: Determine the concentration of peptide that inhibits 50% of cell adhesion (IC50).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of binding between a ligand and an analyte.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified integrin receptor (ligand)
-
c(RGDfC) and other peptides (analytes)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-P)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified integrin receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the c(RGDfC) peptide over the sensor surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time to generate a sensorgram, which shows the association phase during injection and the dissociation phase during buffer flow.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution (e.g., low pH glycine) to remove the bound analyte.
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Integrin-Mediated Signaling Pathway
The binding of c(RGDfC) to integrins does not only mediate cell adhesion but also triggers intracellular signaling cascades. Upon ligand binding, integrins cluster and recruit a variety of signaling and adaptor proteins to the cell membrane, forming focal adhesions. This initiates a signaling cascade that can influence cell proliferation, survival, and migration. A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a docking site for other proteins like Src family kinases. This complex can then activate downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.
Conclusion
The validation of c(RGDfC) binding specificity is a critical step in its development as a targeted therapeutic or diagnostic agent. The data clearly indicates that c(RGDfC) is a high-affinity ligand for αvβ3 integrin with selectivity over several other integrin subtypes. The use of standardized and well-controlled experimental assays, such as solid-phase binding assays, cell adhesion assays, and surface plasmon resonance, is essential for accurately characterizing its binding profile and comparing it to other RGD-based molecules. A thorough understanding of its interaction with integrins and the subsequent signaling pathways is fundamental for predicting its biological activity and therapeutic potential.
References
- 1. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 2. Immobilizing c(RGDfc) on the surface of metal-phenolic networks by thiol-click reaction for accelerating osteointegration of implant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cyclic RGD Peptide Analogs for Targeted Research
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartate (RGD) peptide sequence is a key player in cell-matrix interactions, primarily through its binding to integrin receptors. Cyclic RGD peptide analogs, which offer enhanced stability and binding affinity compared to their linear counterparts, are at the forefront of targeted drug delivery, in vivo imaging, and anti-cancer therapies. This guide provides a comparative analysis of different cyclic RGD peptide analogs, supported by experimental data, to aid in the selection of optimal candidates for various research and development applications.
Performance Comparison of Cyclic RGD Peptide Analogs
The efficacy of cyclic RGD peptide analogs is often evaluated based on their binding affinity to integrin αvβ3 and their ability to target tumors in vivo. The following tables summarize key quantitative data from various studies.
Table 1: Comparative in vitro Integrin αvβ3 Binding Affinity (IC50) of Cyclic RGD Analogs
| Analog | Modification | IC50 (nM) | Cell Line | Radioligand | Reference |
| Monomers | |||||
| c(RGDfK) | Standard cyclic pentapeptide | 38.5 ± 4.5 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [1] |
| Dimers | |||||
| DOTA-RGD2 | Dimeric c(RGDfK) | 8.0 ± 2.8 | U87MG human glioma | ¹²⁵I-c(RGDyK) | [1] |
| [¹⁸F]FB-E[c(RGDyK)]₂ | Dimeric c(RGDyK) | 2.3 ± 0.7 | Human brain capillary endothelial cells | N/A | [2] |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ | Dimeric c(RGDfK) | 48.4 ± 2.8 | U87MG | N/A | [2][3] |
| Multimers | |||||
| DOTA-RGD4 | Tetrameric c(RGDfK) | 1.3 ± 0.3 | U87MG human glioma | ¹²⁵I-c(RGDyK) | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ | Tetrameric c(RGDfK) | 16.6 ± 1.3 | U87MG | N/A | |
| [⁶⁴Cu]Cu-DOTA-E(E{E[c(RGDyK)]₂}₂)₂ | Octameric c(RGDyK) | 10 | U87MG | N/A |
Note: IC50 values can vary between studies due to different experimental conditions, cell lines, and radioligands used.
Table 2: Comparative in vivo Tumor Uptake of Radiolabeled Cyclic RGD Analogs
| Analog | Radionuclide | Tumor Model | Uptake (%ID/g at 1h p.i.) | Reference |
| ⁹⁹ᵐTc-cRGDfK-His | ⁹⁹ᵐTc | Nude mice with tumors | 3.74 ± 1.51 | |
| [⁶⁴Cu]Cu-DOTA-E[c(RGDfK)]₂ (Dimer) | ⁶⁴Cu | U87MG xenograft | ~6 | |
| [⁶⁴Cu]Cu-DOTA-E{E[c(RGDfK)]₂}₂ (Tetramer) | ⁶⁴Cu | U87MG xenograft | 9.93 ± 1.05 (at 30 min p.i.) |
Key Experimental Methodologies
Detailed protocols are essential for the accurate evaluation and comparison of cyclic RGD peptide analogs. Below are methodologies for key experiments cited in the literature.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to surfaces coated with RGD peptides.
Materials:
-
96-well plates
-
Cyclic RGD peptide analogs
-
Bovine Serum Albumin (BSA)
-
Cell line of interest (e.g., HeLa cells, Human Dermal Fibroblasts)
-
Cell detachment solution (e.g., Trypsin-EDTA or EDTA/EGTA)
-
Cell culture medium (e.g., DMEM) with 0.1% BSA
-
Anti-integrin antibodies (for inhibition assays)
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with a solution of the cyclic RGD peptide analog (e.g., 1 µM) conjugated to a carrier protein like Maleimide-BSA and incubate for 1 hour.
-
Cell Preparation: Detach cells from culture flasks using an appropriate detachment solution. Resuspend the cells in serum-free medium containing 0.1% BSA.
-
Seeding: Seed a specific number of cells (e.g., 2 x 10⁴ cells/well for HeLa) into the coated wells. For inhibition assays, pre-incubate cells with anti-integrin antibodies before seeding.
-
Incubation: Incubate the plate for a defined period (e.g., 1 hour) to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the adherent cells with a dye (e.g., crystal violet), then solubilize the dye and measure the absorbance using a plate reader. The number of attached cells can then be quantified.
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the therapeutic efficacy of cyclic RGD peptide analogs in a living organism.
Materials:
-
Animal model (e.g., nude mice)
-
Tumor cells (e.g., KS Kaposi's Sarcoma cells)
-
Cyclic RGD peptide analog or conjugate (e.g., cNGR-Daunorubicin)
-
Control vehicle (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomly group the animals and begin treatment. Administer the cyclic RGD peptide analog or conjugate via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule. A control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: V = (length x width²) / 2.
-
Data Analysis: At the end of the study, sacrifice the animals and excise the tumors. Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.
In Vivo PET Imaging
Positron Emission Tomography (PET) is used to visualize and quantify the in vivo distribution of radiolabeled cyclic RGD peptide analogs.
Materials:
-
Radiolabeled cyclic RGD peptide analog (e.g., ⁶⁴Cu-DOTA-RGD multimers)
-
Animal model with tumor xenografts (e.g., U87MG human glioblastoma)
-
Anesthesia
-
PET scanner
Procedure:
-
Radiotracer Administration: Anesthetize the tumor-bearing animal and administer a defined dose of the radiolabeled cyclic RGD peptide via intravenous injection.
-
PET Scan: At various time points post-injection (e.g., 30 min, 1h, 4h, 24h), acquire PET images of the animal. This allows for the visualization of the biodistribution of the radiotracer over time.
-
Image Analysis: Analyze the PET images to quantify the radiotracer uptake in the tumor and other organs of interest. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Biodistribution Study (Ex vivo): After the final imaging session, the animal is euthanized, and major organs and the tumor are excised, weighed, and their radioactivity is measured using a gamma counter. This provides a more precise quantification of the radiotracer distribution.
Visualizing a Key Signaling Pathway
The biological effects of cyclic RGD peptides are primarily mediated through the integrin αvβ3 signaling pathway. Understanding this pathway is crucial for the rational design of novel analogs.
Caption: Integrin αvβ3 signaling pathway activated by cyclic RGD analogs.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of novel cyclic RGD peptide analogs.
Caption: Preclinical evaluation workflow for cyclic RGD peptide analogs.
References
A Comparative Efficacy Analysis: Cyclo(Arg-Gly-Asp-D-Phe-Cys) vs. Cilengitide in Integrin-Targeted Therapy
For researchers, scientists, and drug development professionals, the selection of a lead compound in integrin-targeted therapies is a critical decision. This guide provides an objective comparison of the efficacy of two prominent cyclic RGD peptides: Cyclo(Arg-Gly-Asp-D-Phe-Cys) and Cilengitide, supported by available experimental data.
Both Cyclo(Arg-Gly-Asp-D-Phe-Cys), often abbreviated as Cyclo(RGDfC), and Cilengitide, also known as cyclo(RGDfV), are synthetic cyclic pentapeptides designed to mimic the Arg-Gly-Asp (RGD) motif. This motif is a key recognition site for several integrin receptors, which are transmembrane proteins crucial for cell adhesion, migration, proliferation, and survival.[1][2] The cyclic structure of these peptides enhances their stability and binding affinity compared to their linear counterparts.[3][4] By competitively inhibiting the binding of extracellular matrix (ECM) proteins to integrins, these peptides can disrupt critical cellular processes involved in angiogenesis and tumor metastasis.[2]
Quantitative Data Comparison
While direct head-to-head comparative studies under identical experimental conditions are limited in the published literature, we can compile available data to provide a quantitative overview of their binding affinities and in vitro efficacy.
Table 1: Integrin Binding Affinity (IC50)
| Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition |
| Cilengitide | αvβ3 | ~0.6 - 44 | Isolated integrin assays; M21 human melanoma cells |
| αvβ5 | ~39 - 140+ | Isolated integrin assays | |
| α5β1 | Low nanomolar range | General finding | |
| Cyclo(Arg-Gly-Asp-D-Phe-Cys) | αvβ3 | High Affinity (Specific IC50 not consistently reported in comparative studies) | General finding |
Note: IC50 values can vary depending on the specific assay conditions, including the cell line used, the competing ligand, and the experimental setup.
Table 2: In Vitro Efficacy - Cell Adhesion Inhibition
| Compound | Cell Line | Substrate | IC50 (µM) |
| Cilengitide | WM115 (Melanoma) | Vitronectin | ~1-10 (Order of magnitude) |
| Cyclo(RGDfV) (Cilengitide) | WM115 (Melanoma) | Vitronectin | Reference compound |
Mechanism of Action: Targeting the Integrin Signaling Pathway
Both Cyclo(RGDfC) and Cilengitide exert their effects by competitively binding to the RGD-binding site on integrins, primarily the αvβ3 and αvβ5 subtypes. This binding prevents the interaction of integrins with ECM proteins like vitronectin, fibronectin, and laminin. The downstream signaling cascade, which is crucial for cell survival, proliferation, and migration, is thereby inhibited. Key signaling molecules affected include Focal Adhesion Kinase (FAK), Sarcoma tyrosine kinase (Src), and Protein Kinase B (AKT), as well as the PI3K/Akt and MAPK pathways.
Experimental Protocols
Below are detailed methodologies for key experiments used to evaluate the efficacy of Cyclo(RGDfC) and Cilengitide.
Integrin Binding Assay (Competitive ELISA)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the peptides for specific integrin subtypes.
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with a specific integrin ligand (e.g., vitronectin for αvβ3/αvβ5) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of the test peptides (Cyclo(RGDfC) or Cilengitide) to the wells, followed by a constant concentration of purified, biotinylated integrin receptor (e.g., αvβ3). Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plates and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the peptide and fit a sigmoidal dose-response curve to determine the IC50 value.
Cell Adhesion Assay
Objective: To assess the ability of the peptides to inhibit cell adhesion to an ECM-coated surface.
Methodology:
-
Plate Coating: Coat 96-well plates with an ECM protein (e.g., vitronectin or fibronectin) at 1-10 µg/mL overnight at 4°C.
-
Blocking: Wash and block the plates as described in the integrin binding assay.
-
Cell Preparation: Harvest cells (e.g., U87MG glioblastoma or M21 melanoma cells) and resuspend them in a serum-free medium.
-
Inhibition: Pre-incubate the cells with various concentrations of the test peptides for 30 minutes at 37°C.
-
Seeding: Seed the pre-incubated cells onto the ECM-coated plates and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the adherent cells using a suitable method, such as crystal violet staining or a fluorescence-based assay (e.g., Calcein-AM).
-
Data Analysis: Determine the concentration of the peptide that inhibits cell adhesion by 50% (IC50).
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of the peptides in a preclinical animal model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant a relevant tumor cell line (e.g., U87MG glioblastoma cells) into the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test peptides (e.g., via intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Purchase Directly from Cyclo(-Arg-Gly-Asp-D-Phe-Cys) | China Cyclo(-Arg-Gly-Asp-D-Phe-Cys) Supplies [liwei-peptide.com]
- 3. linkpeptide.com [linkpeptide.com]
- 4. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Correlation for c(RGDfC) Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the translation of in vitro findings to in vivo efficacy is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of the in vitro and in vivo activities of the cyclic peptide c(RGDfC), a well-characterized ligand for αvβ3 and αvβ5 integrins, which are frequently overexpressed in tumor vasculature and on cancer cells.
This guide synthesizes data from multiple studies to illuminate the correlation between the laboratory and whole-organism performance of c(RGDfC). We present quantitative data in structured tables, detail key experimental protocols, and provide visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of its biological activity.
Data Presentation: Quantitative Comparison of c(RGDfC) Activity
A direct quantitative correlation between in vitro and in vivo results is often complex and multifactorial. However, by comparing key performance indicators from various studies, a qualitative and semi-quantitative understanding of the translational potential of c(RGDfC) can be established.
| In Vitro Parameter | Assay Type | Cell Line/Target | Result | In Vivo Parameter | Animal Model | Result | Correlation and Remarks |
| Integrin Binding Affinity (IC50) | Competitive ELISA | Isolated αvβ3 integrin | ~6 nM[1] | Tumor Uptake | U87MG human glioma xenograft | High and specific uptake[2] | A high in vitro binding affinity generally correlates with effective in vivo tumor targeting. The nanomolar IC50 value of c(RGDfC) for αvβ3 integrin underpins its ability to accumulate in tumors overexpressing this receptor. |
| Cell Adhesion Inhibition | Cell Adhesion Assay | WM115 human skin melanoma (αvβ3 positive) | IC50 ~124 µM[3] | Tumor Growth Inhibition | Glioma rat model | Inhibition of tumor growth and induction of apoptosis[4] | While the in vitro cell adhesion inhibition IC50 appears high, this assay condition may not fully recapitulate the multivalent binding opportunities in vivo. Nevertheless, the ability to disrupt cell adhesion in vitro is a prerequisite for its anti-tumor and anti-angiogenic effects observed in vivo. |
| Cellular Uptake | Flow Cytometry/Microscopy | MDA-MB-231 breast cancer cells | Enhanced uptake when conjugated to nanoparticles[5] | Biodistribution (%ID/g) | Mice with various tumor xenografts | Tumor-specific accumulation, with variable uptake in other organs like kidneys and liver. | Enhanced cellular uptake in vitro is a strong predictor of successful tumor accumulation in vivo. The biodistribution data confirms that c(RGDfC)-targeted therapies can selectively deliver payloads to the tumor site. |
| Cytotoxicity (as a conjugate) | MTT/Cell Viability Assay | A549 lung cancer, AsPC-1 pancreatic cancer cells | Potent cytotoxicity when conjugated to a drug | Tumor Regression | A549 and AsPC-1 xenograft models | Superior tumor growth inhibition compared to the free drug. | A strong in vitro cytotoxic effect of c(RGDfC)-drug conjugates against cancer cell lines is highly predictive of their in vivo anti-tumor efficacy. The targeting moiety ensures that the cytotoxic payload is delivered preferentially to the tumor. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the in vitro and in vivo activity of c(RGDfC).
In Vitro Experimental Protocols
1. Competitive Integrin Binding Assay (ELISA-based)
-
Objective: To determine the binding affinity (IC50) of c(RGDfC) for a specific integrin.
-
Method:
-
Microtiter plates are coated with an extracellular matrix protein that is a natural ligand for the target integrin (e.g., vitronectin for αvβ3).
-
The plates are then incubated with a fixed concentration of purified, soluble integrin in the presence of varying concentrations of the competitor, c(RGDfC).
-
After incubation and washing, the amount of bound integrin is detected using a primary antibody against the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A colorimetric substrate for HRP is added, and the absorbance is measured.
-
The IC50 value, the concentration of c(RGDfC) that inhibits 50% of integrin binding, is calculated from the resulting dose-response curve.
-
2. Cell Adhesion Assay
-
Objective: To assess the ability of c(RGDfC) to inhibit cell attachment to a substrate.
-
Method:
-
Multi-well plates are coated with an integrin ligand (e.g., fibronectin or vitronectin).
-
Cells known to express the target integrin are pre-incubated with various concentrations of c(RGDfC).
-
The cells are then seeded into the coated wells and allowed to adhere for a specific time.
-
Non-adherent cells are removed by washing.
-
The remaining adherent cells are fixed, stained (e.g., with crystal violet), and quantified by measuring the absorbance of the extracted dye.
-
3. Cell Proliferation/Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of c(RGDfC) or its conjugates on cell viability and proliferation.
-
Method:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with various concentrations of c(RGDfC) or a c(RGDfC)-drug conjugate for a defined period (e.g., 24-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
-
In Vivo Experimental Protocols
1. Biodistribution Studies
-
Objective: To determine the tissue distribution and tumor uptake of radiolabeled c(RGDfC).
-
Method:
-
c(RGDfC) is conjugated with a chelator and radiolabeled with a radionuclide (e.g., 99mTc, 64Cu, 18F).
-
Tumor-bearing animals (typically xenograft models in mice) are injected with the radiolabeled peptide via the tail vein.
-
At various time points post-injection, the animals are euthanized, and major organs and the tumor are harvested.
-
The radioactivity in each tissue is measured using a gamma counter.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), which allows for the assessment of tumor-to-background ratios.
-
2. Tumor Growth Inhibition Studies
-
Objective: To evaluate the therapeutic efficacy of c(RGDfC) or its conjugates in a tumor model.
-
Method:
-
Animals are inoculated with tumor cells to establish xenografts.
-
Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The treatment group receives regular administrations of the c(RGDfC)-based therapeutic, while the control group receives a vehicle or a non-targeted control.
-
Tumor volume is measured periodically (e.g., with calipers) throughout the study.
-
At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth rates and final tumor sizes between the treated and control groups.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to c(RGDfC) activity.
Caption: Integrin-mediated signaling cascade initiated by c(RGDfC) binding.
Caption: Logical progression from in vitro characterization to in vivo validation.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Diagnostic Molecules Utilizing Multimeric Cyclic RGD Peptide Analogs for Imaging Integrin αvβ3 Receptors [mdpi.com]
- 3. Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ανβ3-Mediated Tumor Expression with a 99mTc-Labeled Ornithine-Modified RGD Derivative During Glioblastoma Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Antagonist Activity of Cyclo(Arg-Gly-Asp-D-Phe-Cys): A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the antagonist activity of integrin inhibitors is paramount. This guide provides a comprehensive comparison of Cyclo(Arg-Gly-Asp-D-Phe-Cys), also known as c(RGDfC), with other relevant alternatives, supported by experimental data and detailed protocols. c(RGDfC) is a cyclic pentapeptide containing the well-known Arg-Gly-Asp (RGD) sequence, which is a recognition motif for several integrins, most notably αvβ3. Its cyclic nature provides enhanced stability and binding affinity compared to linear RGD peptides. By competitively binding to integrins, c(RGDfC) can effectively block the interaction of these receptors with their natural extracellular matrix (ECM) ligands, thereby inhibiting downstream signaling pathways that regulate cell adhesion, migration, proliferation, and angiogenesis.
Comparative Analysis of Antagonist Activity
The antagonist potency of c(RGDfC) is typically quantified by its half-maximal inhibitory concentration (IC50) in competitive binding assays. This value represents the concentration of the peptide required to displace 50% of a radiolabeled or fluorescently-labeled ligand from the integrin receptor. A lower IC50 value indicates a higher binding affinity and more potent antagonist activity.
| Compound | Target Integrin | IC50 (nM) | Reference Compound |
| c(RGDfC) | αvβ3 | ~6 | |
| c(RGDfV) | αvβ3 | < c(RGDfK) | |
| c(RGDfK) | αvβ3 | < c(RGDyK) | |
| Cilengitide [c(RGDf(NMe)V)] | αvβ3 | 0.61 | |
| Cilengitide [c(RGDf(NMe)V)] | αvβ5 | 8.4 | |
| Linear RGD Peptides | αvβ3 | 12 - 89 |
Note: The IC50 values can vary depending on the specific assay conditions, cell lines, and labeled ligands used.
As the data indicates, cyclic RGD peptides generally exhibit significantly lower IC50 values for αvβ3 integrin compared to their linear counterparts.[1] Among the tested cyclic peptides, c(RGDfV) shows the highest affinity, followed by c(RGDfK), c(RGDyK), and then c(RGDfC).[1] Cilengitide, a well-studied integrin antagonist, demonstrates very high affinity for both αvβ3 and αvβ5 integrins.[2][3]
Experimental Protocols
To experimentally validate the antagonist activity of c(RGDfC), two key assays are commonly employed: the competitive binding assay and the cell adhesion assay.
Competitive Binding Assay
This assay directly measures the ability of c(RGDfC) to compete with a known ligand for binding to a specific integrin.
Protocol:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with a purified integrin receptor (e.g., αvβ3) or an ECM protein (e.g., vitronectin or fibronectin) overnight at 4°C.
-
Blocking: Wash the wells with a suitable buffer (e.g., PBS with Tween 20) and block non-specific binding sites with a blocking agent like Bovine Serum Albumin (BSA) for 1-2 hours at room temperature.
-
Competition: Add a fixed concentration of a labeled ligand (e.g., biotinylated vitronectin or a radiolabeled RGD peptide) to the wells, along with varying concentrations of the unlabeled competitor, c(RGDfC).
-
Incubation: Incubate the plate for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding to reach equilibrium.
-
Washing: Wash the wells multiple times to remove unbound ligands.
-
Detection: For biotinylated ligands, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) followed by a chromogenic substrate. For radiolabeled ligands, measure the radioactivity in each well.
-
Data Analysis: Measure the signal (absorbance or radioactivity) and plot it against the concentration of c(RGDfC). Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Adhesion Assay
This assay assesses the ability of c(RGDfC) to inhibit cell attachment to an ECM-coated surface.
Protocol:
-
Plate Coating: Coat the wells of a 96-well tissue culture plate with an ECM protein (e.g., fibronectin or vitronectin) overnight at 4°C.
-
Blocking: Wash the wells and block with BSA to prevent non-specific cell attachment.
-
Cell Preparation: Harvest the cells of interest (e.g., endothelial cells like HUVECs or tumor cells expressing the target integrin) and resuspend them in a serum-free medium.
-
Inhibition: Pre-incubate the cells with varying concentrations of c(RGDfC) for a short period (e.g., 15-30 minutes).
-
Cell Seeding: Add the pre-incubated cells to the ECM-coated wells.
-
Incubation: Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Stain the remaining adherent cells with a dye such as crystal violet. Elute the dye and measure the absorbance at a specific wavelength. Alternatively, fluorescently label the cells beforehand and measure the fluorescence of the adherent cells.
-
Data Analysis: Plot the percentage of cell adhesion against the concentration of c(RGDfC) to determine the IC50 for inhibition of cell adhesion.
Visualizing the Mechanism of Action
To better understand the experimental workflows and the biological consequences of c(RGDfC) antagonism, the following diagrams are provided.
The binding of c(RGDfC) to αvβ3 integrin competitively inhibits the binding of ECM proteins. This disruption of the integrin-ECM interaction prevents the recruitment and activation of key signaling molecules at the focal adhesion sites, such as Focal Adhesion Kinase (FAK) and Src kinase.[4] The subsequent downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration, are consequently inhibited.
References
- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical prerequisite for reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Cyclo(Arg-Gly-Asp-D-Phe-Cys) TFA, a widely used cyclic RGD peptide in cancer research and drug development. Experimental data and detailed protocols are provided to support this analysis.
This compound, also known as Cyclo(RGDfC), is a synthetic cyclic pentapeptide that acts as a high-affinity ligand for αvβ3 integrins, which are overexpressed in many types of tumor cells and activated endothelial cells.[1][2] Its role in disrupting cell-integrin interactions makes it a valuable tool in oncology research.[1] Given its therapeutic potential, rigorous purity assessment is paramount to ensure the absence of impurities that could affect its biological activity or introduce confounding variables in experimental studies.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Peptide Purity
Reverse-phase HPLC (RP-HPLC) is the industry standard for determining the purity of synthetic peptides.[3][4] This technique separates the target peptide from impurities based on hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase, and the elution of peptides is achieved by a gradient of increasing organic solvent concentration. The peptide bonds within the molecules absorb UV light, typically at 210-220 nm, allowing for detection and quantification.
Experimental Protocol: RP-HPLC Analysis of this compound
This protocol is a representative method based on common practices for analyzing cyclic RGD peptides.
1. Sample Preparation:
-
Dissolve the lyophilized this compound peptide in HPLC-grade water or a suitable buffer (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all observed peaks and multiplying by 100.
References
A Comparative Analysis of c(RGDfC)'s Efficacy Across Diverse Tumor Models
For Immediate Release
A comprehensive review of preclinical studies reveals the broad-spectrum potential of the cyclic peptide c(RGDfC) in targeted cancer therapy. This guide synthesizes efficacy data from various tumor models, offering researchers, scientists, and drug development professionals a clear, data-driven comparison of its performance. The c(RGDfC) peptide, and its close analogs, are designed to target integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on a variety of tumor cells and their associated neovasculature. This targeted approach aims to enhance the delivery of therapeutic agents directly to the tumor site, thereby increasing efficacy and reducing systemic toxicity.
Quantitative Efficacy of c(RGDfC)-Based Therapies: A Tabular Comparison
The following table summarizes the quantitative efficacy of c(RGDfC) and its analogs when conjugated with various therapeutic agents across different tumor models. It is important to note that the experimental conditions, including the specific drug conjugate, delivery vehicle (e.g., nanoparticles, liposomes), and dosage, vary between studies. This heterogeneity should be considered when comparing the results.
| Tumor Model | Cell Line | c(RGD)-Conjugate/Formulation | Efficacy Metric | Result | Citation(s) |
| Lung Carcinoma | A549 | PDC-2 (c(RGDfC)-Camptothecin derivative) | Tumor Growth Inhibition | Superior to control | [1] |
| A549 | c(RGDfK)-functionalized nanoparticles with HCPT | Tumor Suppression | Significant in orthotopic xenografts | [2] | |
| Pancreatic Carcinoma | AsPC-1 | PDC-2 (c(RGDfC)-Camptothecin derivative) | Tumor Growth Inhibition | Superior to control | [1] |
| MIA PaCa-2 | [68Ga]Ga-DOTA-c(RGDfK) | Tumor Uptake (%ID/g) | 0.90 ± 0.10 | [3] | |
| Glioblastoma | U87MG | natCu-NOTA-c(RGDfK) | IC50 | 10.6 ± 3.2 nM | [4] |
| U87MG | natCu-NOTA-TP-c(RGDfK) | IC50 | 16.2 ± 6.1 nM | ||
| Melanoma | B16(F10) | RGD-4C-GG-D(KLAKLAK)2 | Tumor Growth Inhibition | Observed with intratumoral administration | |
| A375.S2 | c(RGDfK)-liposome | Inhibition of Cell Adhesion | Markedly reduced adhesion to fibronectin and collagen I | ||
| Ovarian Cancer | SKOV-3 | PLGA-PEG-c(RGDfK)-Kushenol E micelles | Tumor Volume & Weight Reduction | Significant reduction in xenograft models | |
| Breast Cancer | MDA-MB-435 | [64Cu]Cu-DOTA-E[c(RGDfK)]2 | Tumor Accumulation (%ID/g) | 3-4% at 60 min p.i. | |
| Glioma | C6 | [68Ga]Ga-DOTA-c(RGDfK) | Tumor Uptake (%ID/g) | 3.1 ± 0.20 |
Key Signaling Pathways Targeted by c(RGDfC)
The therapeutic effect of c(RGDfC)-based agents is initiated by their binding to integrin receptors on the surface of cancer cells. This interaction not only facilitates the internalization of the conjugated therapeutic but also modulates downstream signaling pathways critical for tumor cell survival, proliferation, and migration. One of the central pathways activated upon integrin engagement is the Focal Adhesion Kinase (FAK) and Src kinase cascade, which in turn can activate the PI3K/AKT/mTOR pathway. Inhibition of these pathways can lead to apoptosis and reduced tumor progression.
Experimental Protocols: A Generalized Workflow
The evaluation of c(RGDfC)-based therapeutics in preclinical tumor models typically follows a standardized workflow. The diagram below illustrates the key steps involved in a typical xenograft study.
Detailed Methodologies for Key Experiments
1. Cell Culture and Xenograft Model Establishment:
-
Cell Lines: Human cancer cell lines such as A549 (lung), AsPC-1 (pancreatic), U87MG (glioblastoma), and SKOV-3 (ovarian) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are typically used to prevent rejection of human tumor xenografts.
-
Implantation: A suspension of tumor cells (typically 1 x 106 to 1 x 107 cells) is injected subcutaneously or orthotopically into the mice. For subcutaneous models, the injection is often in the flank, while orthotopic models involve injection into the organ of origin (e.g., pancreas, brain).
2. c(RGDfC)-Conjugate Administration and Monitoring:
-
Treatment Groups: Mice are randomized into control (vehicle) and treatment groups once tumors reach a palpable size.
-
Administration: The c(RGDfC)-based therapeutic is administered through various routes, with intravenous (i.v.) injection being common for systemic delivery. The dosage and frequency depend on the specific conjugate and formulation.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of systemic toxicity.
3. Efficacy and Biodistribution Analysis:
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumor Analysis: At the end of the study, tumors are excised and weighed. A portion of the tumor tissue may be processed for histological or immunohistochemical analysis to assess cell proliferation (e.g., Ki67 staining) and apoptosis.
-
Biodistribution: For radiolabeled c(RGDfC) conjugates, biodistribution studies are performed at various time points after injection to determine the accumulation of the agent in the tumor and other organs. This is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Integrin αvβ3 Expression in Murine Xenograft Models: [68Ga]Ga-DOTA-C(RGDfK) PET Study with Immunohistochemical Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Integrin Antagonists: A Guide for Researchers and Drug Development Professionals
An in-depth analysis of the mechanisms, clinical efficacy, and safety profiles of key integrin antagonists across therapeutic areas.
Integrin antagonists represent a significant class of therapeutic agents, modulating cell adhesion and signaling in a range of diseases from inflammatory bowel disease and dry eye disease to oncology and thrombosis. By targeting specific integrin heterodimers, these drugs can prevent the migration and activation of inflammatory cells, inhibit tumor growth and angiogenesis, and prevent platelet aggregation. This guide provides a comprehensive head-to-head comparison of prominent integrin antagonists, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted therapies.
Integrin Antagonists in Inflammatory Bowel Disease (IBD)
In the realm of IBD, including Crohn's disease and ulcerative colitis, integrin antagonists have emerged as a key therapeutic option, particularly for patients who have had an inadequate response to conventional therapies. These agents primarily target leukocyte trafficking to the inflamed gut.
Mechanism of Action: Blocking Leukocyte Adhesion
Integrin antagonists in IBD work by blocking the interaction between integrins on the surface of leukocytes and their corresponding ligands on endothelial cells in the gut. This prevents the immune cells from migrating from the bloodstream into the intestinal tissue, thereby reducing inflammation.
Quantitative Comparison of IBD Integrin Antagonists
The following table summarizes the key characteristics and clinical efficacy of natalizumab, vedolizumab, and etrolizumab.
| Feature | Natalizumab (Tysabri®) | Vedolizumab (Entyvio®) | Etrolizumab (Investigational) |
| Target(s) | α4β1 and α4β7 integrins | α4β7 integrin | α4β7 and αEβ7 integrins |
| Approved Indications | Crohn's disease, Multiple Sclerosis | Crohn's disease, Ulcerative Colitis | Ulcerative Colitis (under investigation) |
| Mechanism | Blocks leukocyte migration to the gut and central nervous system.[1][2] | Selectively blocks leukocyte migration to the gut.[3][4] | Dual mechanism: blocks leukocyte migration to the gut and retention within the intestinal epithelium.[5] |
| IC50 | Not readily available | Not readily available | α4β7-MAdCAM-1: 0.075 ± 0.034 nmol/LαEβ7-E-cadherin: 3.96 ± 1.78 nmol/L |
| Binding Affinity (Kd) | Not readily available | Not readily available | α4β7: 116 ± 11 pmol/LαEβ7: 1800 ± 170 pmol/L |
Head-to-Head Clinical Trial Data
Direct head-to-head trials of integrin antagonists are limited. However, the VARSITY trial compared the α4β7 integrin antagonist vedolizumab to the TNF-α inhibitor adalimumab in patients with ulcerative colitis.
Table: Efficacy Outcomes from the VARSITY Trial (Vedolizumab vs. Adalimumab) at Week 52
| Outcome | Vedolizumab | Adalimumab |
| Clinical Remission | 31.3% | 22.5% |
| Endoscopic Improvement | 39.7% | 27.7% |
| Corticosteroid-Free Remission | 12.6% | 21.8% |
Experimental Protocols: The GEMINI 1 Trial (Vedolizumab)
The GEMINI 1 study was a phase 3, randomized, double-blind, placebo-controlled trial that evaluated the efficacy of vedolizumab in patients with moderately to severely active ulcerative colitis.
Integrin Antagonists in Dry Eye Disease (DED)
Inflammation plays a crucial role in the pathophysiology of dry eye disease. Lifitegrast is a key integrin antagonist approved for this indication.
Mechanism of Action: Targeting T-Cell Mediated Inflammation
Lifitegrast is a small-molecule integrin antagonist that blocks the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) on T-cells and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the ocular surface. This inhibition reduces T-cell activation and migration, thereby mitigating the inflammatory cascade in DED.
Quantitative Comparison of Lifitegrast
| Feature | Lifitegrast (Xiidra®) |
| Target(s) | LFA-1 (αLβ2) integrin |
| Approved Indications | Signs and symptoms of Dry Eye Disease |
| Mechanism | Blocks the interaction of LFA-1 with ICAM-1, inhibiting T-cell mediated inflammation. |
| Clinical Efficacy (OPUS-1 Trial) | Inferior Corneal Staining Score (ICSS) change from baseline at Day 84: - Lifitegrast: -1.00- Placebo: -0.67 (p=0.0007) Eye Dryness Score (EDS) change from baseline at Day 84: - Lifitegrast: -29.28- Placebo: -22.12 (p=0.0291) |
Experimental Protocols: The OPUS-1 Trial (Lifitegrast)
The OPUS-1 study was a phase 3, multicenter, randomized, double-masked, placebo-controlled trial to assess the efficacy and safety of lifitegrast ophthalmic solution 5.0% for the treatment of DED.
References
- 1. Abituzumab - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Comparative Safety of Abciximab Versus Eptifibatide in Patients on Dialysis Undergoing Percutaneous Coronary Intervention: Insights from the Blue Cross Blue Shield of Michigan Cardiovascular Consortium (BMC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
D-Phenylalanine Substitution in Cyclic RGD Peptides: A Comparative Guide to Enhanced Integrin Targeting
For Researchers, Scientists, and Drug Development Professionals
The arginine-glycine-aspartic acid (RGD) tripeptide is a cornerstone of cell adhesion research and a critical targeting motif in drug development, mediating cell-extracellular matrix interactions through binding to cell surface receptors called integrins. While linear RGD peptides show modest affinity, cyclization and strategic amino acid substitutions have been shown to dramatically enhance binding affinity, selectivity, and stability. This guide provides a comprehensive comparison of cyclic RGD peptides with and without D-phenylalanine (D-Phe) substitution, offering experimental data and protocols to validate its effect.
The Conformational Advantage of D-Phe Substitution
Incorporating a D-amino acid, such as D-phenylalanine, into a cyclic RGD peptide backbone introduces a crucial conformational constraint. Unlike its L-counterpart, the D-amino acid promotes a specific turn structure that pre-orients the Arg and Asp side chains into a bioactive conformation ideal for high-affinity integrin binding. This rigidity reduces the entropic penalty upon binding and increases stability against proteolytic degradation.[1] Molecular dynamics simulations have shown that cyclic RGD peptides maintain a more stable configuration when binding to integrins compared to flexible linear peptides.[2][3]
Caption: D-Phe substitution induces a constrained, bioactive conformation in cyclic RGD peptides.
Comparative Performance: Integrin Binding Affinity
The substitution of L-Phe with D-Phe at the position adjacent to the Asp residue is crucial for high binding affinity, particularly for the αvβ3 integrin, a key player in angiogenesis and tumor metastasis.[4] The following table summarizes the 50% inhibitory concentration (IC50) values for various RGD peptides, demonstrating the superior performance of cyclic peptides containing a D-amino acid.
| Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |
| Linear Peptides | |||
| GRGDS | αvβ3 | 12 ± 2 | [4] |
| αvβ5 | 167 ± 25 | ||
| α5β1 | 335 ± 10 | ||
| GRGDSP | αvβ3 | 89 ± 11 | |
| αvβ5 | 580 ± 68 | ||
| α5β1 | 34 ± 5 | ||
| Cyclic Peptides | |||
| c(RGDfV) * | αvβ3 | 1.5 ± 0.2 | |
| αvβ5 | 250 ± 29 | ||
| α5β1 | 141 ± 18 | ||
| c(RGDyK) ** | αvβ3 | 3.2 ± 0.4 | |
| αvβ5 | 370 ± 42 | ||
| α5β1 | 236 ± 29 | ||
| c(RGDf(NMe)V) *** | αvβ3 | 0.81 | |
| αIIbβ3 | >1000 |
*Lowercase 'f' denotes D-Phenylalanine. **Lowercase 'y' denotes D-Tyrosine, another aromatic D-amino acid showing high affinity. ***Cilengitide, an N-methylated version of c(RGDfV), shows even higher activity and selectivity.
Integrin Signaling Pathway
Upon binding of an RGD peptide, integrins cluster on the cell surface and activate intracellular signaling cascades. This "outside-in" signaling is critical for cell survival, proliferation, migration, and angiogenesis. The initial step involves the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a scaffold for other signaling proteins like Src. This complex activates downstream pathways including the PI3K/AKT and MEK/ERK pathways, ultimately leading to changes in gene expression and cell behavior. Antagonistic RGD peptides, like those with D-Phe, block these pathways, inhibiting tumor growth and angiogenesis.
References
- 1. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA salt). The following procedures are based on established safety protocols for handling synthetic peptides and trifluoroacetic acid (TFA) salts.
Compound Overview: Cyclo(Arg-Gly-Asp-D-Phe-Cys) is a cyclic RGD peptide with a high affinity for αvβ3 integrin, playing a role in disrupting cell-integrin interactions.[1] It is often used in cancer research.[1] The trifluoroacetate (TFA) salt form is common for synthetic peptides due to its use in the purification process.[2] While TFA is useful in synthesis, residual amounts can impact biological experiments and may pose specific health risks.
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment should be utilized when handling Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA).
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a respirator. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the lyophilized peptide in a tightly sealed container at -20°C.
2. Handling:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the powdered form to prevent inhalation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation when handling the solid material.
-
Use dedicated and clean spatulas and weighing papers for transfers.
3. Reconstitution:
-
When dissolving the peptide, use a sterile bacteriostatic water or an appropriate sterile buffer.
-
To avoid denaturation, do not shake the vial. Instead, gently swirl or vortex to dissolve the peptide.
-
For long-term storage of the reconstituted peptide, it is recommended to create single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Disposal Plan
All waste containing Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) should be handled as chemical waste according to institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and vials, in a clearly labeled chemical waste container.
-
Liquid Waste: Solutions containing the peptide should be collected in a designated and labeled liquid chemical waste container.
-
Contaminated PPE: Dispose of all used personal protective equipment in a designated waste container for contaminated items.
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA) in a research laboratory setting.
Caption: Workflow for the safe handling of Cyclo(Arg-Gly-Asp-D-Phe-Cys) (TFA).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
